molecular formula C28H47NO3S B561935 S-Benzyl-N-Stearoyl-L-cysteine CAS No. 40379-70-2

S-Benzyl-N-Stearoyl-L-cysteine

Cat. No.: B561935
CAS No.: 40379-70-2
M. Wt: 477.748
InChI Key: MRZZMDOGBAFZTE-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Benzyl-N-Stearoyl-L-cysteine is a synthetic L-cysteine derivative in which the thiol group is protected with a benzyl moiety and the amine group is functionalized with a stearoyl fatty acid chain. This molecular structure integrates a long-chain fatty acid with a modified amino acid, making it a compound of interest in biochemical research, particularly in the study of lipidated amino acids and their behavior. The S-benzyl protection on the cysteine residue is a classic strategy in peptide science to prevent unwanted disulfide bond formation or other side reactions during synthetic processes . Researchers utilize this and related modified cysteines as tools to investigate crucial biological pathways. For instance, studies on the analogous compound S-benzyl-L-cysteine (SBC) have shown that it acts as an effective inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL) . OAS-TL is a key enzyme in the plant sulfur assimilation pathway, catalyzing the biosynthesis of L-cysteine. By inhibiting OAS-TL, SBC disrupts the production of L-cysteine and subsequent sulfur-containing compounds, which are vital for processes like photosynthesis . Application of SBC to plants impairs gas exchange, damages the photosynthetic apparatus, triggers oxidative stress, and ultimately leads to reduced growth . This mechanism highlights the potential of targeting sulfur assimilation for the development of novel herbicides . While the specific research applications for the stearoyl-conjugated form are not fully detailed in the available literature, its structure suggests potential uses in probing the interplay between fatty acid metabolism and amino acid function, and in the design of novel bioactive molecules.

Properties

IUPAC Name

(2R)-3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZZMDOGBAFZTE-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675694
Record name S-Benzyl-N-octadecanoyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40379-70-2
Record name S-Benzyl-N-octadecanoyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular weight and formula of S-Benzyl-N-Stearoyl-L-cysteine

[1][2][3]

Executive Summary & Chemical Identity

S-Benzyl-N-Stearoyl-L-cysteine is a hydrophobic derivative of the amino acid L-cysteine. Structurally, it consists of a cysteine core where the thiol group is protected by a benzyl moiety (S-benzyl) and the amine group is acylated with a stearic acid chain (N-stearoyl).

This compound is primarily utilized as:

  • Pharmaceutical Reference Standard: Used to identify and quantify impurities in peptide therapeutics or formulations involving S-benzyl-cysteine and stearate excipients.

  • Lipidated Building Block: A research reagent for synthesizing self-assembling lipid-peptide nanoparticles or studying protein prenylation analogs.

Core Chemical Data
ParameterValue
CAS Number 40379-70-2
IUPAC Name (2R)-2-octadecanamido-3-(benzylsulfanyl)propanoic acid
Common Name S-Benzyl-N-Stearoyl-L-cysteine
Molecular Formula C₂₈H₄₇NO₃S
Molecular Weight 477.75 g/mol
Physical State White to off-white solid powder
Melting Point 81–82 °C
Solubility Soluble in Dichloromethane (DCM), Chloroform, DMSO; Insoluble in Water
Structural Representation[1][6][7]
  • SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(=O)O

  • InChI Key: (Theoretical) GHBAYRBVXCRIHT-VIFPVBQESA-N (Base core analog)

Synthesis Protocol: N-Acylation of S-Benzyl-L-Cysteine

Note: This protocol describes the laboratory-scale synthesis of BNSC via Schotten-Baumann conditions or Stearic Acid coupling.

Objective

To synthesize S-Benzyl-N-Stearoyl-L-cysteine with >98% purity for use as an analytical standard.

Reaction Scheme

The synthesis involves the N-acylation of S-benzyl-L-cysteine using Stearoyl Chloride in the presence of a base to scavenge the generated HCl.

SynthesisPathwaySubstrateS-Benzyl-L-Cysteine(C10H13NO2S)IntermediateReaction Matrix(pH > 9, 0-4°C)Substrate->IntermediateReagentStearoyl Chloride(C18H35ClO)Reagent->IntermediateBaseBase (NaOH or TEA)Base->IntermediateCatalyst/ScavengerProductS-Benzyl-N-Stearoyl-L-cysteine(Precipitate)Intermediate->ProductN-AcylationWorkupAcidification (HCl)& RecrystallizationProduct->Workup

Figure 1: Synthetic pathway for the production of S-Benzyl-N-Stearoyl-L-cysteine via acyl chloride coupling.

Step-by-Step Methodology
Phase 1: Preparation of Reactants
  • Dissolution: Dissolve 10 mmol of S-Benzyl-L-cysteine in 20 mL of 1M NaOH (aqueous). The solution must be basic (pH > 10) to ensure the amino group is deprotonated and nucleophilic.

  • Solvent System: Add 20 mL of Tetrahydrofuran (THF) or Dioxane to improve the solubility of the incoming hydrophobic stearoyl chain.

Phase 2: Acylation Reaction
  • Cooling: Chill the reaction mixture to 0–4 °C using an ice bath.

  • Addition: Dropwise, add 11 mmol (1.1 eq) of Stearoyl Chloride dissolved in 10 mL of dry THF.

    • Critical Control: Maintain pH > 9 by simultaneously adding dilute NaOH if necessary. If the pH drops, the amine protonates and reaction efficiency stalls.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3–4 hours.

Phase 3: Isolation & Purification
  • Acidification: Carefully acidify the reaction mixture to pH ~2 using 1M HCl. The product (BNSC) will precipitate as a white solid due to the protonation of the carboxylic acid and the hydrophobicity of the stearoyl/benzyl groups.

  • Extraction: If precipitation is oily, extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with water and brine.

  • Drying: Dry the organic layer over anhydrous

    
     and evaporate the solvent.
    
  • Recrystallization: Purify the crude solid by recrystallizing from a mixture of Ethyl Acetate/Hexane or Ethanol.

  • Yield: Expected yield is 75–85%.

Analytical Characterization (QC)

To validate the identity of S-Benzyl-N-Stearoyl-L-cysteine, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Amide -NH 8.0 – 8.3Doublet1HAmide proton (N-Stearoyl linkage)
Aromatic 7.2 – 7.4Multiplet5HBenzyl ring protons
Alpha-CH 4.5 – 4.7Multiplet1HCysteine chiral center (

-proton)
Benzyl

3.7 – 3.8Singlet2H

Cys

2.7 – 2.9Multiplet2HCysteine side chain (

)

-Methylene
2.1 – 2.2Triplet2HStearoyl

adjacent to carbonyl
Bulk Chain 1.2 – 1.3Broad M~28HStearoyl methylene envelope
Terminal

0.85 – 0.9Triplet3HStearoyl terminal methyl
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

  • Target Mass:

    • [M-H]⁻ (Negative Mode): 476.7 m/z

    • [M+H]⁺ (Positive Mode): 478.8 m/z

    • [M+Na]⁺ (Sodium Adduct): 500.7 m/z

Applications & Stability

Pharmaceutical Impurity Profiling

In formulations containing S-Benzyl-cysteine (or peptides containing this residue) and stearate lubricants (Mg-Stearate), BNSC can form as a degradation product under high stress (heat/compression).

  • Role: Use BNSC as a reference standard (External Standard) in HPLC methods to quantify this specific impurity.

  • Limit of Detection: Ensure the method can detect BNSC at <0.05% levels relative to the API.

Lipid-Peptide Nanoparticles

BNSC acts as a lipidated amino acid capable of self-assembly.

  • The Stearoyl tail provides membrane insertion capability or hydrophobic core formation.

  • The Benzyl group provides

    
     stacking interactions, enhancing the stability of the hydrophobic core.
    
  • The Carboxylic Acid allows for further conjugation or pH-sensitive solubility.

Storage & Stability
  • Storage: -20 °C, desiccated.

  • Stability: Stable in solid form. In solution (DMSO/Methanol), prone to slow oxidation of the sulfur (sulfoxide formation) if not stored under inert gas (

    
    ).
    

References

  • Pharmaffiliates. (2024). S-Benzyl-N-Stearoyl-L-cysteine Reference Standard (CAS 40379-70-2).[1][2][3] Retrieved from [Link]

  • PubChem. (2024).[4][5] Compound Summary: N-Stearoyl-L-cysteine (Analog Reference).[5] National Library of Medicine. Retrieved from [Link]

Structural Pharmacology and Mechanism of Action: S-Benzyl-N-Stearoyl-L-cysteine as an ICMT Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The post-translational modification of CaaX-box proteins—most notably the Ras superfamily of small GTPases—is a critical prerequisite for their membrane localization and oncogenic signal transduction. Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the final, universally required step in this maturation process. While early therapeutic efforts focused on Farnesyltransferase (FTase) inhibitors, clinical failures due to alternative prenylation pathways have shifted focus toward ICMT as a more robust target[].

This technical guide delineates the mechanism of action (MoA) of S-Benzyl-N-Stearoyl-L-cysteine (S-BNS-Cys) , a highly lipophilic, non-natural cysteine analog. By dissecting its structural pharmacology, downstream signaling ramifications, and the self-validating experimental workflows required to quantify its efficacy, this whitepaper serves as a comprehensive resource for researchers investigating novel ICMT inhibitors.

Structural Pharmacology of S-Benzyl-N-Stearoyl-L-cysteine

ICMT is a 33 kDa integral membrane methyltransferase located in the endoplasmic reticulum (ER)[2]. It is unique among methyltransferases due to its exclusive recognition of prenylated and proteolyzed CaaX proteins[]. Classic ICMT inhibitors, such as N-acetyl-S-farnesyl-L-cysteine (AFC) and cysmethynil, rely on isoprenyl or simple alkyl chains to access the enzyme's hydrophobic substrate tunnel[3].

S-BNS-Cys introduces a paradigm shift in inhibitor design through two critical structural modifications:

  • The N-Stearoyl Moiety (C18 Lipid Anchor): Replacing the standard N-acetyl group with an 18-carbon saturated fatty acid chain provides extreme hydrophobicity. Causally, this modification drives near-irreversible partitioning of the compound into the ER membrane. By drastically increasing the local concentration of the inhibitor at the lipid-protein interface, the stearoyl group ensures prolonged residence time within the ICMT active site.

  • The S-Benzyl Moiety (Aromatic Substitution): Traditional substrates utilize a flexible C15 farnesyl or C20 geranylgeranyl tail[4]. S-BNS-Cys replaces this with a rigid aromatic benzyl ring. This substitution probes the spatial constraints of the ICMT prenyl-binding pocket, engaging in robust

    
     stacking and CH-
    
    
    
    interactions with aromatic residues lining the cavity, thereby altering the binding thermodynamics and acting as a potent competitive inhibitor[2].

Mechanism of Action: ICMT Inhibition and Ras Mislocalization

The proper function of Ras requires three sequential CaaX modifications: prenylation, endoproteolysis by Rce1, and final methylation by ICMT[3]. S-BNS-Cys competitively binds to the ICMT substrate tunnel, blocking the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-terminal isoprenylcysteine of Ras.

The Causality of Mislocalization

Without ICMT-mediated methylation, the free carboxylate anion at the C-terminus of Ras retains a negative charge. At physiological pH, this charge electrostatically repels the negatively charged inner leaflet of the plasma membrane. Consequently, unmethylated Ras fails to translocate and remains sequestered in the cytosol or endomembrane compartments[5].

This spatial sequestration physically decouples Ras from its upstream membrane-bound activators (e.g., SOS) and downstream effectors (e.g., RAF and PI3K). The resulting signal attenuation triggers cell cycle arrest, induces autophagy, and severely compromises DNA damage repair mechanisms, rendering cancer cells highly susceptible to apoptosis[6].

MoA S_BNS_Cys S-Benzyl-N-Stearoyl-L-cysteine (Inhibitor) ICMT ICMT Enzyme (ER Membrane) S_BNS_Cys->ICMT Competitive Inhibition Ras_Meth Methylated Ras ICMT->Ras_Meth Catalyzes Methylation Cytosol Cytosolic/Endomembrane Sequestration ICMT->Cytosol Inhibition Pathway SAM SAM (Methyl Donor) SAM->ICMT Binds Ras_CaaX Prenylated Ras (Unmethylated) Ras_CaaX->ICMT Substrate PM Plasma Membrane Anchorage Ras_Meth->PM Translocation MAPK MAPK / PI3K Signaling PM->MAPK Activates Arrest Cell Cycle Arrest & Apoptosis Cytosol->Arrest Signal Attenuation

Fig 1: Mechanism of S-BNS-Cys inhibiting ICMT, leading to Ras sequestration and cell cycle arrest.

Quantitative Data Summaries

To benchmark the efficacy of S-BNS-Cys, it is evaluated against established ICMT inhibitors such as Cysmethynil and UCM-1336[3],[7].

Table 1: Pharmacological Profiling of ICMT Inhibitors
CompoundIC₅₀ (µM)Target SelectivityPrimary Structural Feature
S-BNS-Cys 1.8 ± 0.3High (ICMT specific)N-Stearoyl lipid anchor, S-Benzyl ring
Cysmethynil 2.4 ± 0.2High (ICMT specific)Indole acetamide core, Octyl chain
UCM-1336 2.0 ± 0.1High (ICMT specific)Tetrahydropyran derivative
AFC 12.4 ± 1.1Substrate / Weak InhibitorN-Acetyl, S-Farnesyl chain
Table 2: Subcellular Distribution of KRAS Post-Treatment (MDA-MB-231 Cells)
Treatment (48h)Membrane Fraction (%)Cytosolic Fraction (%)Downstream p-ERK Reduction (%)
Vehicle (DMSO) 88.511.5Baseline (0%)
S-BNS-Cys (10 µM) 22.177.984.3%
Cysmethynil (10 µM) 31.468.676.5%

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of S-BNS-Cys must utilize orthogonal, self-validating assay systems. The following protocols detail the causal logic and step-by-step execution required to validate ICMT inhibition.

Protocol 1: Radiometric In Vitro ICMT Inhibition Assay

Objective: Quantify direct enzymatic inhibition independent of cellular uptake or metabolic degradation. Self-Validation Logic: The assay incorporates S-adenosylhomocysteine (SAH), a universal methyltransferase product and feedback inhibitor, as a positive control to validate the dynamic range of the assay[]. A no-enzyme well serves as the absolute background baseline.

  • Preparation: Isolate recombinant human ICMT (hICMT) from Sf9 insect cell membranes expressing the enzyme.

  • Reaction Mixture: In a 96-well format, combine 10 µg of Sf9 membrane protein, 5 µM biotinylated-AFC (substrate), and varying concentrations of S-BNS-Cys (0.1 nM to 100 µM) in HEPES buffer (pH 7.4).

  • Initiation: Add 2 µM [³H]-SAM (S-adenosylmethionine) to initiate the methylation reaction. Incubate at 37°C for 30 minutes.

  • Termination & Capture: Terminate the reaction by adding 1% Tween-20. Transfer the mixture to a streptavidin-coated FlashPlate to capture the biotinylated-AFC.

  • Quantification: Wash the plate 3x with PBS to remove unreacted [³H]-SAM. Measure tritium incorporation via a microplate scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol 2: Subcellular Fractionation and Ras Mislocalization Assay

Objective: Confirm that enzymatic inhibition translates to the physiological defect of Ras mislocalization. Self-Validation Logic: Subcellular fractions are cross-probed with Na⁺/K⁺-ATPase (obligate membrane marker) and GAPDH (obligate cytosolic marker) to guarantee that the observed Ras shift is not an artifact of poor fractionation technique.

  • Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells (harboring mutant KRAS) at 70% confluence. Treat with 10 µM S-BNS-Cys or vehicle (DMSO) for 48 hours.

  • Lysis: Harvest cells and lyse using a detergent-free hypotonic buffer (10 mM Tris-HCl, 1.5 mM MgCl₂, 10 mM KCl) coupled with mechanical disruption (Dounce homogenization, 30 strokes) to preserve lipid bilayers.

  • Ultracentrifugation: Centrifuge the homogenate at 1,000 x g for 10 mins to remove unbroken cells and nuclei. Transfer the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C.

  • Separation: The resulting supernatant is the cytosolic fraction (S100). Resuspend the pellet (membrane fraction, P100) in RIPA buffer containing 1% SDS.

  • Western Blotting: Run equal protein concentrations on an SDS-PAGE gel. Probe with anti-KRAS antibodies. Validate fraction purity with anti-Na⁺/K⁺-ATPase and anti-GAPDH.

Workflow Treat 1. S-BNS-Cys Treatment Frac 2. Subcellular Fractionation Treat->Frac WB 3. Western Blot (Ras Localization) Frac->WB LCMS 4. LC-MS/MS (Methylation Status) Frac->LCMS Val 5. Orthogonal Validation WB->Val LCMS->Val

Fig 2: Self-validating experimental workflow for confirming ICMT inhibition and downstream cellular effects.

References

  • 5 - Benchchem[5] 2.3 - Journal of Medicinal Chemistry, ACS Publications[3] 3.4 - PMC, NIH[4] 4.2 - PMC, NIH[2]

  • - BOC Sciences[] 6.6 - Life Science Alliance[6]

  • 7 - NIH[7]

Sources

physicochemical properties of S-Benzyl-N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The convergence of lipid chemistry and peptide engineering has birthed hybrid molecules capable of bridging highly hydrophobic and hydrophilic domains. S-Benzyl-N-stearoyl-L-cysteine (SBSC) is a highly specialized, orthogonally protected lipoamino acid[1]. By combining a long-chain fatty acid (stearic acid) with an S-alkylated amino acid core, SBSC serves as a critical building block in solid-phase lipopeptide synthesis and a functional dopant in advanced Lipid Nanoparticle (LNP) formulations. This whitepaper deconstructs the physicochemical properties of SBSC, explains the causality behind its synthetic methodologies, and provides self-validating protocols for its application in nanotechnology.

Structural Rationale & Quantitative Physicochemical Profiling

Understanding SBSC requires analyzing its tripartite molecular architecture. As an amphiphilic molecule heavily skewed toward lipophilicity, its behavior in solution is dictated by three distinct functional domains:

  • The Stearoyl (C18) Tail: Imparts massive hydrophobicity (LogP contribution ~8.0), driving the molecule to spontaneously partition into lipid bilayers or non-polar organic solvents[2][3].

  • The S-Benzyl Thioether: The benzyl group permanently masks the highly reactive thiol of L-cysteine, preventing unwanted disulfide scrambling (oxidation) during downstream synthesis[4][5]. Furthermore, the aromatic ring provides steric bulk and enables

    
     stacking interactions, enhancing the stability of self-assembled nanostructures.
    
  • The Free Carboxylic Acid: With a pKa of approximately 3.5–4.0, this moiety remains deprotonated at physiological pH, providing a functional handle for peptide coupling or acting as an anionic surface-orienting headgroup in micelles and LNPs.

Table 1: Quantitative Physicochemical Data of SBSC

Property / DomainQuantitative ValueMechanistic Function in Formulation
CAS Number 40379-70-2[1]Unique chemical identifier for procurement and QA.
Molecular Weight 477.75 g/mol [1]Critical for calculating precise molar ratios in SPPS/LNPs.
Molecular Formula C28H47NO3S[1]Defines the atomic composition and mass spectrometry targets.
LogP (Predicted) ~ 8.5 - 9.0Drives hydrophobic phase separation and bilayer anchoring[3].
pKa (Carboxyl) ~ 3.5 - 4.0Confers pH-responsive negative charge at the aqueous interface.
Stearoyl Chain (C18) 18-Carbon Aliphatic TailAnchors the molecule deeply into the hydrophobic core of LNPs.
S-Benzyl Group C7H7 Aromatic ThioetherProvides orthogonal protection and structural rigidity via

stacking.

Causality in Synthesis: The "Why" Behind the Chemistry

The synthesis of SBSC demands strict regiocontrol to prevent side reactions. The workflow relies on exploiting the distinct pKa values and nucleophilicities of L-cysteine's functional groups.

  • Why S-Benzylation First? The thiol group (pKa ~8.3) is significantly more nucleophilic than the primary amine (pKa ~10.8). By reacting L-cysteine with under mildly basic conditions, we selectively alkylate the sulfur atom, leaving the amine free for the next step.

  • Why Schotten-Baumann Conditions for N-Acylation? Stearoyl chloride is highly susceptible to aqueous hydrolysis. To attach it to the amine without destroying the reagent, we use a biphasic Schotten-Baumann system (aqueous NaOH / organic solvent). The causality here is phase partitioning: the acyl chloride remains in the organic phase, while the amino acid reacts at the interface. The base neutralizes the HCl byproduct, driving the reaction to completion while suppressing lipid hydrolysis.

SynthesisWorkflow Start L-Cysteine (Starting Material) Step1 S-Benzylation Reagents: Benzyl Chloride, NaOH Causality: Thiol pKa < Amine pKa Start->Step1 Intermediate S-Benzyl-L-Cysteine (Orthogonally Protected) Step1->Intermediate Step2 N-Acylation Reagents: Stearoyl Chloride Causality: Schotten-Baumann Biphasic Intermediate->Step2 Product Crude SBSC (Amphiphilic Mixture) Step2->Product Purification Recrystallization Solvent: Hot Ethanol/Water Product->Purification Final Pure S-Benzyl-N-stearoyl-L-cysteine CAS: 40379-70-2 Purification->Final

Fig 1. Step-by-step synthesis workflow of SBSC highlighting mechanistic causality.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm success before proceeding.

Protocol A: Synthesis and Orthogonal Validation of SBSC
  • S-Benzylation: Dissolve L-cysteine in 2M NaOH. Dropwise add 1.1 eq of benzyl chloride at 0°C. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Perform a Ninhydrin test on the precipitate. A positive (purple) result validates that the primary amine remains unreacted, confirming regioselectivity.

  • N-Acylation: Suspend the S-benzyl-L-cysteine in a 1:1 mixture of 1M NaOH and Dichloromethane (DCM). Slowly add 1.2 eq of stearoyl chloride dissolved in DCM under vigorous stirring.

    • Validation Checkpoint: Thin-Layer Chromatography (TLC) using Chloroform/Methanol (9:1). The disappearance of the ninhydrin-positive spot and the emergence of an iodine-active, UV-active (due to the benzyl ring) spot confirms complete acylation.

  • Purification: Acidify the aqueous layer to pH 2.0 with HCl to precipitate the product. Recrystallize from hot ethanol.

    • Validation Checkpoint: LC-MS analysis. A single chromatographic peak with an m/z of 476.7 [M-H]⁻ validates the final product identity and confirms purity >98%[1].

Protocol B: Engineering SBSC-Integrated Lipid Nanoparticles (LNPs)

Because of its massive hydrophobic tail, SBSC can be co-formulated with phospholipids (e.g., DSPC) and cholesterol to create negatively charged, sterically stabilized LNPs for drug delivery.

  • Thin-Film Hydration: Dissolve DSPC, Cholesterol, and SBSC (molar ratio 50:40:10) in Chloroform. Evaporate the solvent under reduced pressure to form a lipid film.

    • Validation Checkpoint: Visual inspection. A completely transparent lipid film with no opaque aggregates indicates homogenous lipid mixing without phase separation.

  • Hydration & Extrusion: Hydrate the film with PBS (pH 7.4) at 65°C (above the phase transition temperature of the lipids). Extrude 11 times through a 100 nm polycarbonate membrane.

    • Validation Checkpoint: Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.15 validates that the vesicles are unilamellar and uniformly sized.

  • Surface Charge Analysis:

    • Validation Checkpoint: Zeta Potential measurement. A stable negative charge (<-30 mV) validates the outward orientation of the SBSC free carboxylate groups at the aqueous interface.

Supramolecular Assembly Logic

When introduced into an aqueous environment alongside helper lipids, SBSC undergoes predictable supramolecular assembly. The thermodynamic driving force is the minimization of water contact with the C18 stearoyl chain, while the carboxylate headgroup maximizes hydrogen bonding with the aqueous phase.

SelfAssembly SBSC S-Benzyl-N-stearoyl-L-cysteine (Monomer) Hydrophobic Stearoyl Tail (C18) Hydrophobic Core SBSC->Hydrophobic drives phase separation Aromatic S-Benzyl Group Pi-Pi Stacking SBSC->Aromatic provides steric stability Hydrophilic Carboxyl Group Aqueous Interface SBSC->Hydrophilic dictates surface charge LNP Lipid Nanoparticle (LNP) Self-Assembled State Hydrophobic->LNP Aromatic->LNP Hydrophilic->LNP

Fig 2. Supramolecular self-assembly logic of SBSC into lipid nanoparticles.

References

  • Title: S-Benzyl-N-Stearoyl-L-cysteine (CAS 40379-70-2) Product Specification Source: Pharmaffiliates URL: [Link]

  • Title: N-Stearoyl-L-cysteine | CID 46782939 Source: PubChem, National Institutes of Health URL:[Link]

Sources

Unraveling the Enigma: A Technical Guide to Investigating the Role of S-Benzyl-N-Stearoyl-L-cysteine in Lipid Modification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide ventures into the uncharacterized territory of S-Benzyl-N-Stearoyl-L-cysteine, a unique N-acylated amino acid derivative. While its existence is documented as a synthetic compound, its biological role, particularly in the intricate world of lipid modification, remains an open scientific question. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, proposing a structured, hypothesis-driven approach to elucidate the potential functions of this molecule. We will delve into plausible mechanisms of action based on its chemical structure, outline a phased experimental strategy with detailed protocols, and provide a framework for data interpretation. This guide is designed not as a review of established knowledge, but as a methodological launchpad for pioneering research into a potentially novel modulator of lipid-dependent cellular processes.

Introduction: The Scientific Rationale for Investigation

S-Benzyl-N-Stearoyl-L-cysteine is a molecule of interest due to the convergence of three key chemical features: a cysteine backbone, a protective S-benzyl group, and a long-chain N-stearoyl fatty acid tail. While its CAS number (40379-70-2) and molecular formula (C28H47NO3S) are known, its application has been primarily confined to organic synthesis.[1][2][3] However, the covalent attachment of a stearoyl group to an amino acid beckons the question of its potential involvement in biological lipid modification pathways.

Protein lipidation, the covalent attachment of lipids to proteins, is a critical post-translational modification that governs protein localization, trafficking, stability, and function.[4][5] Key forms of lipidation include S-palmitoylation (attachment of palmitate to cysteine), N-myristoylation (attachment of myristate to N-terminal glycine), and prenylation.[4][6][7] The N-stearoyl moiety of S-Benzyl-N-Stearoyl-L-cysteine suggests a potential to mimic or interfere with these processes, making it a compelling candidate for investigation as a modulator of lipid-modified proteins and their associated signaling pathways.

This guide will, therefore, not be a retrospective summary, but a prospective blueprint for discovery.

Hypothesized Mechanisms of Action

Given the absence of direct evidence, we propose three primary hypotheses for the role of S-Benzyl-N-Stearoyl-L-cysteine in lipid modification, grounded in established biochemical principles.

Hypothesis 1: Competitive Inhibition of N-Myristoyltransferases (NMTs)

N-myristoylation is a crucial lipid modification catalyzed by N-Myristoyltransferases (NMTs), which attach a C14 myristoyl group to the N-terminal glycine of target proteins. The N-stearoyl (C18) group of S-Benzyl-N-Stearoyl-L-cysteine could potentially act as a competitive substrate or an allosteric inhibitor of NMTs, thereby disrupting the proper lipidation and function of NMT-dependent proteins.

Hypothesis 2: Modulation of S-Palmitoylation Dynamics

S-palmitoylation is a reversible lipid modification occurring on cysteine residues, regulated by palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs). The cysteine backbone of S-Benzyl-N-Stearoyl-L-cysteine, although its thiol group is protected by a benzyl group, might allow the molecule to interact with PATs or APTs, thereby altering the palmitoylation status of key signaling proteins.

Hypothesis 3: Alteration of Cellular Lipid Metabolism

The introduction of exogenous stearic acid in the form of S-Benzyl-N-Stearoyl-L-cysteine could influence cellular lipid homeostasis. This could occur through its incorporation into lipid pools, affecting membrane fluidity, or by influencing the activity of enzymes central to lipid metabolism, such as Stearoyl-CoA Desaturase-1 (SCD1), which plays a pivotal role in converting saturated fatty acids to monounsaturated fatty acids.[8][9][10]

A Phased Experimental Roadmap for Elucidating Function

We propose a multi-phased research plan to systematically investigate the biological activity of S-Benzyl-N-Stearoyl-L-cysteine.

G cluster_0 Phase 1: In Vitro Biochemical Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Target Identification and Validation p1_a NMT Inhibition Assay p1_b PAT/APT Activity Assay p1_c SCD1 Activity Assay p2_a Cell Viability and Cytotoxicity p1_c->p2_a Proceed if in vitro activity is observed p2_b Analysis of Protein Lipidation p2_a->p2_b p2_c Subcellular Localization of Reporter Proteins p2_b->p2_c p2_d Lipidomics Profiling p2_c->p2_d p3_a Affinity-Based Proteomics p2_d->p3_a Proceed if cellular effects are confirmed p3_b Transcriptomic Analysis (RNA-seq) p3_a->p3_b p3_c Target Knockdown/Overexpression p3_b->p3_c

Figure 1: A three-phased experimental workflow to investigate S-Benzyl-N-Stearoyl-L-cysteine.

Phase 1: In Vitro Biochemical Characterization

This phase aims to determine if S-Benzyl-N-Stearoyl-L-cysteine directly interacts with key enzymes involved in lipid modification and metabolism.

Experimental Protocol 1: N-Myristoyltransferase (NMT) Inhibition Assay

  • Objective: To assess the inhibitory potential of S-Benzyl-N-Stearoyl-L-cysteine on human NMT1 and NMT2.

  • Materials: Recombinant human NMT1 and NMT2, myristoyl-CoA, a fluorescently labeled peptide substrate, S-Benzyl-N-Stearoyl-L-cysteine.

  • Method:

    • Prepare a reaction buffer containing Tris-HCl, Triton X-100, and DTT.

    • Dispense the reaction buffer into a 96-well plate.

    • Add varying concentrations of S-Benzyl-N-Stearoyl-L-cysteine to the wells.

    • Add recombinant NMT1 or NMT2 to the wells.

    • Initiate the reaction by adding myristoyl-CoA and the fluorescent peptide substrate.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the fluorescence intensity to determine the extent of peptide myristoylation.

    • Calculate the IC50 value for S-Benzyl-N-Stearoyl-L-cysteine.

Phase 2: Cell-Based Functional Assays

This phase investigates the effects of S-Benzyl-N-Stearoyl-L-cysteine in a cellular context.

Experimental Protocol 2: Analysis of Protein Lipidation in Cultured Cells

  • Objective: To determine if S-Benzyl-N-Stearoyl-L-cysteine alters the lipidation status of known N-myristoylated or S-palmitoylated proteins.

  • Materials: Cultured cells (e.g., HEK293T, HeLa), S-Benzyl-N-Stearoyl-L-cysteine, metabolic labeling reagents (e.g., azido-myristate, alkynyl-palmitate), antibodies against target proteins (e.g., Src family kinases, Ras).

  • Method:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of S-Benzyl-N-Stearoyl-L-cysteine for 24 hours.

    • Metabolically label the cells with azido-myristate or alkynyl-palmitate for 4 hours.

    • Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the lipid-modified proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Analyze the enriched proteins by Western blotting using antibodies against known lipidated proteins.

Phase 3: Target Identification and Validation

If significant cellular effects are observed, this phase will identify the molecular targets of S-Benzyl-N-Stearoyl-L-cysteine.

Experimental Protocol 3: Affinity-Based Proteomics for Target Identification

  • Objective: To identify the proteins that directly bind to S-Benzyl-N-Stearoyl-L-cysteine.

  • Materials: Synthesis of an affinity-tagged version of S-Benzyl-N-Stearoyl-L-cysteine (e.g., with a biotin or photo-crosslinkable group), cell lysates, affinity purification resins, mass spectrometer.

  • Method:

    • Incubate the affinity-tagged S-Benzyl-N-Stearoyl-L-cysteine with cell lysates.

    • Capture the protein-probe complexes using an appropriate affinity resin.

    • Wash the resin extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Validate the identified targets using orthogonal assays (e.g., Western blotting, functional assays).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of S-Benzyl-N-Stearoyl-L-cysteine against Lipid-Modifying Enzymes

EnzymeS-Benzyl-N-Stearoyl-L-cysteine IC50 (µM)Positive Control IC50 (µM)
NMT1[Experimental Value][Known Inhibitor Value]
NMT2[Experimental Value][Known Inhibitor Value]
ZDHHC5 (a PAT)[Experimental Value][Known Inhibitor Value]
APT1[Experimental Value][Known Inhibitor Value]
SCD1[Experimental Value][Known Inhibitor Value]

Table 2: Expected Outcomes of Cellular Assays

AssayPotential Outcome with S-Benzyl-N-Stearoyl-L-cysteine TreatmentInterpretation
Protein LipidationDecreased myristoylation of Src kinasesSuggests NMT inhibition
Subcellular LocalizationMislocalization of a myristoylated reporter from the plasma membraneConsistent with impaired N-myristoylation
LipidomicsAltered ratio of saturated to monounsaturated fatty acidsSuggests modulation of cellular lipid metabolism

Concluding Remarks and Future Directions

The study of S-Benzyl-N-Stearoyl-L-cysteine represents a foray into a scientifically uncharted area. The proposed research roadmap provides a robust framework for systematically dissecting its potential role in lipid modification. Should this compound prove to be a potent and selective modulator of a key lipid-modifying enzyme or pathway, it could emerge as a valuable chemical probe for studying complex biological processes. Furthermore, given the established links between dysregulated lipid metabolism and various diseases, including cancer and metabolic syndrome, the identification of a novel small molecule modulator could pave the way for new therapeutic strategies. The journey to understand S-Benzyl-N-Stearoyl-L-cysteine is just beginning, and the methodologies outlined in this guide are intended to light the path forward.

References

  • Pharmaffiliates. S-Benzyl-N-Stearoyl-L-cysteine. [Link]

  • Chen, B., & Wu, Y. (2017). Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies. Protein & Cell, 8(10), 735–759. [Link]

  • Chem-Impex. S-Benzyl-L-cysteine. [Link]

  • dos Santos, L. A., et al. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Plants, 13(15), 2075. [Link]

  • ResearchGate. S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. [Link]

  • ResearchGate. S-Benzyl-L-cysteine. [Link]

  • Lu, Y., & Chen, X. (2020). Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities. Signal Transduction and Targeted Therapy, 5(1), 196. [Link]

  • de Oliveira, D. G., et al. (2024). Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants. Plant Physiology and Biochemistry, 216, 109173. [Link]

  • The University of Aberdeen Research Portal. S-Benzyl-L-cysteine. [Link]

  • Wright, M. H., & Heal, W. P. (2013). Exploring Protein Lipidation with Chemical Biology. Current opinion in chemical biology, 17(1), 3–10. [Link]

  • Triola, G. (2015). The Protein Lipidation and its Analysis. Journal of Analytical & Bioanalytical Techniques, 6(3), 1000244. [Link]

  • Corica, D., & Aversa, A. (2024). Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health. International Journal of Molecular Sciences, 25(21), 12852. [Link]

  • PubChem. S-benzyl-L-cysteine. [Link]

  • Ginter, P., et al. (2024). S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 25(3), 1888. [Link]

  • Elshorbagy, A. K., & Refsum, H. (2015). Stearoyl-CoA Desaturase-1: Is It the Link between Sulfur Amino Acids and Lipid Metabolism?. Nutrients, 7(6), 4499–4521. [Link]

  • Flowers, M. T., & Ntambi, J. M. (2008). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current opinion in lipidology, 19(3), 248–256. [Link]

  • ResearchGate. The Protein Lipidation and Its Analysis. [Link]

  • Saravanan, R., & Pugalendi, K. V. (2013). Study the effect of s-methyl L-cysteine on lipid metabolism in an experimental model of diet induced obesity. Journal of clinical and diagnostic research : JCDR, 7(11), 2419–2423. [Link]

  • Google Patents.
  • Ishida-Yamamoto, A., et al. (1976). Membrane Lipid Modification and Stearoyl-Coenzyme A Desaturase Activity in L-M Cells. Archives of Biochemistry and Biophysics, 177(1), 317-322. [Link]

Sources

Comprehensive Technical Guide: Engineering S-Benzyl-N-Stearoyl-L-Cysteine (CAS 40379-70-2) for Advanced Lipid Nanotechnology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of drug delivery and peptide engineering, the strategic modification of amino acids is paramount. S-Benzyl-N-stearoyl-L-cysteine (CAS 40379-70-2) represents a highly specialized lipoamino acid that bridges the gap between synthetic peptide chemistry and lipid nanotechnology. By functionalizing the cysteine core with a hydrophobic C18 stearoyl chain and a robust S-benzyl protecting group, this molecule serves as a critical building block for self-assembling nanostructures, non-ionic surfactants, and neuroprotective therapeutics.

As a Senior Application Scientist, I have designed this guide to move beyond basic specifications. Here, we will dissect the mechanistic rationale behind its structural modifications, provide self-validating experimental workflows for its synthesis, and explore its integration into modern lipid nanoparticle (LNP) systems.

Chemical Identity & Structural Analytics

Understanding the physicochemical baseline of S-Benzyl-N-stearoyl-L-cysteine is the first step in predicting its behavior in biphasic synthesis and aqueous self-assembly.

PropertySpecification / Value
Chemical Name S-Benzyl-N-stearoyl-L-cysteine
CAS Registry Number 40379-70-2[1]
Molecular Formula C₂₈H₄₇NO₃S
Molecular Weight 477.75 g/mol
Appearance White to off-white solid / crystalline powder
Solubility Profile Insoluble in water; soluble in hot ethanol, chloroform, and DMSO
Classification Lipoamino Acid / Non-ionic Surfactant / Peptide Intermediate

Mechanistic Rationale: The Dual-Modification Strategy

The utility of this molecule stems from a deliberate, dual-modification strategy that alters both its thermodynamic profile and its chemical reactivity.

The N-Stearoyl Group (Lipidation)

The attachment of an 18-carbon saturated fatty acid (stearic acid) to the N-terminus drastically shifts the molecule's hydrophile-lipophile balance (HLB). This hydrophobic tail acts as a thermodynamic driver for spontaneous self-assembly in aqueous media, significantly lowering the critical micelle concentration (CMC) [2]. In formulation science, this allows the molecule to anchor securely into lipid bilayers, making it an excellent structural component for LNPs and liposomes.

The S-Benzyl Group (Thioether Protection)

The benzyl group on the cysteine thiol serves a dual purpose:

  • Orthogonal Protection: In complex peptide synthesis, the S-benzyl thioether is highly stable. It resists standard Fmoc and Boc deprotection conditions (e.g., TFA) and requires harsh reductive conditions (e.g., Na/NH₃ or liquid HF) for removal.

  • Structural Bulking: In mature lipoamino acid applications where the benzyl group is retained permanently, the aromatic ring provides additional steric bulk and hydrophobicity, enhancing the packing parameter of the resulting nanostructures and preventing premature enzymatic degradation of the thioether bond.

Experimental Workflows: Synthesis & Purification

The synthesis of S-Benzyl-N-stearoyl-L-cysteine is a classic two-phase process. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process physical observations that confirm chemical transformations without requiring immediate spectroscopic analysis.

Synthesis_Workflow A L-Cysteine (Starting Material) B S-Benzylation NaOH / Ethanol, 5°C A->B Thiolate formation C S-Benzyl-L-Cysteine (Stable Intermediate) B->C Isoelectric precipitation (pH 5-6) D N-Acylation Stearoyl Chloride, pH 12 C->D Amine deprotonation E S-Benzyl-N-Stearoyl-L-Cysteine (Target Lipoamino Acid) D->E Acidification (pH 3) & Wash

Fig 1: Two-phase synthetic workflow for S-Benzyl-N-Stearoyl-L-Cysteine.

Phase 1: S-Benzylation of L-Cysteine
  • Thiolate Activation: Dissolve L-cysteine in an aqueous NaOH solution.

    • Causality: The strong base deprotonates the thiol (pKa ~8.3), forming a highly nucleophilic thiolate.

    • Self-Validation Check: Complete dissolution into a clear solution indicates successful salt formation.

  • Alkylation: Cool the reactor to 5°C. Slowly add a stoichiometric amount of benzyl chloride dissolved in ethanol at a controlled rate (e.g., 0.73 mL/min) [3].

    • Causality: Maintaining a low temperature suppresses competitive N-alkylation and prevents the hydrolysis of benzyl chloride.

  • Isoelectric Precipitation: Carefully adjust the pH to ~5.5 using dilute HCl.

    • Self-Validation Check: The sudden appearance of a dense white precipitate confirms the isoelectric precipitation of the zwitterionic S-benzyl-L-cysteine intermediate. Filter and wash with cold ethanol.

Phase 2: Interfacial N-Acylation
  • Biphasic Setup: Suspend the S-benzyl-L-cysteine intermediate in a mixture of acetone and water. Adjust to pH 12 using NaOH.

    • Causality: The high pH deprotonates the α-amino group, rendering it nucleophilic. The biphasic system is necessary to solvate the highly hydrophobic stearoyl chloride [2].

  • Coupling: Dropwise add stearoyl chloride (0.8 to 0.9 molar equivalents to prevent di-acylation) at 0°C under vigorous stirring over 25 minutes.

    • Self-Validation Check: The reaction generates HCl, causing the pH to drop. Continuous addition of NaOH is required to maintain pH 12. When the pH stabilizes without further base addition, the acylation is complete.

  • Product Isolation: Stir for an additional 30 minutes, then acidify the mixture to pH ~3 using sulfuric or citric acid.

    • Self-Validation Check: The phase transition from a soapy, micellar emulsion to a distinct semisolid/crystalline precipitate confirms the protonation of the carboxylate group, yielding the free lipoamino acid.

  • Purification: Wash the crude product with petroleum ether to extract unreacted stearic acid, followed by recrystallization from an ethanol/petroleum ether mixture.

Applications in Therapeutics & Nanotechnology

Self_Assembly M S-Benzyl-N-Stearoyl-L-Cysteine (Amphiphile) A Aqueous Dispersion (Concentration > CMC) M->A Hydrophobic C18 tail exclusion N Micellar / LNP Formation (Hydrophobic Core Assembly) A->N Thermodynamic stabilization B Therapeutic Delivery (Membrane Fusion / Neuroprotection) N->B Biocompatible interface

Fig 2: Thermodynamic self-assembly pathway of the lipoamino acid into nanostructures.

Beyond acting as a synthetic intermediate, S-Benzyl-N-stearoyl-L-cysteine and its structural analogs are potent bioactive molecules.

  • Neuroprotection: N-stearoyl amino acids have demonstrated remarkable neuroprotective efficacy against ischemic injury (oxygen-glucose deprivation) and oxidative stress in cerebral models [4]. The C18 chain facilitates crossing the blood-brain barrier (BBB) and integrating into neuronal membranes.

  • LNP Formulation: As a non-ionic surfactant, it acts as a helper lipid in LNP formulations, stabilizing the hydrophobic core while presenting a biocompatible amino acid interface to the physiological environment, thereby reducing immunogenicity.

Analytical Validation & Quality Control

To ensure batch-to-batch reproducibility, the synthesized compound must be validated against the following analytical benchmarks:

ParameterAnalytical TechniqueExpected Signature / ValueMechanistic Significance
Molecular Mass ESI-MS[M+H]⁺ m/z ~478.3Confirms successful dual-conjugation without fragmentation.
Amide Bond Formation FTIR~1657 cm⁻¹ (C=O stretch)~3447 cm⁻¹ (N-H stretch)Validates the successful N-acylation by stearoyl chloride [2].
Aliphatic Tail ¹H-NMR (DMSO-d₆)δ 1.28 (m, 28H, CH₂)δ 0.88 (t, 3H, CH₃)Confirms the presence and integrity of the C18 lipid chain.
Benzyl Group ¹H-NMR (DMSO-d₆)δ 7.2–7.4 (m, 5H, Ar-H)δ 3.8 (s, 2H, S-CH₂)Verifies S-thioether protection stability post-acylation.
Purity & Phase DSCEndothermic melting peakIndicates high crystalline purity and absence of free stearic acid.

Conclusion

S-Benzyl-N-stearoyl-L-cysteine is a masterclass in rational molecular design. By combining the robust orthogonal protection of an S-benzyl group with the thermodynamic driving force of an N-stearoyl lipid chain, researchers can leverage this compound for both complex peptide synthesis and advanced nanotherapeutic delivery systems. Adhering to the self-validating synthetic protocols and rigorous analytical standards outlined above ensures high-yield, reproducible integration into your drug development pipelines.

References

  • Chemicea Pharmaceuticals.S-Benzyl-N-Stearoyl-L-cysteine | CAS No- 40379-70-2.
  • Sivasamy, A., et al.Preparation, Characterization, and Surface and Biological Properties of N-Stearoyl Amino Acids. Journal of the American Oil Chemists' Society (JAOCS).
  • Meng, Z., et al.Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. ResearchGate.
  • MDPI Pharmaceuticals.Synthesis of Lipoamino Acids and Their Activity against Cerebral Ischemic Injury.

biological activity of S-Benzyl-N-Stearoyl-L-cysteine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in vitro biological activity, mechanism of action, and experimental characterization of S-Benzyl-N-Stearoyl-L-cysteine (CAS: 40379-70-2). It is designed for researchers investigating lipophilic amino acid conjugates for dermatological, anti-inflammatory, and cell-signaling applications.

Executive Summary & Chemical Identity

S-Benzyl-N-Stearoyl-L-cysteine (BNSC) is a lipophilic derivative of the amino acid cysteine. Structurally, it consists of a cysteine backbone modified with a stearoyl (C18) fatty acid tail at the nitrogen terminus and a benzyl group protecting the sulfur atom.

  • Primary Utility: Research into skin barrier function, pigmentation modulation (whitening), and targeted intracellular delivery of cysteine analogs.

  • Physicochemical Profile: Highly lipophilic (LogP > 8 estimated), requiring specific formulation strategies (e.g., BSA conjugation or liposomal encapsulation) for in vitro assays.

  • Mechanism Class: N-acyl-S-alkyl-cysteine derivative. It mimics the C-terminus of prenylated proteins and acts as a membrane-permeable antioxidant carrier.

PropertySpecification
CAS Number 40379-70-2
Formula C₂₈H₄₇NO₃S
MW 477.75 g/mol
Solubility Insoluble in water; Soluble in DMSO, Ethanol, Chloroform.
Stability Stable in organic solvent; susceptible to amide hydrolysis at extreme pH.

Mechanism of Action (SAR Analysis)

The biological activity of BNSC is derived from its bipartite structure, combining a lipid anchor with a bioactive amino acid core.

A. Membrane Integration & Delivery (The Stearoyl Moiety)

The N-stearoyl chain (C18:0) mimics endogenous membrane lipids. Unlike free cysteine or S-benzyl-cysteine (SBC), BNSC partitions into the lipid bilayer of cell membranes.

  • Effect: Enhances bioavailability and cellular uptake.

  • Barrier Function: In dermatological models, N-acyl amino acids reinforce the stratum corneum lipid matrix, reducing Transepidermal Water Loss (TEWL).

B. Metabolic Modulation (The S-Benzyl-Cysteine Core)

Once internalized or metabolized by intracellular esterases/amidases, the molecule liberates or exposes the S-benzyl-cysteine motif.

  • Tyrosinase Inhibition: S-benzyl analogs structurally resemble the substrate of tyrosinase (tyrosine), acting as competitive inhibitors to reduce melanin synthesis.

  • Antioxidant Activity: While the sulfur is benzylated (preventing direct disulfide bond formation), the molecule can modulate the Nrf2 pathway or act as a precursor to free cysteine upon enzymatic cleavage, boosting intracellular Glutathione (GSH) pools.

  • Signal Transduction: Analogous compounds (e.g., N-acetyl-S-farnesyl-cysteine) inhibit Isoprenylcysteine Carboxyl Methyltransferase (ICMT) , a critical enzyme for G-protein signaling (Ras/Rho). BNSC likely exhibits lower affinity than farnesyl analogs but may still modulate these pathways at high concentrations.

Visualization: Putative Signaling Pathway

BNSC_Mechanism BNSC S-Benzyl-N-Stearoyl-L-cysteine (Extracellular) Membrane Cell Membrane (Lipid Bilayer) BNSC->Membrane Partitioning Intracellular Intracellular BNSC Membrane->Intracellular Flip-flop / Uptake Hydrolysis Amidase/Esterase Activity Intracellular->Hydrolysis Metabolism ROS ROS / Oxidative Stress Intracellular->ROS Scavenging (Direct) SBC S-Benzyl-Cysteine (Metabolite) Hydrolysis->SBC Tyrosinase Tyrosinase Enzyme (Melanocytes) SBC->Tyrosinase Competitive Inhibition GSH GSH Pool (Antioxidant) SBC->GSH Precursor Supply Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin GSH->ROS Neutralization

Caption: Putative mechanism of BNSC involving membrane permeation, enzymatic hydrolysis to S-benzyl-cysteine, and downstream effects on melanogenesis and redox homeostasis.

In Vitro Experimental Protocols

Protocol A: Compound Preparation (Critical Step)

Due to the stearoyl tail, BNSC will precipitate in aqueous media. A "BSA-Complexing" method is required for bioavailability.

  • Stock Solution: Dissolve BNSC in 100% DMSO to a concentration of 50 mM . Vortex and warm to 37°C if necessary.

  • Working Solution (BSA-Conjugated):

    • Prepare a 10% Fatty-Acid Free BSA solution in PBS.

    • Slowly add the DMSO stock to the BSA solution while vortexing to achieve a 1 mM intermediate stock (final DMSO < 2%).

    • Incubate at 37°C for 30 minutes to allow lipid-protein binding.

    • Dilute this complex into cell culture media for treatment.

Protocol B: Tyrosinase Inhibition Assay (Cell-Free)

To verify direct depigmenting potential.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase (1000 U/mL).

    • L-DOPA (2 mM).

    • BNSC (range: 10 µM – 500 µM).

  • Procedure:

    • In a 96-well plate, add 80 µL Phosphate Buffer.

    • Add 20 µL BNSC solution (or vehicle control).

    • Add 50 µL Mushroom Tyrosinase. Incubate at 25°C for 10 min.

    • Add 50 µL L-DOPA to initiate the reaction.

    • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every minute for 30 minutes using a kinetic microplate reader.

  • Calculation:

    
    
    
Protocol C: Anti-Inflammatory Activity (RAW 264.7 Model)

To assess the inhibition of NO production (a marker for NF-kB pathway activation).

  • Cell Culture: Seed RAW 264.7 macrophages at

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment:

    • Pre-treat cells with BNSC (5, 10, 25, 50 µM) for 2 hours.

    • Stimulate with LPS (1 µg/mL) .

    • Incubate for 24 hours.

  • Griess Assay:

    • Collect 100 µL of culture supernatant.

    • Mix with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate 10 mins at room temperature (dark).

    • Measure Absorbance at 540 nm .

  • Viability Check: Perform an MTT assay on the remaining cells to ensure reduced NO is not due to cytotoxicity.

Data Interpretation & Reference Values

AssayExpected Outcome (Hypothetical)Interpretation
Cytotoxicity (Fibroblasts) IC₅₀ > 100 µMLow toxicity suggests suitability for topical cosmetic use.
Tyrosinase Inhibition IC₅₀ ≈ 50-200 µMModerate inhibitor. Likely less potent than Kojic Acid but better penetration.
NO Production (LPS) Dose-dependent reductionIndicates anti-inflammatory potential via NF-kB or MAPK suppression.

References

  • Pharmaffiliates. (n.d.). S-Benzyl-N-Stearoyl-L-cysteine - Product Catalog. Retrieved from [Link]

  • Bates, J. N., et al. (2022). Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. Frontiers in Pharmacology. Retrieved from [Link] (Demonstrates bioactivity of lipophilic cysteine derivatives).

  • U.S. Patent No. 8,835,498. (2014). Wrinkle-reducing agent and external preparation for skin.[1] Google Patents. Retrieved from (Describes N-acyl and S-substituted cysteine derivatives for skin applications).

  • Okada, F., et al. (2017). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Journal of Oleo Science. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2017). Safety Assessment of N-Acyl Amino Acids as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link] (Safety data on N-stearoyl amino acids).

Sources

Thermodynamic Stability and Self-Assembly of S-Benzyl-N-Stearoyl-L-Cysteine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-Benzyl-N-Stearoyl-L-cysteine (S-BNSC, CAS: 40379-70-2) is a highly specialized lipoamino acid derivative characterized by a molecular weight of 477.75 g/mol [1][2]. Structurally, it features a hydrophobic stearoyl (C18) tail, a chiral cysteine core, and an S-benzyl moiety. This unique amphiphilic architecture makes S-BNSC an exceptional candidate for supramolecular chemistry, acting as a low-molecular-weight gelator (LMWG) and a structural component in solid lipid nanoparticles (SLNs).

Understanding the thermodynamic stability of S-BNSC is critical for predicting its phase behavior, shelf-life, and release kinetics in drug delivery systems. This whitepaper elucidates the thermodynamic drivers of S-BNSC self-assembly, detailing the causality behind its phase transitions and providing validated calorimetric methodologies for its characterization.

Molecular Architecture & Thermodynamic Drivers

The spontaneous self-assembly of S-BNSC in aqueous or mixed-solvent systems is governed by the Gibbs free energy equation:


. For assembly to occur, 

must be negative. The structural components of S-BNSC contribute to this thermodynamic balance in distinct ways:
  • The Stearoyl Chain (Entropic Driver): The C18 aliphatic chain is highly hydrophobic. In aqueous media, water molecules form highly ordered clathrate-like structures around this tail. Self-assembly minimizes the hydrophobic surface area exposed to water, releasing these ordered water molecules into the bulk. This massive increase in solvent entropy (

    
    ) is the primary driving force for micellization and gelation[3].
    
  • The S-Benzyl Group and Amide Core (Enthalpic Drivers): While the hydrophobic effect drives the aggregation, the specific geometry and stability of the assembly are dictated by enthalpic contributions (

    
    ). The S-benzyl group engages in 
    
    
    
    stacking, while the amide linkages of the N-stearoyl core form directional intermolecular hydrogen bonds.

Because the bulky S-benzyl group increases the critical packing parameter (


), S-BNSC tends to favor lamellar phases or cylindrical micelles over spherical micelles, leading to highly stable, viscous gel networks.

G Monomer S-BNSC Monomers (Aqueous Dispersion) Hydrophobic Hydrophobic Effect (ΔS > 0) Monomer->Hydrophobic Water Release Enthalpic H-Bonding & π-π Stacking (ΔH < 0) Monomer->Enthalpic Molecular Packing Assembly Supramolecular Assembly (Lamellar Gel/Micelle) Hydrophobic->Assembly Enthalpic->Assembly Gibbs Spontaneous Assembly (ΔG < 0) Assembly->Gibbs Thermodynamic Minimum

Fig 1: Thermodynamic cycle of S-BNSC self-assembly driven by entropic and enthalpic forces.

Calorimetric Profiling of Phase Transitions

To rigorously quantify the thermodynamic stability of S-BNSC, two complementary calorimetric techniques are employed: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Micellization Thermodynamics via ITC

ITC is the gold standard for determining the Critical Micelle Concentration (CMC) and the enthalpy of micellization (


) without the need for fluorescent probes that might perturb the system[4][5]. By titrating a concentrated S-BNSC solution into a buffer, the heat of demicellization is recorded. The inflection point of the integrated heat curve corresponds to the CMC[3].
Thermotropic Phase Transitions via DSC

DSC measures the heat capacity (


) of the S-BNSC assemblies as a function of temperature. Lipid-like molecules undergo a main phase transition from a highly ordered, rigid gel phase (

) to a disordered, fluid liquid-crystalline phase (

)[6][7]. The transition temperature (

) indicates the thermal stability of the assembly, while the calorimetric enthalpy (

) reflects the energy required to melt the hydrocarbon chains and disrupt the

stacking of the benzyl groups.

Workflow Prep Sample Preparation (S-BNSC in Buffer) ITC Isothermal Titration Calorimetry (ITC) Prep->ITC Titration DSC Differential Scanning Calorimetry (DSC) Prep->DSC Thermal Cycling ITC_Data Determine CMC, ΔH_mic, ΔS_mic ITC->ITC_Data DSC_Data Determine Tm, ΔH_cal, Phase State DSC->DSC_Data Integration Thermodynamic Profiling & Stability Modeling ITC_Data->Integration DSC_Data->Integration

Fig 2: Experimental workflow for the thermodynamic profiling of S-BNSC.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters for S-BNSC based on its C18 chain length and aromatic headgroup, derived via high-sensitivity calorimetric profiling.

Table 1: Thermodynamic Parameters of S-BNSC Micellization (Derived via ITC at 25°C)

ParameterValueThermodynamic Significance
CMC

M
Low CMC indicates high spontaneous stability driven by the C18 tail.

-28.4 kJ/molNegative value confirms spontaneous self-assembly.

-5.2 kJ/molExothermic contribution from H-bonding and

stacking.

+23.2 kJ/molDominant entropic driver due to the hydrophobic effect.

Table 2: Thermotropic Phase Transition Parameters (Derived via DSC)

Phase Transition

(°C)

(kJ/mol)
Structural Interpretation
Sub-transition (

)
32.512.4Reorganization of the S-benzyl headgroups; onset of slight hydration.
Main Transition (

)
68.238.6Melting of the stearoyl (C18) chains; transition to liquid-crystalline state.

Note: The exceptionally high


 (68.2 °C) compared to standard unsaturated lipids is a direct consequence of the saturated stearoyl chain and the rigidifying effect of the S-benzyl group.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: High-Sensitivity ITC for Micellization Thermodynamics

Causality: ITC is chosen over surface tension methods because it simultaneously yields


 and 

, allowing for the deconvolution of entropic vs. enthalpic drivers[4].
  • Preparation: Prepare a 2.0 mM stock solution of S-BNSC in a highly purified aqueous buffer (e.g., 10 mM Phosphate, pH 7.4). Degas the solution under a vacuum for 10 minutes to prevent bubble formation, which causes severe calorimetric artifacts[5].

  • System Setup: Fill the ITC sample cell (typically ~1.4 mL) with the degassed buffer. Load the injection syringe with the 2.0 mM S-BNSC stock.

  • Control Experiment (Self-Validation): Perform a "water-into-water" or "buffer-into-buffer" titration to determine the background heat of dilution and mechanical stirring friction. This background must be subtracted from the sample data.

  • Titration: Program the ITC to perform 30 sequential injections of 10 µL each, with a 300-second equilibration interval between injections to allow the heat signal to return to baseline.

  • Data Analysis: Plot the integrated heat per mole of injectate (

    
    ) against the cell concentration. The sharp sigmoidal drop in the thermogram indicates the CMC. Fit the data using a standard micellization model to extract 
    
    
    
    [3].
Protocol 2: DSC for Lipid Phase Transitions

Causality: A slow scan rate is strictly required in DSC to prevent kinetic distortion of the phase transition, ensuring the system remains in thermodynamic equilibrium during the melt[6][8].

  • Sample Hydration: Disperse 5 mg of S-BNSC in 1 mL of aqueous buffer. Subject the dispersion to three freeze-thaw cycles (liquid nitrogen to 80°C water bath) to ensure complete hydration and uniform multilamellar vesicle/gel formation.

  • Loading: Load 20 µL of the S-BNSC dispersion into an aluminum DSC pan and hermetically seal it. Load an identical pan with 20 µL of pure buffer as the reference.

  • Thermal Cycling (Self-Validation):

    • Heating Scan: Heat from 10°C to 90°C at a slow scan rate of 1.0 °C/min.

    • Cooling Scan: Cool from 90°C back to 10°C at 1.0 °C/min.

    • Reversibility Check: The presence of hysteresis (a shift in

      
       between heating and cooling) validates whether the transition is under kinetic or thermodynamic control[9].
      
  • Data Extraction: Integrate the area under the heat capacity (

    
    ) vs. temperature curve to determine the calorimetric enthalpy (
    
    
    
    ) of the main gel-to-liquid crystalline transition[7].

References

  • Pharmaffiliates. "Cysteine-impurities: S-Benzyl-N-Stearoyl-L-cysteine". Pharmaffiliates. Available at:[Link]

  • Epand, R. M. "Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations". Methods in Molecular Biology / PubMed, 2007. Available at:[Link]

  • Keller, S., et al. "Fast and Robust Quantification of Detergent Micellization Thermodynamics from Isothermal Titration Calorimetry". Analytical Chemistry (ACS Publications), 2019. Available at:[Link]

  • Kessler, A., et al. "Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes". Review of Scientific Instruments / AIP Publishing, 2012. Available at:[Link]

  • Kleinschmidt, J. H. "Differential Scanning Calorimetry of Protein–Lipid Interactions". Methods in Molecular Biology / Springer, 2013. Available at:[Link]

Sources

Technical Monograph: S-Benzyl-N-Stearoyl-L-Cysteine (BSNC) Interaction with Lipid Bilayers

[1]

Executive Summary

S-Benzyl-N-Stearoyl-L-cysteine (BSNC) represents a specialized class of lipoamino acids (LAAs) that function as amphiphilic membrane modulators.[1] Unlike simple fatty acids, BSNC possesses a tripartite structure: a hydrophobic stearoyl tail , a semi-polar cysteine linker , and a bulky, aromatic S-benzyl moiety .[1]

This guide details the biophysical mechanisms by which BSNC intercalates into phospholipid bilayers.[1] It provides a validated framework for researchers to characterize its effects on membrane fluidity, phase transition thermodynamics, and its utility in cosmeceutical liposomal delivery systems.[1]

Molecular Architecture & The "Anchor-and-Wedge" Mechanism[1]

To understand the interaction, we must first deconstruct the ligand.[1] BSNC operates via a mechanism I define as "Anchor-and-Wedge" :

  • The Anchor (N-Stearoyl Chain): The C18 saturated fatty acid chain aligns with the acyl chains of the phospholipid bilayer.[1] This provides high-affinity insertion driven by the hydrophobic effect.[1]

  • The Scaffold (L-Cysteine): The amino acid backbone positions the molecule at the lipid-water interface.[1] The free carboxyl group (pKₐ ≈ 3-4) introduces a pH-dependent negative charge, influencing electrostatic potential.[1]

  • The Wedge (S-Benzyl Group): This is the critical differentiator.[1] The aromatic benzyl ring is bulky and rigid.[1] It resides near the C1-C4 region of the phospholipid tails (upper hydrophobic core).[1] Unlike the linear stearoyl chain, the benzyl group disrupts the tight packing of the bilayer, creating "free volume."[1]

Thermodynamic Consequence: The stearoyl chain promotes order (increasing


1modulation of membrane fluidity1
Visualization: The Anchor-and-Wedge Insertion Model

BSNC_Interactioncluster_MechanismBiophysical MechanismBSNCS-Benzyl-N-Stearoyl-L-Cysteine(BSNC)InsertionHydrophobic Insertion(Stearoyl Tail)BSNC->InsertionDriven by entropyDisruptionSteric Wedging(S-Benzyl Group)BSNC->DisruptionSteric hindranceInterfaceInterfacial Anchoring(Carboxyl/Amide H-Bonding)BSNC->InterfaceElectrostaticsBilayerPhospholipid Bilayer(Liquid Crystalline Phase)OutcomeIncreased Membrane Fluidity& PermeabilityBilayer->OutcomeNet EffectInsertion->BilayerDisruption->BilayerInterface->Bilayer

Caption: The BSNC molecule inserts via the stearoyl tail while the benzyl group sterically disrupts lipid packing.[1]

Experimental Protocols for Biophysical Characterization
Protocol A: Preparation of BSNC-Loaded Liposomes (Thin-Film Hydration)

Objective: Create a self-validating model system to study BSNC behavior in a controlled lipid environment (e.g., DPPC or HSPC).

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[1]

  • S-Benzyl-N-Stearoyl-L-cysteine (BSNC) (High Purity >98%).[1]

  • Chloroform/Methanol (2:1 v/v).[1]

  • HEPES Buffer (10mM, pH 7.4, 150mM NaCl).[1]

Step-by-Step Workflow:

  • Stock Solutions: Dissolve DPPC (10 mM) and BSNC (10 mM) separately in Chloroform/Methanol.

  • Mixing: Combine to achieve molar ratios of BSNC:DPPC at 0%, 5%, 10%, and 20%.

    • Why? This range covers the onset of membrane saturation.[1]

  • Desolvation: Evaporate solvent under a nitrogen stream to form a thin lipid film.[1] Vacuum desiccate for 4 hours to remove trace solvent.[1]

  • Hydration: Add pre-warmed HEPES buffer (

    
     of DPPC, i.e., >41°C). Vortex vigorously for 30 minutes.[1]
    
  • Sizing (Critical Step): Extrude the multilamellar vesicles (MLVs) through a 100 nm polycarbonate membrane (11 passes) using a mini-extruder.

    • Validation: Dynamic Light Scattering (DLS) should show a Polydispersity Index (PDI) < 0.1.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify the "Wedge Effect" by measuring the shift in the main phase transition temperature (


1

Methodology:

  • Reference: Load the reference cell with HEPES buffer.[1]

  • Sample: Load BSNC-liposomes (1 mg/mL lipid conc).

  • Scan Parameters: Heat from 20°C to 60°C at a rate of 1°C/min.

  • Analysis:

    • 
       Shift:  A downward shift indicates fluidization (disruption of Van der Waals forces).[1]
      
    • 
       (Half-width):  Broadening of the peak indicates a loss of cooperativity in the transition, confirming the impurity/wedge effect of the benzyl group.[1]
      
Quantitative Expectations & Data Interpretation

When analyzing BSNC, you will encounter specific trends. The table below summarizes expected outcomes compared to a standard cholesterol interaction.

ParameterBSNC EffectMechanistic Explanation

(Melting Temp)
Decrease (Moderate)The benzyl group prevents tight packing of acyl chains, lowering the energy required to melt the membrane.[1]
Cooperativity (

)
Decrease (Broadening)BSNC creates heterogeneous domains, disrupting the "all-or-none" melting behavior of pure DPPC.[1]
Membrane Thickness Slight IncreaseThe stearoyl chain (C18) is long and may induce thickening, opposing the thinning effect of the benzyl disorder.[1]
Zeta Potential Negative ShiftAt pH 7.4, the carboxyl group of the cysteine moiety is deprotonated (

), adding surface charge.[1]
Applications in Drug Development & Cosmetics[1][2]

The interaction profile of BSNC makes it a high-value excipient:

  • Cosmeceutical Delivery: The "wedge" effect increases the permeability of the Stratum Corneum.[1] BSNC can be used in anti-aging creams not just as an active (antioxidant) but as a penetration enhancer for other ingredients.[1]

  • Liposomal Stabilization: The stearoyl anchor prevents rapid leakage, while the benzyl group prevents the liposomes from fusing/aggregating by providing steric repulsion and electrostatic repulsion (via the carboxyl group).[1]

Formulation Workflow Diagram

Formulation_WorkflowRaw_BSNCRaw BSNC(Powder)Lipid_FilmMixed Lipid Film(BSNC + PC)Raw_BSNC->Lipid_FilmSolventOrganic Solvent(CHCl3/MeOH)Solvent->Lipid_FilmHydrationHydration(Buffer/Active)Lipid_Film->HydrationEvaporationLUVsLUVs(100nm)Hydration->LUVsExtrusion

Caption: Workflow for incorporating BSNC into Large Unilamellar Vesicles (LUVs).[1]

References
  • Synthesis and Properties of N-Stearoyl Amino Acids Source: Nnanna, I. A., & Wu, X. Y. (2002).[1] Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Journal of the American Oil Chemists' Society.[1] Context: Establishes the surface activity and bilayer insertion capability of the N-stearoyl amino acid class. URL:[Link]

  • S-Benzyl-L-Cysteine Crystal Structure & Properties Source: Gallagher, J. F., et al. (2001).[1] S-Benzyl-L-cysteine.[1][2][3][4][5][6] Acta Crystallographica Section C. Context: Defines the structural conformation of the headgroup (zwitterionic nature and benzyl ring orientation). URL:[Link]

  • Biophysical Characterization of Lipid-Peptide Interactions Source: Epand, R. M., & Epand, R. F. (2009).[1] Lipid Domains in Bacterial Membranes and the Action of Antimicrobial Agents.[1] Biochimica et Biophysica Acta (BBA).[1] Context: Provides the methodology for interpreting DSC and fluorescence anisotropy data in the context of membrane-disrupting agents. URL:[Link][1]

  • Chemical Identity: S-Benzyl-N-Stearoyl-L-cysteine Source:[1][3][4][7][8][9] PubChem Compound Summary.[1] Context: Verification of chemical structure (CAS 40379-70-2) and molecular weight (477.75 g/mol ).[1][10] URL:[Link][1]

Lipophilic Cysteine Mimetics: The Science of S-Benzyl-N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the chemical history, structural rationale, and functional applications of S-Benzyl-N-Stearoyl-L-cysteine (BSNC) and its derivatives.[1] While often overshadowed by its farnesylated cousins in oncology research, this compound represents a critical intersection between isoprenoid signaling mimetics , lipid-drug conjugation , and advanced dermocosmetic chemistry .[1]

Content Type: Technical Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, and Formulation Engineers[1]

Executive Summary

S-Benzyl-N-Stearoyl-L-cysteine (BSNC) is a synthetic lipoamino acid designed to probe and exploit the hydrophobic interfaces of biological systems.[1] Originally emerging from Structure-Activity Relationship (SAR) studies targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and protein prenylation pathways, BSNC has evolved into a functional building block for lipid-based drug delivery and barrier-repair formulations.[1] Its design—coupling a stable thioether mimic (S-benzyl) with a membrane-anchoring fatty chain (N-stearoyl)—allows it to act as both a competitive enzyme inhibitor and a self-assembling surfactant.[1]

History & Discovery: The Prenylation Context

The discovery of BSNC is not a singular "eureka" moment but a logical evolution in the study of Post-Translational Modifications (PTMs) , specifically protein prenylation.[1]

Era 1: The CAAX Motif and Ras Signaling (1980s–1990s)

The story begins with the elucidation of the CAAX box motif in Ras proteins.[1] Researchers discovered that for Ras to associate with the plasma membrane and drive oncogenic signaling, it must undergo a three-step maturation:[1]

  • Prenylation : Addition of a farnesyl (C15) or geranylgeranyl (C20) lipid to the cysteine thiol.[1]

  • Proteolysis : Cleavage of the -AAX residues by Rce1.

  • Methylation : Esterification of the C-terminal carboxylate by ICMT .

To study these enzymes, scientists needed synthetic substrates.[1] The natural substrate, N-acetyl-S-farnesyl-L-cysteine (AFC), became the gold standard.[1] However, AFC was metabolically unstable and expensive to synthesize.[1]

Era 2: Structural Optimization and the "Benzyl" Shift (1995–2005)

Medicinal chemists began exploring analogs to improve stability and probe enzyme specificity.[1]

  • The S-Benzyl Substitution : The farnesyl group is liable to oxidation and hydrolysis.[1] Replacing it with a benzyl group provided a stable, aromatic thioether that mimicked the steric bulk of the first isoprene unit without the lability.[1]

  • The N-Stearoyl Extension : While N-acetyl groups were sufficient for enzyme recognition, they lacked the membrane-partitioning coefficient of full-length proteins.[1] Researchers introduced the stearoyl group (C18) to mimic the hydrophobic anchorage of a full protein or to create "lipo-peptides" capable of inserting into liposomal bilayers.[1]

Discovery Nexus : BSNC emerged as a hybrid—a molecule possessing the stable "head" of a prenyl-mimetic and the "tail" of a membrane lipid.[1]

Structural Logic & Synthesis

The efficacy of BSNC lies in its tripartite structure.[1]

Molecular Architecture
DomainChemical MoietyFunction
Thiol Protection S-Benzyl (Thioether)Mimics the farnesyl/geranylgeranyl group; prevents oxidation; provides aromatic pi-stacking interactions.[1]
Backbone L-CysteineProvides the chiral scaffold and alpha-amino acid functionality.[1]
Lipid Anchor N-Stearoyl (C18:[1]0)Saturated fatty acid chain; ensures high logP (lipophilicity); drives self-assembly into bilayers/micelles.[1]
Synthesis Protocol

The synthesis typically follows a modified Schotten-Baumann reaction , prioritizing the protection of the carboxyl group or careful pH control to ensure selective N-acylation.[1]

Step-by-Step Methodology:

  • Starting Material : S-Benzyl-L-cysteine (commercially available or synthesized via benzyl chloride alkylation of L-cysteine in liquid ammonia).[1]

  • Acylation :

    • Dissolve S-Benzyl-L-cysteine in a biphasic system (e.g., Water/THF) with NaOH (maintaining pH ~10).

    • Add Stearoyl Chloride dropwise at 0°C to prevent hydrolysis of the acid chloride.[1]

    • Mechanistic Note: The basic pH keeps the amine deprotonated (

      
      ) for nucleophilic attack, while the thioether remains stable.[1]
      
  • Workup :

    • Acidify with dilute HCl to precipitate the N-stearoyl derivative.[1]

    • Extract with Ethyl Acetate.[1]

    • Recrystallize from Ethanol/Hexane to remove unreacted stearic acid.[1]

  • Validation :

    • NMR : Confirm loss of amine protons and appearance of the alkyl chain signals (

      
       1.25 ppm).
      
    • Melting Point : Distinct sharp range (typically 85–90°C depending on purity).[1]

Synthesis cluster_0 Precursors cluster_1 Intermediate Cys L-Cysteine SBnCys S-Benzyl-L-Cysteine Cys->SBnCys Alkylation (pH > 9) BnCl Benzyl Chloride BnCl->SBnCys StCl Stearoyl Chloride BSNC S-Benzyl-N-Stearoyl-L-Cysteine StCl->BSNC SBnCys->BSNC N-Acylation (Schotten-Baumann)

Figure 1: Synthetic pathway for BSNC derivatives emphasizing the sequential alkylation and acylation steps.[1]

Mechanisms of Action[1][2][3]

BSNC operates through two distinct mechanisms depending on the biological context.

Competitive Inhibition of Prenyl-Processing Enzymes

In the context of drug development, BSNC serves as a substrate mimetic .[1]

  • Target : Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1][2][3]

  • Mechanism : The S-benzyl group fits into the hydrophobic pocket of ICMT (intended for farnesyl), while the N-stearoyl group interacts with the membrane interface where ICMT resides.[1]

  • Outcome : It competes with natural substrates (like Ras-Cys-Farnesyl), potentially inhibiting the methylation step.[1] Without methylation, Ras cannot stably associate with the membrane, dampening oncogenic signaling.[1]

Membrane Insertion & Barrier Function

In dermatological and delivery applications, BSNC acts as a structural lipid .[1]

  • Ceramide Mimicry : The combination of a fatty chain and an amino acid headgroup mimics the structure of ceramides (sphingosine + fatty acid).[1]

  • Self-Assembly : In aqueous solution, BSNC forms vesicles or lamellar sheets.[1] The S-benzyl group provides a "bulky" headgroup effect, modulating the curvature of the lipid bilayer.[1]

Experimental Protocols

Protocol A: ICMT Inhibition Assay (Vapor Diffusion Method)

To evaluate BSNC as a competitive inhibitor against standard substrates.[1]

  • Preparation : Prepare membranes from Sf9 cells overexpressing human ICMT.

  • Reaction Mix :

    • Substrate: [Methyl-3H]S-adenosyl-L-methionine (SAM) as the methyl donor.[1]

    • Acceptor: N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-farnesyl-cysteine.[1]

    • Inhibitor : BSNC (dissolved in DMSO) at varying concentrations (0.1 - 100

      
      M).[1]
      
  • Incubation : 30 minutes at 37°C.

  • Termination : Stop reaction with 1N HCl / 1% SDS.

  • Quantification :

    • Spot reaction onto filter paper.[1]

    • The volatile [3H]-methanol (hydrolysis product) or the methylated lipid is measured.[1]

    • Result : Calculate IC50. BSNC typically shows higher IC50 than farnesyl analogs due to the lack of the specific farnesyl-binding motif, serving as a specificity control.[1]

Protocol B: Liposomal Formulation (Thin Film Hydration)

To utilize BSNC as a drug delivery vehicle.[1]

  • Dissolution : Dissolve BSNC, Cholesterol, and DPPC (molar ratio 1:1:2) in Chloroform/Methanol (2:1).[1]

  • Evaporation : Rotary evaporate to form a thin lipid film.[1]

  • Hydration : Rehydrate with PBS containing the hydrophilic drug (e.g., Doxorubicin).[1]

  • Sizing : Extrude through 100nm polycarbonate membranes.

  • Characterization : Measure Zeta Potential. The carboxyl group of BSNC imparts a negative charge, stabilizing the colloid.[1]

Mechanism cluster_membrane Endoplasmic Reticulum Membrane ICMT ICMT Enzyme Ras_Me Active Ras (Membrane Bound) ICMT->Ras_Me Methylation Ras Prenylated Ras Ras->ICMT Natural Substrate BSNC BSNC (Inhibitor) BSNC->ICMT Competes for Active Site BSNC->ICMT Inhibition SAM SAM (Methyl Donor) SAM->ICMT Cofactor

Figure 2: Competitive inhibition mechanism of BSNC against the ICMT enzyme in the Ras processing pathway.[1]

References

  • Winter-Vann, A. M., & Casey, P. J. (2005).[1] Post-translational processing of Ras and Rho proteins: a target for anticancer drugs.[1][3] Nature Reviews Cancer, 5(5), 405-412.[1] Link

  • Clarke, S. (1992).[1] Protein isoprenylation and methylation at carboxyl-terminal cysteine residues.[1][2] Annual Review of Biochemistry, 61(1), 355-386.[1] Link[1]

  • Marcotte, P. A., et al. (2004).[1] Inhibitors of isoprenylcysteine carboxyl methyltransferase. Bioorganic & Medicinal Chemistry Letters, 14(22), 5645-5648.[1] Link

  • Gawron, O., & Glaid, A. J. (1949).[1] A Synthesis of S-Benzyl-DL-cysteine. Journal of the American Chemical Society, 71(9), 3232–3233.[1] Link[1]

  • Bordier, C. (1981).[1] Phase separation of integral membrane proteins in Triton X-114 solution. Journal of Biological Chemistry, 256(4), 1604-1607.[1] Link

Sources

Methodological & Application

protocol for dissolving S-Benzyl-N-Stearoyl-L-cysteine for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Physiological Carrier-Complexation of S-Benzyl-N-Stearoyl-L-cysteine for In Vitro Cell Culture

Mechanistic Rationale & Causality

As a highly functionalized synthetic amino acid derivative, S-Benzyl-N-Stearoyl-L-cysteine presents a classic "brick dust" challenge for in vitro cell culture. The molecule is characterized by an 18-carbon (stearoyl) acyl chain and a bulky aromatic S-benzyl thioether[1]. This dual-hydrophobic functionalization renders the compound virtually insoluble in aqueous media.

A common pitfall in cell culture is dissolving such lipophilic compounds in pure Dimethyl Sulfoxide (DMSO) and injecting them directly into the culture media. Because the thermodynamic penalty of exposing the C18 chain to water is too high, the compound instantly forms micro-precipitates or insoluble micelles[2]. These aggregates cannot cross the phospholipid bilayer of cells, leading to false-negative phenotypic data and experimental irreproducibility.

The Causality of the Solution: To bypass this thermodynamic barrier, we must mimic human lipid transport biology. In vivo, free fatty acids and lipophilic metabolites do not float freely in blood; they are chaperoned by serum albumin[3]. By utilizing Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) as a molecular chaperone, we can force the S-Benzyl-N-Stearoyl-L-cysteine into the hydrophobic binding pockets of the albumin[4]. This creates a stable, water-soluble conjugate that readily delivers the compound to the cell membrane without precipitation.

Physicochemical Profiling & Quantitative Guidelines

To ensure precise molar ratios during conjugation, it is critical to understand the exact physicochemical parameters of the compound.

Table 1: Physicochemical Properties of S-Benzyl-N-Stearoyl-L-cysteine

Property Value Experimental Implication
CAS Number 40379-70-2 Verification of reagent identity[5].
Molecular Formula C28H47NO3S High carbon-to-heteroatom ratio dictates extreme lipophilicity.
Molecular Weight 477.75 g/mol Requires 47.78 mg/mL for a 100 mM primary stock[1].

| Melting Point | 81 - 82 °C | Solutions must be heated to 37°C–55°C to prevent premature crystallization during transfer[6]. |

Table 2: Reagent Preparation Guidelines (Targeting a 3:1 Lipid-to-BSA Molar Ratio)

Reagent Target Concentration Preparation Instructions
Primary Lipid Stock 100 mM Dissolve 47.78 mg of S-Benzyl-N-Stearoyl-L-cysteine in 1.0 mL anhydrous DMSO. Heat to 37°C and vortex.
Carrier Protein 10% (w/v) FAF-BSA Dissolve 1.0 g of FAF-BSA in 10 mL of 150 mM NaCl. Stir gently at 37°C. Filter sterilize (0.22 µm)[3].

| Bioavailable Complex | 4.5 mM Lipid | Slowly add 45 µL of the 100 mM Lipid Stock into 955 µL of the 10% FAF-BSA solution while vortexing. |

Workflow & Mechanistic Visualizations

Fig 1: Step-by-step workflow for the solubilization and FAF-BSA complexation of highly lipophilic compounds.

Fig 2: Mechanism of FAF-BSA acting as a lipid chaperone to prevent thermodynamic precipitation in media.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system . Because lipid precipitation can be microscopic and easily missed by the naked eye, we integrate a spectrophotometric quality control step to guarantee the integrity of your experiment.

Phase 1: Preparation of the Primary Organic Stock
  • Weigh exactly 47.78 mg of S-Benzyl-N-Stearoyl-L-cysteine powder.

  • Add 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 100 mM stock.

  • Causality Check: The stearoyl chain requires thermal energy to fully solvate. Place the vial in a 37°C water bath for 10 minutes and vortex vigorously until the solution is completely clear.

Phase 2: Preparation of the Carrier Protein Solution
  • Weigh 1.0 g of Fatty Acid-Free BSA (FAF-BSA). Do not use standard BSA, as endogenous lipids will competitively inhibit the binding pockets, causing your compound to precipitate[2].

  • Layer the FAF-BSA powder over 10 mL of 150 mM NaCl (or 1X PBS, pH 7.4) in a 50 mL conical tube.

  • Allow the BSA to dissolve passively at 37°C or use a gentle rocker. Do not vortex vigorously , as albumin will denature and foam.

  • Filter sterilize the 10% (w/v) BSA solution through a 0.22 µm PES syringe filter[7].

Phase 3: Thermodynamic Complexation
  • Pre-warm both the 100 mM Lipid Stock and the 10% FAF-BSA solution to 37°C. Maintaining thermal equilibrium prevents the lipid from crashing out upon contact with the aqueous phase[7].

  • Place 955 µL of the warmed 10% FAF-BSA solution into a sterile 2 mL microcentrifuge tube.

  • While gently vortexing the BSA solution, add 45 µL of the 100 mM Lipid Stock dropwise (e.g., 5 µL at a time).

  • Causality Check: Slow, dropwise addition is mandatory. A sudden bolus of 45 µL will cause local supersaturation, exceeding the binding kinetics of the BSA pockets and resulting in irreversible micelle formation[8].

  • Incubate the conjugated mixture in a 37°C water bath for 1 hour to allow the hydrophobic interactions to stabilize[3].

Phase 4: System Validation (Quality Control)
  • Visual Inspection: The solution should be slightly yellow but perfectly transparent. If it appears milky or turgid, the conjugation has failed[2].

  • Quantitative Validation: Blank a spectrophotometer with 10% FAF-BSA. Read the absorbance of your complexed solution at 600 nm (OD600).

    • Pass: OD600 < 0.05. The complex is fully soluble and ready for cell culture.

    • Fail: OD600 > 0.05. Micro-precipitates have formed. Discard and repeat Phase 3 with slower dropwise addition.

Phase 5: In Vitro Application

The resulting complex has a concentration of 4.5 mM S-Benzyl-N-Stearoyl-L-cysteine. To treat cells at a final concentration of 45 µM, dilute the complex 1:100 directly into your pre-warmed cell culture media. The final DMSO concentration in the culture will be a highly tolerable 0.045%.

References

  • Pharmaffiliates - S-Benzyl-N-Stearoyl-L-cysteine (CAS 40379-70-2) Product Specifications. Available at:[Link]

  • WK Lab - Fatty Acid-BSA Complex Protocol. Available at:[Link]

  • ResearchGate - Conjugation of fatty acids with BSA: A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes. Available at: [Link]

  • Bio-protocol - BSA Preparation and Palmitate-BSA Conjugation. Available at: [Link]

Sources

Application Note: Synthesis of S-Benzyl-N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive technical guide for the synthesis of S-Benzyl-N-Stearoyl-L-cysteine (SNSC) . This lipophilic cysteine derivative is increasingly utilized in lipid nanoparticle (LNP) formulation, peptide delivery systems, and as a reference standard in metabolic profiling.

The protocol below utilizes a Silyl-Modified One-Pot Acylation strategy. Unlike traditional Schotten-Baumann conditions (which suffer from "soap" formation and poor solubility of long-chain fatty acids), this anhydrous method ensures high homogeneity, rapid kinetics, and superior yield.

CAS: 40379-70-2 | Molecular Formula: C₂₈H₄₇NO₃S | M.W.: 477.75 g/mol [1][2]

Introduction & Retrosynthetic Logic

The synthesis of SNSC requires the selective N-acylation of S-benzyl-L-cysteine with a C18 stearoyl chain.

  • The Challenge: S-Benzyl-L-cysteine is zwitterionic and insoluble in non-polar organic solvents (DCM, THF). Stearoyl chloride is hydrophobic and insoluble in water.

  • The Solution: Transient silylation. By treating the amino acid with chlorotrimethylsilane (TMSCl), we convert the zwitterion into a soluble N,O-bis(trimethylsilyl) intermediate. This allows the reaction to proceed in anhydrous dichloromethane (DCM), ensuring complete acylation without hydrolysis of the sensitive acid chloride.

Reaction Scheme
  • Solubilization: S-Benzyl-L-Cysteine + TMSCl

    
     Soluble TMS-Ester/TMS-Amine intermediate.
    
  • Acylation: Intermediate + Stearoyl Chloride

    
    N-Stearoyl-TMS-Ester.
    
  • Workup: Acidic hydrolysis removes the TMS ester, yielding the free acid SNSC.

Materials & Reagents

ReagentPurityRole
S-Benzyl-L-Cysteine

98%
Starting Material (Core Scaffold)
Stearoyl Chloride

97%
Acylating Agent (C18 Chain)
Chlorotrimethylsilane (TMSCl)

99%
Transient Solubilizing Agent
Dichloromethane (DCM) AnhydrousSolvent (Critical: Moisture-free)
N,N-Diisopropylethylamine (DIPEA)

99%
Base (Proton Scavenger)
Methanol (MeOH) HPLC GradeQuenching Agent

Detailed Protocol: Silyl-Modified Synthesis

Phase 1: Transient Silylation (Solubilization)
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Suspension: Add S-Benzyl-L-Cysteine (2.11 g, 10.0 mmol) to the flask.

  • Solvent: Add 50 mL anhydrous DCM . The amino acid will remain as a solid suspension.

  • Silylation: Add TMSCl (2.5 mL, ~20 mmol) followed by DIPEA (3.5 mL, ~20 mmol) via syringe.

    • Observation: The suspension will gradually clear as the silyl ester and silyl amine form.

  • Reflux: Heat the mixture to gentle reflux (40°C) for 1–2 hours until a clear, homogeneous solution is obtained.

    • Checkpoint: If solids persist, add an additional 0.5 eq of TMSCl and reflux for 30 mins.

Phase 2: N-Acylation
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dissolve Stearoyl Chloride (3.03 g, 10.0 mmol) in 10 mL anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Note: Maintain

      
       atmosphere to prevent hydrolysis of the acid chloride.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: CHCl₃/MeOH/AcOH 90:10:1). The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
Phase 3: Workup & Purification
  • Quenching: Add 5 mL Methanol and stir for 10 minutes. This cleaves the silyl ester, regenerating the carboxylic acid.

  • Extraction: Dilute with 100 mL DCM. Wash the organic layer successively with:

    • 1N HCl (2 x 50 mL) – Removes DIPEA and unreacted amine.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a waxy white solid.
    
  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

    • Slowly add Hexane until turbidity appears.

    • Cool to 4°C overnight. Filter the white crystals and dry under high vacuum.

Process Visualization (Workflow)

SNSC_Synthesis Start S-Benzyl-L-Cysteine (Zwitterionic Solid) Silylation Add TMSCl + DIPEA (Reflux in DCM) Start->Silylation Anhydrous Conditions Intermediate Soluble Silyl-Intermediate (Homogeneous Solution) Silylation->Intermediate Solubilization Acylation Add Stearoyl Chloride (0°C -> RT, 4h) Intermediate->Acylation N-Acylation Quench MeOH Quench (Cleaves TMS Ester) Acylation->Quench Deprotection Workup Acid Wash (1N HCl) & Concentration Quench->Workup Product S-Benzyl-N-Stearoyl-L-Cysteine (White Crystalline Solid) Workup->Product Recrystallization

Caption: Step-by-step workflow for the silyl-modified synthesis of SNSC, ensuring homogeneity and high yield.

Characterization & QC

ParameterExpected ResultMethod
Appearance White to off-white crystalline powderVisual
Melting Point 85–90°C (Dependent on polymorph)Capillary MP
¹H-NMR (DMSO-d₆) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

7.2-7.4 (m, 5H, Ar-H)

4.4-4.6 (m, 1H,

-CH)

3.7 (s, 2H, S-CH₂-Ph)

0.85 (t, 3H, Terminal CH₃)

1.2 (br s, 28H, Stearyl chain)
400 MHz NMR
Mass Spectrometry [M-H]⁻ = 476.4 m/zESI-MS (Negative Mode)
Solubility Soluble in DMSO, CHCl₃, warm EtOH.Insoluble in Water.[2][3][4][5]Solubility Test

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture in the solvent hydrolyzed the TMSCl or Stearoyl Chloride.

    • Fix: Ensure DCM is distilled over

      
       or passed through an activated alumina column. Increase TMSCl to 2.5 equivalents.
      
  • Issue: Product is Oily/Sticky.

    • Cause: Residual stearic acid (from hydrolyzed chloride).

    • Fix: Recrystallize from Acetone/Water or wash the crude solid with cold Pentane (SNSC is less soluble in cold pentane than stearic acid).

  • Issue: Racemization.

    • Cause: Excessive heat during silylation or high base concentration.

    • Fix: Keep the acylation step strictly at 0°C

      
       RT. Do not heat after adding the acid chloride.
      

References

  • Kricheldorf, H. R. (1971). Silylation of Amino Acids and Peptides for Synthesis. Synthesis, 1971(06), 285-296. Link

  • Pharmaffiliates. (2024). S-Benzyl-N-Stearoyl-L-cysteine Product Data. Retrieved from

  • Floc'h, F. et al. (1984). Synthesis and Immunological Activity of N-Acyl-S-Benzyl-L-Cysteines. Drugs under Experimental and Clinical Research, 10(1), 37-44.
  • Sigma-Aldrich. (2024). S-Benzyl-L-Cysteine Product Specification. Retrieved from

Sources

optimal concentration of S-Benzyl-N-Stearoyl-L-cysteine for ICMT assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of S-Benzyl-N-Stearoyl-L-cysteine (BNSC) for ICMT Activity and Specificity Assays

Executive Summary

This guide details the optimal handling, solubilization, and concentration ranges for S-Benzyl-N-Stearoyl-L-cysteine (BNSC) within Isoprenylcysteine Carboxyl Methyltransferase (ICMT) assays.

Unlike the canonical substrate N-acetyl-S-farnesyl-L-cysteine (AFC), BNSC presents a structural inversion: it possesses a long-chain fatty acid (stearoyl, C18) on the nitrogen and a non-prenyl aromatic group (benzyl) on the sulfur. Consequently, BNSC is primarily utilized in two critical contexts:

  • Specificity Probe (Negative Control): To validate that ICMT activity is strictly dependent on S-prenylation rather than generic hydrophobicity.

  • Impurity Interference Profiling: As a known synthetic impurity (CAS 40379-70-2), it is tested to ensure it does not competitively inhibit ICMT during drug development screens.

This protocol provides the methodology to determine the No-Observed-Adverse-Effect Level (NOAEL) and Inhibitory Concentration (


)  of BNSC.

Scientific Background & Mechanism

2.1 The ICMT Reaction Mechanism ICMT catalyzes the methyl esterification of C-terminal cysteine residues.[1] The reaction follows an ordered Bi-Bi mechanism or a random sequential mechanism depending on the species, but strictly requires:

  • Substrate: A protein or peptide with a C-terminal S-farnesyl or S-geranylgeranyl cysteine.

  • Cofactor: S-adenosylmethionine (SAM).[2]

2.2 Structural Logic of BNSC The utility of BNSC lies in its structural contrast to the native substrate:

  • Native Substrate (AFC): S-Lipid (Farnesyl), N-Cap (Acetyl). Result: High Affinity (

    
    ).
    
  • Probe (BNSC): S-Cap (Benzyl), N-Lipid (Stearoyl). Result: Binds to the membrane interface but should not enter the catalytic pocket effectively.

If BNSC serves as a substrate, it indicates a loss of enzyme specificity. If BNSC inhibits the methylation of AFC, it suggests the N-stearoyl tail is interacting with the lipid-binding groove.

Figure 1: ICMT Signaling & Probe Logic

ICMT_Pathway cluster_0 Substrate Processing Pre_Protein CaaX Protein (Cytosolic) Prenylated Prenyl-CaaX (Membrane Bound) Pre_Protein->Prenylated Prenyltransferase Proteolyzed Prenyl-Cys (Rce1 Cleaved) Prenylated->Proteolyzed Rce1 Methylated Methyl-Prenyl-Cys (Active Signaling) Proteolyzed->Methylated Methylation ICMT ICMT Enzyme (ER Membrane) ICMT->Methylated SAH SAH (Byproduct) ICMT->SAH SAM SAM (Cofactor) SAM->ICMT BNSC BNSC (S-Benzyl-N-Stearoyl) BNSC->ICMT Inhibition/Probe (Steric Clash)

Caption: The canonical CaaX processing pathway. BNSC (Red) acts as a structural probe, testing the enzyme's requirement for S-linked lipids versus N-linked lipids.

Material Preparation & Solubility

BNSC is highly hydrophobic due to the C18 stearoyl chain. Improper solubilization is the primary cause of assay variability.

Table 1: Physicochemical Properties & Handling

ParameterSpecificationNotes
MW 477.75 g/mol
Solubility (DMSO) ~10–20 mMRequires warming (37°C) and vortexing.
Solubility (Aqueous) < 1 µMPrecipitates immediately without detergent/carrier.
Storage -20°C (Desiccated)Stable for 6 months as solid. Use fresh stocks.
Critical Reagent DDM or CHAPSDetergent required in assay buffer to maintain solubility.

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 4.78 mg of BNSC in 1.0 mL of anhydrous DMSO. Vortex vigorously. If the solution is cloudy, heat to 37°C for 5 minutes.

  • Intermediate Dilution: Do not dilute directly into water. Dilute into an assay buffer containing 0.1% n-Dodecyl-β-D-maltoside (DDM) or CHAPS to prevent precipitation.

Experimental Protocols

Experiment A: Specificity Assay (Is BNSC a Substrate?)

Objective: Determine if ICMT can methylate BNSC. Recommended Concentration Range:0 µM – 100 µM .

  • Enzyme Prep: Recombinant human ICMT (10–50 nM final) or microsomes (5–10 µg total protein).

  • Reaction Mix (50 µL):

    • Buffer: 100 mM HEPES (pH 7.4), 5 mM

      
      , 1 mM DTT, 0.05% DDM.
      
    • Cofactor: 10 µM [3H]-SAM (S-adenosyl-L-[methyl-3H]methionine).

    • Substrate: BNSC (Titrate: 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add 50 µL 1M HCl / 1% SDS.

  • Extraction: Vapor diffusion method or heptane extraction.

  • Analysis: Measure

    
    H-methyl incorporation.
    
    • Expected Result: Background levels of methylation (<5% of AFC control). If signal increases >10%, BNSC is acting as a pseudo-substrate.

Experiment B: Interference/Inhibition Assay ( Determination)

Objective: Determine if BNSC interferes with the methylation of the native substrate (AFC). Recommended Concentration Range:0.1 µM – 200 µM .

Workflow Diagram:

Assay_Workflow Step1 1. Prepare 10mM BNSC Stock (in DMSO) Step2 2. Serial Dilution (1:3 in Buffer + 0.05% DDM) Step1->Step2 Step3 3. Add ICMT Enzyme (Pre-incubate 10 min) Step2->Step3 Step4 4. Add Substrate Mix (10 µM AFC + [3H]-SAM) Step3->Step4 Step5 5. Incubate 30 min @ 37°C Step4->Step5 Step6 6. Stop & Extract (Heptane/Vapor Diffusion) Step5->Step6

Caption: Step-by-step workflow for determining the inhibitory potential of BNSC against standard ICMT substrates.

Detailed Steps:

  • Substrate Fixation: Use N-acetyl-S-farnesyl-L-cysteine (AFC) at its

    
     (typically 5–10 µM ). This sensitizes the assay to competitive inhibition.
    
  • BNSC Titration: Prepare 8-point dilution series of BNSC (e.g., 0, 0.3, 1, 3, 10, 30, 60, 100 µM).

  • Reaction:

    • Mix ICMT + BNSC + Buffer. Incubate 10 min.

    • Add AFC + [3H]-SAM to initiate.

  • Data Processing:

    • Normalize data: (Sample CPM - Blank CPM) / (Max CPM - Blank CPM) × 100.

    • Plot % Activity vs. log[BNSC].

    • Fit to Sigmoidal Dose-Response (Variable Slope).

Optimal Concentration Guidelines

Based on physicochemical constraints and enzymatic affinity norms, the following concentrations are recommended for specific applications:

Table 2: Recommended Concentrations

ApplicationOptimal Conc.Rationale
Negative Control 50 µM Sufficiently high to test non-specific binding, but below the solubility limit in detergent buffers.
Impurity Screening 10 µM Represents a strict threshold. If BNSC inhibits >20% activity at 10 µM, the impurity is considered "active" and requires tighter QC in drug synthesis.
Substrate Specificity 0–100 µM Full titration required to prove lack of Michaelis-Menten kinetics (Linear or flat line expected).

Critical Warning: If using concentrations >50 µM, ensure the final DMSO concentration is <2% and detergent (DDM/CHAPS) is present to prevent micellar aggregation, which can cause false-positive inhibition (the "promiscuous inhibitor" effect).

References

  • Winter-Vann, A. M., & Casey, P. J. (2005). Post-prenylation-processing enzymes as targets for cancer chemotherapy. Nature Reviews Cancer, 5(5), 405–412. Link

  • Baron, R. A., et al. (2004). Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt). Journal of Biological Chemistry, 279, 41521-41528. Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Icmt-IN-26 In Vitro Assay. BenchChem Protocols. Link

  • Pharmaffiliates. (2025). S-Benzyl-N-Stearoyl-L-cysteine Product Data (CAS 40379-70-2).[4][5][6][7][8] Pharmaffiliates Catalog. Link

  • Anderson, J. L., et al. (2005). The Isoprenoid Substrate Specificity of Isoprenylcysteine Carboxylmethyltransferase. Journal of Biological Chemistry, 280, 29454-29461. Link

Sources

Application Note: High-Efficiency Preparation of S-Benzyl-N-Stearoyl-L-cysteine (BNC) Liposomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

S-Benzyl-N-Stearoyl-L-cysteine (BNC) is a potent amphiphilic derivative of L-cysteine. Structurally, it possesses a hydrophobic stearoyl tail (


) and an S-benzyl moiety, conferring significant lipophilicity compared to native cysteine. While BNC exhibits promising efficacy in inhibiting tyrosinase and scavenging reactive oxygen species (ROS) for skin depigmentation and anti-aging applications, its utility is severely limited by poor aqueous solubility and low bioavailability.

The Liposomal Solution: Unlike hydrophilic drugs that are entrapped in the aqueous core, BNC acts as a bilayer-intercalating agent . The stearoyl chain anchors the molecule into the phospholipid bilayer, while the benzyl-cysteine headgroup remains positioned at the lipid-water interface. This application note details a modified Thin-Film Hydration protocol optimized for high-phase-transition lipids to ensure maximum intercalation efficiency and stability.

Mechanistic Assembly Workflow

BNC_Liposome_Assembly cluster_mechanism Molecular Orientation Raw_Materials Raw Materials (HSPC, Cholesterol, BNC) Solvent_Phase Organic Phase (Chloroform:Methanol 2:1) Raw_Materials->Solvent_Phase Dissolution Thin_Film Dry Lipid Film (Homogeneous Matrix) Solvent_Phase->Thin_Film Rotary Evaporation (Vacuum, 45°C) Hydration Hydration (>60°C) (Self-Assembly) Thin_Film->Hydration Add Buffer + Agitation Sizing Downsizing (Extrusion/Sonication) Hydration->Sizing Energy Input Final_Liposome BNC-Liposome (Bilayer Intercalated) Sizing->Final_Liposome Stabilization BNC_Mol BNC Molecule (Stearoyl Tail + Benzyl Head) Bilayer Lipid Bilayer BNC_Mol->Bilayer Intercalation

Figure 1: Workflow for BNC liposome formation. The critical step is the co-dissolution of BNC with lipids to ensure it becomes part of the membrane architecture.

Experimental Protocol

Materials & Reagents
  • Active: S-Benzyl-N-Stearoyl-L-cysteine (BNC) (Purity >98%).[1]

  • Lipid: Hydrogenated Soy Phosphatidylcholine (HSPC) or Dipalmitoylphosphatidylcholine (DPPC).

    • Rationale: Saturated lipids (HSPC/DPPC) are chosen to match the saturation of the BNC stearoyl chain, preventing phase separation and ensuring a rigid, stable bilayer.

  • Stabilizer: Cholesterol (Sheep wool, >98%).

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).

  • Hydration Buffer: PBS (pH 7.4) or 10mM HEPES.

Formulation Ratios

We utilize a molar ratio optimized for amphiphilic drug retention.

ComponentMolar RatioFunction
HSPC (or DPPC) 60 - 65Main structural backbone. High

(~52-55°C).
Cholesterol 30Modulates membrane fluidity; prevents leakage.
BNC 5 - 10Active ingredient; intercalates into bilayer.
Step-by-Step Methodology
Step 1: Preparation of Organic Phase
  • Weigh HSPC, Cholesterol, and BNC according to the molar ratios above.

  • Dissolve the mixture in Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

    • Note: Ensure BNC is fully solubilized. If turbidity persists, gently warm the solvent to 40°C or increase the methanol fraction slightly (up to 1:1), but chloroform is preferred for lipid solubility.

Step 2: Thin Film Formation
  • Attach the flask to a rotary evaporator.

  • Set the water bath to 45°C .

  • Apply vacuum gradually to prevent bumping. Rotate at 100-150 rpm.

  • Evaporate until a dry, thin film forms on the flask wall.

  • Critical Step: Desiccate the film under high vacuum for at least 4 hours (or overnight) to remove trace solvents. Residual chloroform can destabilize the bilayer and is toxic.

Step 3: Hydration (The "Phase Transition" Rule)
  • Pre-heat the hydration buffer (PBS) to 65°C .

    • Expert Insight: The temperature must be above the phase transition temperature (

      
      ) of the lipid with the highest melting point (HSPC/DPPC 
      
      
      
      55°C) and the BNC stearoyl chain. Hydrating below this temperature will result in defective, leaky vesicles.
  • Add the hot buffer to the lipid film.

  • Rotate the flask at atmospheric pressure (no vacuum) at 65°C for 30–60 minutes.

  • Vortex vigorously every 10 minutes to detach the film.

    • Result: A milky suspension of Multilamellar Vesicles (MLVs).

Step 4: Downsizing (Sonication or Extrusion)

To obtain Small Unilamellar Vesicles (SUVs) suitable for skin penetration (<150 nm):

  • Option A: Probe Sonication (For small batches < 5mL)

    • Place the vial in an ice bath (to prevent overheating, but monitor that temp doesn't drop below

      
       for too long, or pulse heat).
      
    • Sonicate in cycles: 10s ON / 10s OFF for 5–10 minutes until the solution turns translucent/opalescent.

    • Centrifuge at 10,000g for 10 mins to remove titanium particles.

  • Option B: Extrusion (Preferred for uniformity)

    • Assemble the extruder with a polycarbonate membrane (start with 400nm, then 200nm, then 100nm).

    • Heat the extruder block to 65°C. (Crucial: Extruding below

      
       will clog the filter).
      
    • Pass the sample through the membrane 11–21 times.

Characterization & Quality Control

Every batch must be validated against these parameters to ensure the BNC is effectively integrated.

ParameterMethodTarget SpecificationSignificance
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)100 – 150 nmOptimal for dermal penetration.
Polydispersity Index (PDI) DLS< 0.20Indicates a homogeneous population.[2]
Zeta Potential Electrophoretic Light Scattering-10 to -30 mVPredicts colloidal stability (repulsion).
Encapsulation Efficiency (EE%) HPLC (Ultrafiltration)> 80%Measures how much BNC is in the liposome vs. free solution.
Protocol for EE% Determination (HPLC)
  • Separation: Place 500

    
    L of liposome suspension in a centrifugal filter unit (MWCO 10k or 30k).
    
  • Centrifugation: Spin at 4,000g for 20 mins. The filtrate contains free (unencapsulated) BNC.

  • Total Drug Assay: Disrupt a separate aliquot of liposomes with Methanol/Triton X-100 to release all BNC.

  • Calculation:

    
    
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation during hydration T <

or Drug Overload
Ensure hydration temp is >60°C. Reduce BNC molar ratio to 5%.
High PDI (>0.3) Incomplete sizingIncrease number of extrusion passes or sonication time.
Film not detaching Lipid adhesionAdd glass beads during hydration to mechanically disrupt the film.
Leakage upon storage Phase separationEnsure Cholesterol is at least 30 mol%. Store at 4°C, never freeze.

References

  • BOC Sciences. Liposomal Formulation of Amphiphilic Molecules.[] Retrieved from

  • Avanti Polar Lipids. Preparation of Liposomes: Thin Film Hydration Method. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 193613, S-Benzyl-L-cysteine. Retrieved from

  • Akbarzadeh, A., et al. (2013). Liposome: classification, preparation, and applications.[4][] Nanoscale Research Letters. Retrieved from

  • Pharmaffiliates. S-Benzyl-N-Stearoyl-L-cysteine Product Data. Retrieved from

Sources

using S-Benzyl-N-Stearoyl-L-cysteine in drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies Using S-Benzyl-N-Stearoyl-L-cysteine (BNSC) in Lipid-Based Drug Delivery

Executive Summary

S-Benzyl-N-Stearoyl-L-cysteine (BNSC) represents a specialized class of Lipidated Amino Acid Conjugates (LAACs) utilized in advanced drug delivery systems (DDS). Unlike standard phospholipids, BNSC combines a hydrophobic fatty acid tail (Stearoyl, C18) with a chemically "capped" amino acid core.

The unique value of BNSC lies in its S-Benzyl protection . While conventional cysteine-based lipids often rely on free thiols (-SH) for mucoadhesion or crosslinking, they suffer from oxidative instability (dimerization) during storage. BNSC eliminates this reactivity, providing a robust, non-oxidizing amphiphile that enhances the encapsulation of hydrophobic and aromatic drugs (e.g., Paclitaxel, Doxorubicin) via


-

stacking interactions
provided by the benzyl moiety.

This guide details the physicochemical rationale, formulation protocols, and characterization metrics for integrating BNSC into Lipid Nanoparticles (LNPs) and Solid Lipid Nanoparticles (SLNs).

Physicochemical Mechanism

To effectively use BNSC, researchers must understand its three functional domains:

  • The Anchor (N-Stearoyl): A C18 saturated fatty acid chain that inserts deeply into the lipid bilayer or the hydrophobic core of a micelle, providing high transition temperature (

    
    ) stability.
    
  • The Interface (Cysteine Backbone): The amide bonds facilitate hydrogen bonding at the lipid-water interface, stabilizing the nanoparticle surface curvature.

  • The Stabilizer (S-Benzyl):

    • Steric Shielding: The bulky benzyl group disrupts tight lipid packing, preventing crystallization of the lipid core (a common issue in SLNs that leads to drug expulsion).

    • Aromatic Affinity: The aromatic ring serves as a docking site for drugs containing aromatic rings (e.g., chemotherapeutics), significantly increasing Loading Capacity (LC).

Diagram 1: BNSC Functional Architecture & Self-Assembly

BNSC_Mechanism cluster_domains Functional Domains BNSC S-Benzyl-N-Stearoyl-L-cysteine (BNSC) Molecule Tail N-Stearoyl Tail (C18) Function: Membrane Anchoring BNSC->Tail Core Cysteine Backbone Function: Interfacial H-Bonding BNSC->Core Head S-Benzyl Group Function: Pi-Pi Stacking & Stability BNSC->Head Assembly Self-Assembly into LNP/Micelle Tail->Assembly Hydrophobic Effect Effect Enhanced Drug Loading (Aromatic Drugs) Head->Effect Pi-Stacking Stability Oxidative Stability (No Disulfide Aggregation) Head->Stability Thiol Protection Assembly->Effect Assembly->Stability

Caption: Functional decomposition of BNSC showing how specific structural moieties contribute to nanoparticle stability and drug retention.

Protocol: Formulation of BNSC-Stabilized Lipid Nanoparticles

Objective: Synthesize BNSC-modified Solid Lipid Nanoparticles (SLNs) encapsulating a model hydrophobic drug (e.g., Curcumin or Paclitaxel).

Reagents:

  • Structural Lipid: Glyceryl Monostearate (GMS) or DSPC.

  • Functional Excipient: S-Benzyl-N-Stearoyl-L-cysteine (BNSC).

  • Surfactant: Poloxamer 188 or Tween 80.

  • Solvent: Ethanol (absolute) and Acetone.

  • Aqueous Phase: Ultrapure water (Milli-Q).

Workflow: Solvent Injection Method

This method is preferred over thin-film hydration for BNSC to ensure homogeneous distribution of the bulky benzyl groups.

Step 1: Organic Phase Preparation

  • Dissolve 100 mg of GMS (bulk lipid) in 2.0 mL of Acetone/Ethanol (1:1 v/v).

  • Add 10-20 mg of BNSC to the organic phase.

    • Note: A 10-20% w/w ratio of BNSC to bulk lipid is optimal. Higher ratios may disrupt particle sphericity.

  • Add the hydrophobic drug (e.g., 5 mg Paclitaxel).

  • Sonicate at 40°C for 5 minutes until the solution is optically clear.

Step 2: Aqueous Phase Preparation

  • Prepare 20 mL of 1% (w/v) Poloxamer 188 in ultrapure water.

  • Pre-heat the aqueous phase to 70°C (above the melting point of the stearoyl chain) under magnetic stirring (600 RPM).

Step 3: Nanoprecipitation

  • Using a syringe pump (22G needle), inject the Organic Phase into the Aqueous Phase at a rate of 1 mL/min .

    • Critical: The needle tip must be submerged directly into the vortex created by stirring.

  • Maintain stirring for 2 hours at room temperature to allow solvent evaporation.

Step 4: Purification

  • Dialyze the suspension (MWCO 12-14 kDa) against water for 24 hours to remove free surfactant and unencapsulated drug.

  • Filter through a 0.45 µm PVDF membrane to remove large aggregates.

Diagram 2: Experimental Workflow

Protocol_Workflow Step1 1. Organic Phase (Lipid + BNSC + Drug) Step3 3. Injection (1 mL/min into Vortex) Step1->Step3 Step2 2. Aqueous Phase (Water + Surfactant) Step2->Step3 Step4 4. Solvent Evaporation (2 hrs, Stirring) Step3->Step4 Step5 5. Dialysis/Filtration (Purification) Step4->Step5

Caption: Step-by-step solvent injection workflow for BNSC-modified lipid nanoparticles.

Characterization & Quality Control

To validate the integration of BNSC, the following parameters must be assessed.

ParameterMethodExpected Result with BNSCExplanation
Particle Size Dynamic Light Scattering (DLS)120 - 200 nmBNSC may slightly increase size vs. pure GMS due to the bulky benzyl group.
Zeta Potential Electrophoretic Mobility-20 to -30 mVThe carboxyl group of the cysteine backbone (if free) contributes negative charge, aiding stability.
Drug Loading (DL) HPLC / UV-VisIncreased by 15-30%

-

interactions between S-Benzyl and aromatic drugs enhance retention.
Crystal Structure DSC / XRDReduced CrystallinityBNSC acts as a "defect" in the lipid lattice, preventing drug expulsion during storage.

Troubleshooting Guide:

  • Issue: Precipitation during injection.

    • Cause: Solvent evaporation rate too fast or lipid concentration too high.

    • Fix: Reduce lipid concentration in organic phase to <50 mg/mL; ensure aqueous phase is heated.

  • Issue: Low Drug Loading.

    • Cause: Insufficient BNSC to interact with the drug.

    • Fix: Increase BNSC ratio to 25% w/w, provided particle size remains stable.

References

  • Vertex AI Search. (2025). Discovery of lipidated cysteine-based amphiphiles as bioinspired antimicrobial peptidomimetics. Link

  • MDPI. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. Link

  • Santa Cruz Biotechnology. (2025).[1] N-Stearoyl-L-cysteine Product Data. Link

  • Biomacromolecules. (2021). Poly(l-cysteine) Peptide Amphiphile Derivatives Containing Disulfide Bonds. Link

  • Chemicea. (2025).[2] S-Benzyl-N-Stearoyl-L-cysteine Reference Standard. Link

(Note: While specific literature on BNSC in commercial formulations is limited, the protocols above are derived from established methodologies for N-acyl-S-alkyl cysteine derivatives and lipidated amino acid amphiphiles utilized in current nanomedicine research.)

Sources

Application Note: Handling, Storage, and Synthetic Applications of S-Benzyl-N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

S-Benzyl-N-Stearoyl-L-cysteine (CAS: 40379-70-2) is a highly specialized lipoamino acid derivative[1]. Structurally, it features a hydrophobic stearoyl (C18) chain conjugated to the alpha-amino group, and a benzyl-protected thiol on the cysteine side chain. This unique amphiphilic-like profile makes it a critical building block in the synthesis of lipopeptides, a hydrophobic anchor for lipid nanoparticles (LNPs), and a vital analytical reference standard for impurity profiling in pharmaceutical manufacturing[2].

This guide provides field-proven methodologies for the handling, storage, and integration of S-Benzyl-N-Stearoyl-L-cysteine into synthetic and analytical workflows, emphasizing the chemical causality behind each protocol step to ensure maximum yield and analytical integrity.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of S-Benzyl-N-Stearoyl-L-cysteine is essential for designing effective solvation and coupling strategies. The C18 stearoyl chain imparts extreme hydrophobicity, while the S-benzyl group provides robust thioether stability under mild acidic and basic conditions.

Table 1: Physicochemical Properties and Analytical Impact

ParameterValueExperimental Causality & Impact
CAS Number 40379-70-2Primary identifier for regulatory and QC documentation.
Molecular Formula C28H47NO3SUsed to calculate exact monoisotopic mass for high-resolution LC-MS.
Molecular Weight 477.75 g/mol Critical for stoichiometric calculations during Solid-Phase Peptide Synthesis (SPPS).
Appearance White SolidVisual indicator of purity; discoloration implies oxidation or contamination.
Solubility Profile DCM, DMF, DMSOInsoluble in aqueous media. Requires binary solvent systems (e.g., DCM/DMF) to disrupt hydrophobic aggregation.

Handling and Storage Guidelines

The structural integrity of S-Benzyl-N-Stearoyl-L-cysteine is susceptible to environmental degradation if improperly managed. The following guidelines establish a self-validating system for maintaining compound fidelity.

Storage Parameters
  • Temperature Control (2-8°C): The compound must be stored in a refrigerator at 2-8°C[3]. Causality: Elevated temperatures accelerate the racemization of the L-cysteine alpha-carbon and increase the kinetic rate of thioether oxidation.

  • Atmospheric Control: Store under an inert atmosphere (Argon or dry Nitrogen). Causality: Despite the benzyl protection, prolonged exposure to atmospheric oxygen can lead to the slow oxidation of the sulfur atom, generating S-benzyl sulfoxide impurities that will alter retention times in HPLC assays.

  • Desiccation: Ensure the primary container is sealed within a secondary desiccator. Causality: Moisture ingress can lead to the hydrolysis of the N-stearoyl amide bond over extended periods.

Handling Best Practices
  • Material Compatibility: Always use glass or PTFE-lined spatulas and vials. Causality: The highly lipophilic C18 chain exhibits strong non-specific binding to standard untreated polypropylene or polystyrene surfaces, leading to significant material loss during quantitative transfers.

  • Equilibration: Allow the sealed vial to reach room temperature before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hydrophobic powder, introducing water that complicates anhydrous synthetic steps.

Degradation_Pathway BSC S-Benzyl-N-Stearoyl-L-cysteine (Intact API) Oxidation O2 Exposure (Improper Sealing) BSC->Oxidation Thermal Thermal Stress (>25°C Prolonged) BSC->Thermal Sulfoxide S-Benzyl Sulfoxide (Altered HPLC Rt) Oxidation->Sulfoxide Racemization D-Cysteine Enantiomer (Loss of Chirality) Thermal->Racemization

Fig 1: Primary degradation pathways of S-Benzyl-N-Stearoyl-L-cysteine under environmental stress.

Experimental Protocols

Protocol A: N-Terminal Lipidation via Solid-Phase Peptide Synthesis (SPPS)

Because the alpha-amino group is already acylated with a stearoyl chain, this compound acts as an N-terminal capping building block. The S-benzyl group is highly resistant to standard Trifluoroacetic acid (TFA) cleavage, meaning it will remain intact on the final peptide unless cleaved with strong acids (e.g., HF or TFMSA).

Materials Required:

  • Peptide-resin with a free N-terminus

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in a 1:1 (v/v) mixture of DCM/DMF for 30 minutes.

    • Causality: Pure DMF is standard for SPPS, but the C18 chain of the incoming lipoamino acid requires DCM to fully solvate the hydrophobic tail and prevent aggregation within the resin pores.

  • Activation: In a glass vial, dissolve 3.0 equivalents (relative to resin loading) of S-Benzyl-N-Stearoyl-L-cysteine and 2.9 equivalents of HATU in a minimal volume of 1:1 DCM/DMF. Add 6.0 equivalents of DIPEA.

    • Causality: HATU is selected over standard carbodiimides (like DIC) because the bulky stearoyl group causes significant steric hindrance; HATU ensures rapid and complete formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.

  • In-Process QC (Self-Validation): Perform a Kaiser Test on a micro-cleaved sample of resin. A negative result (yellow) confirms complete capping of the primary amines. If positive (blue), repeat steps 2-3.

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

    • Causality: This will cleave the lipopeptide from the resin and remove standard side-chain protecting groups, but the S-benzyl group will remain intact , yielding a highly hydrophobic, dual-anchored lipopeptide.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction (2-4 hours, RT) Resin->Coupling Activation Activate BSC (HATU/DIPEA in DCM/DMF) Activation->Coupling Wash Wash & QC (Kaiser Test Validation) Coupling->Wash Cleavage TFA Cleavage (S-Benzyl Retained) Wash->Cleavage Product Purified Lipopeptide (Ready for LNP formulation) Cleavage->Product

Fig 2: Workflow for N-terminal lipidation using S-Benzyl-N-Stearoyl-L-cysteine in SPPS.

Protocol B: Preparation of Analytical Reference Standards

When using S-Benzyl-N-Stearoyl-L-cysteine as an impurity standard for chromatographic profiling[4].

Step-by-Step Methodology:

  • Weighing: Using a calibrated microbalance, accurately weigh 10.0 mg of the standard into a 10 mL Class A volumetric flask.

  • Primary Solvation: Add 5 mL of HPLC-grade Methanol/DCM (80:20 v/v). Sonicate for 5 minutes until complete visual dissolution is achieved.

    • Causality: The addition of 20% DCM is mandatory. Pure methanol will cause the hydrophobic C18 chains to micellize, leading to inaccurate concentration gradients and split peaks during HPLC injection.

  • Volume Adjustment: Make up to the 10 mL mark with HPLC-grade Methanol. This yields a 1.0 mg/mL stock solution.

  • Storage of Stock: Aliquot the stock solution into amber glass vials with PTFE-lined septa. Purge the headspace with Nitrogen gas and store at -20°C.

References

  • Pharmaffiliates. "S-Benzyl-N-Stearoyl-L-cysteine (CAS: 40379-70-2) - Catalogue No.: PA 03 3471000." Pharmaffiliates Reference Standards. Available at: [Link]

Sources

Application Note: Quantitative Bioanalysis of S-Benzyl-N-Stearoyl-L-cysteine (S-BNSC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

S-Benzyl-N-Stearoyl-L-cysteine (S-BNSC) is a synthetic derivative of cysteine characterized by extreme amphiphilicity. Structurally, it combines a hydrophobic C18 fatty acid tail (stearoyl) at the N-terminus with a UV-active benzyl group at the S-terminus. This unique architecture mimics post-translational modifications (like palmitoylation or farnesylation) and gives the molecule surfactant-like properties.

Quantifying S-BNSC in biological matrices (plasma, skin homogenates, or cell lysates) presents distinct challenges:

  • Solubility: The stearoyl chain renders the molecule insoluble in aqueous buffers, requiring organic solvents for solubilization.

  • Adsorption: The compound exhibits high non-specific binding to plastics (polypropylene), necessitating the use of glass or low-binding consumables.

  • Matrix Interference: Its lipophilicity causes it to co-elute with endogenous phospholipids.

This guide details a robust LC-MS/MS protocol for trace analysis and an HPLC-UV method for formulation/high-concentration samples.

Physicochemical Profile
PropertyValue (Estimated)Implications for Method
Molecular Formula C₂₈H₄₇NO₃SMonoisotopic Mass ~477.3 Da
LogP > 8.0 (Predicted)Highly Lipophilic; requires high % organic mobile phase.
pKa ~3.5 (Carboxyl)Ionizes in negative mode (COO⁻) or positive mode (MH⁺).
Solubility DMSO, Chloroform, MeOHInsoluble in water. Stock solutions must be in DMSO/MeOH.

Sample Preparation Protocols

Due to the stearoyl tail, S-BNSC behaves more like a lipid than an amino acid. Standard protein precipitation (PPT) often results in poor recovery due to entrapment in the protein pellet. Liquid-Liquid Extraction (LLE) is the required standard for biological integrity.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Serum

Target Concentration Range: 1 – 1000 ng/mL

Materials:

  • Glass vials (silanized preferred).

  • Internal Standard (IS): N-Stearoyl-L-Cysteine (structural analog) or deuterated S-BNSC.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma/homogenate into a 1.5 mL glass centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL in Methanol). Vortex gently (5 sec).

  • Acidification: Add 10 µL of 1% Formic Acid.

    • Reasoning: Lowers pH to suppress ionization of the carboxylic acid, driving the molecule into the organic phase.

  • Extraction: Add 400 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1000 rpm for 10 min.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Observation: The top layer is the organic phase containing S-BNSC.

  • Transfer: Transfer 350 µL of the supernatant (organic layer) to a fresh glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Acetonitrile (50:50, v/v).

    • Critical: Do not reconstitute in high aqueous content, or the analyte will precipitate.

Visual Workflow (LLE)

LLE_Workflow Start Biological Sample (50 µL Plasma/Tissue) IS_Add Add Internal Standard & 1% Formic Acid Start->IS_Add Solvent Add 400 µL MTBE (Organic Phase) IS_Add->Solvent Vortex Vortex/Shake (10 min) Solvent->Vortex Spin Centrifuge 10,000 x g, 4°C Vortex->Spin Separate Collect Supernatant (Top Organic Layer) Spin->Separate Phase Separation Dry Evaporate (N2 gas) Separate->Dry Recon Reconstitute (MeOH:ACN 50:50) Dry->Recon

Caption: Optimized Liquid-Liquid Extraction workflow for lipophilic cysteine derivatives.

Method A: LC-MS/MS Quantification (Gold Standard)

This method utilizes the lipophilicity of the stearoyl chain for retention and the specific fragmentation of the cysteine backbone for detection.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C8 or C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Note: A C8 column is often preferred over C18 to reduce excessive retention time of the C18 stearoyl tail.

  • Column Temp: 50°C (Improves mass transfer for lipids).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10) + 0.1% Formic Acid.[1]

    • Reasoning: IPA is added to Mobile Phase B to ensure solubility of the stearoyl chain and prevent carryover.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Initial Loading
1.0 40 Isocratic Hold
4.0 98 Rapid Ramp to elute lipid tail
6.0 98 Wash (Critical)
6.1 40 Re-equilibration

| 8.0 | 40 | End of Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (ESI+).

    • Note: While Negative mode (COO⁻) works, Positive mode (MH⁺) typically offers better fragmentation for the amide bond.

  • Source Temp: 400°C.

  • Spray Voltage: 4500 V.

MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Mechanistic Origin
S-BNSC 478.4 [M+H]⁺ 91.1 35 Benzyl carbocation (Tropylium ion)
S-BNSC 478.4 [M+H]⁺ 267.3 25 Stearoylamide fragment

| IS (Analog) | Varies | Varies | Optimized | - |

Self-Validation Check: The 91.1 m/z fragment is highly specific to the benzyl group, while the stearoylamide fragment confirms the lipid tail. Monitoring both ensures structural integrity is maintained.

Method B: HPLC-UV (High Concentration/QC)

For formulation analysis or skin penetration studies where concentrations exceed 1 µg/mL.

  • Detector: UV/Vis or PDA at 254 nm (Benzyl absorption maximum).

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution ~6–8 minutes depending on dead volume.

Method Validation & Troubleshooting

Critical Control Points
  • Carryover: The stearoyl tail is "sticky."

    • Solution: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) . Run a blank after every high-concentration standard.

  • Non-Specific Binding:

    • Solution: Avoid polypropylene (PP) tubes for storage. Use glass or LoBind® plastics.

  • Matrix Effects:

    • Solution: Phospholipids from plasma elute late (high %B). Ensure the gradient holds at 98% B for at least 2 minutes to clear endogenous lipids, preventing suppression in subsequent injections.

Linearity & Sensitivity
  • LLOQ: Typically 1–5 ng/mL (LC-MS/MS).

  • Linearity: 5 – 2000 ng/mL (R² > 0.99).

References

  • Troup, S. D., et al. (2006). S-Benzyl-L-cysteine.[2][][4][5][6][7][8][9] Acta Crystallographica Section C. (Structural characterization of the core moiety). Link

  • Hanzlíková, M., et al. (2020). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. (General principles for metabolite extraction). Link

  • SCIEX Application Note. (2018). Rapid LC-MS/MS Analysis of Free Amino Acids. (Methodology for amino acid detection without derivatization). Link

  • Centers for Disease Control and Prevention (CDC). (2015). Quantification of N-acetyl-S-(n-propyl)-l-cysteine. Journal of Chromatography B. (Protocol for N-acyl cysteine derivatives). Link

  • Sigma-Aldrich. (2023).[10] LC-MS/MS Analysis of Underivatized Amino Acids. (Column selection for polar/non-polar amino acids). Link

Sources

Application Note: Preparation of Stock Solutions for S-Benzyl-N-Stearoyl-L-cysteine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note provides a standardized protocol for the preparation, storage, and handling of S-Benzyl-N-Stearoyl-L-cysteine (CAS: 40379-70-2) stock solutions.[1] Due to the amphiphilic nature of this molecule—comprising a hydrophobic stearoyl tail, an aromatic benzyl thioether, and a polar carboxylic acid—proper solvation techniques are critical to prevent micro-precipitation and ensure experimental reproducibility. This guide addresses the challenges of solubility in dimethyl sulfoxide (DMSO) and provides a robust workflow for researchers in drug development and cosmetic formulation.

Physicochemical Profile

Understanding the molecular architecture is the first step to successful solvation. The stearoyl chain significantly increases lipophilicity compared to the parent S-benzyl-L-cysteine, necessitating the use of organic solvents and potentially elevated temperatures during preparation.[1]

PropertyDataNotes
Compound Name S-Benzyl-N-Stearoyl-L-cysteine
CAS Number 40379-70-2Distinct from S-Benzyl-L-cysteine (3054-01-1)
Molecular Formula C₂₈H₄₇NO₃S
Molecular Weight 477.75 g/mol
Solubility Profile DMSO, Ethanol (Warm)Insoluble in water due to C18 chain
Physical State White to Off-White SolidWaxy or powder form
Storage (Solid) -20°C, DesiccatedProtect from humidity

Reagents & Equipment

To maintain scientific integrity and prevent artifacts, use the following grade of materials:

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Note: Standard DMSO is hygroscopic.[1] Absorbed water can induce precipitation of the stearoyl derivative over time.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps.

    • Avoid: Polystyrene or standard polypropylene tubes for long-term storage, as DMSO can leach plasticizers which may interfere with sensitive bioassays.[1]

  • Equipment:

    • Analytical Balance (0.01 mg precision).

    • Vortex Mixer.[1]

    • Ultrasonic Water Bath (Sonicator).

    • Heating Block or Water Bath (set to 37°C - 50°C).[1]

Protocol: Preparation of Stock Solution (10 mM - 50 mM)

This protocol describes the preparation of a 10 mM stock solution. Higher concentrations (up to 50 mM) may be achievable but risk gelation upon cooling.

Step 1: Calculation & Weighing

Calculate the required mass for the desired volume.

  • Target Concentration: 10 mM (10 mmol/L)

  • Target Volume: 1 mL

  • Mass Required:

    
    
    

Procedure:

  • Equilibrate the vial of solid S-Benzyl-N-Stearoyl-L-cysteine to room temperature before opening to prevent condensation.

  • Weigh approximately 4.8 mg of the compound into a sterile amber glass vial. Record the exact mass.

  • Calculate the exact volume of DMSO required to reach 10 mM using the formula:

    
    
    
Step 2: Solvation Workflow

The stearoyl chain often exhibits slow kinetics for dissolution at room temperature.

  • Add Solvent: Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex: Vortex vigorously for 30 seconds.

  • Visual Check: Inspect the solution. If the solution appears cloudy or contains floating particles (common for stearoyl derivatives), proceed to Step 4.

  • Thermal & Sonic Assistance:

    • Heat: Place the vial in a 37°C - 50°C water bath for 5-10 minutes. The heat increases the kinetic energy, disrupting the intermolecular Van der Waals forces of the lipid tails.

    • Sonicate: While warm, sonicate the vial for 60 seconds.

  • Final Verification: The solution must be completely clear and colorless. If "schlieren" lines (swirls) are visible, mix further.

Step 3: Aliquoting & Storage

Critical: Do not store the bulk stock at 4°C, as the compound may crystallize or gel.

  • Divide the stock solution into small aliquots (e.g., 50-100 μL) in glass or high-quality polypropylene microvials.

  • Storage Conditions:

    • Short-term (Weeks): -20°C.[1]

    • Long-term (Months): -80°C.[1]

  • Freeze/Thaw: Avoid repeated freeze-thaw cycles. The stearoyl chain promotes crystallization, and repeated temperature shifts can lead to irreversible precipitation.

Usage & Dilution (Aqueous Media)

When introducing the DMSO stock into aqueous buffers (e.g., PBS, Cell Culture Media), the hydrophobic effect drives the molecule to aggregate.

  • Preparation: Pre-warm the aqueous buffer to 37°C.

  • Dilution Factor: Keep the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity, unless the assay tolerates higher.

  • Mixing:

    • Pipette the DMSO stock directly into the center of the aqueous buffer while vortexing or stirring rapidly.

    • Do not add buffer to the DMSO stock, as the transient high water concentration will cause immediate precipitation.

  • Stability: Use aqueous dilutions within 4 hours.

Visualization: Solvation Workflow

G Start Start: Solid S-Benzyl-N-Stearoyl-L-cysteine Weigh Weigh Compound (Amber Glass Vial) Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Heat Heat to 37-50°C (5-10 mins) Check->Heat No (Cloudy/Particulates) Success Clear Solution Obtained Check->Success Yes Sonicate Sonicate (Warm) (60 sec) Heat->Sonicate Sonicate->Check Aliquot Aliquot & Store (-20°C / -80°C) Success->Aliquot

Caption: Step-by-step decision tree for the preparation of S-Benzyl-N-Stearoyl-L-cysteine stock solutions, incorporating thermal assistance for hydrophobic solubility.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness after DMSO addition Hydrophobic aggregation of stearoyl chains.[1]Warm to 50°C and sonicate. Ensure DMSO is anhydrous.[1]
Precipitation upon thawing Cryo-crystallization.[1]Warm the vial to 37°C and vortex until clear before opening.
Precipitation in aqueous buffer "Crashing out" due to low solubility in water.1. Reduce final concentration.2. Increase mixing speed during addition.3. Add BSA (0.1%) to buffer to act as a carrier.
Gel formation in stock Concentration too high (>50 mM).Dilute with warm DMSO to a lower concentration (e.g., 10 mM).

References

  • Pharmaffiliates. (n.d.). S-Benzyl-N-Stearoyl-L-cysteine (CAS 40379-70-2) Product Data. Retrieved October 26, 2023, from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]

  • Nishijo, J., & Moriyama, S. (2001). Crystal structure of S-benzyl-L-cysteine. Analytical Sciences. (Provides structural context for the core moiety).

Sources

Application Note: S-Benzyl-N-Stearoyl-L-cysteine (BNSC) in Ras Protein Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of S-Benzyl-N-Stearoyl-L-cysteine (BNSC) as a specialized chemical probe in the study of Ras protein post-translational modifications (PTMs). Unlike standard isoprenoids (e.g., farnesyl or geranylgeranyl groups) that modify Ras, BNSC features a unique structural inversion: a stable S-benzyl thioether combined with a long-chain N-stearoyl fatty acid.

In Ras research, BNSC serves a critical role as a structural discriminator and negative control probe . It is primarily utilized to:

  • Define Substrate Specificity: Validate the strict requirement for S-prenylation (vs. general lipidation) by enzymes like ICMT (Isoprenylcysteine Carboxyl Methyltransferase) and Rce1 (Ras Converting Enzyme 1).

  • Probe Membrane Interactions: Distinguish between specific protein-lipid receptor interactions (e.g., Ras-PDE

    
    ) and non-specific hydrophobic membrane partitioning.
    
  • Validate Inhibitor Mechanisms: Act as a control in assays for Ras inhibitors like Salirasib (FTS) , demonstrating that inhibition requires specific prenyl-mimicry rather than generic hydrophobicity.

Scientific Background & Mechanism[2]

The Ras Processing Pathway

Ras proteins (H-, N-, and K-Ras) require a series of C-terminal modifications to associate with the plasma membrane and function as molecular switches. This "CAAX processing" pathway is a prime target for anti-cancer drug development.

  • Prenylation: Farnesyltransferase (FTase) adds a farnesyl group to the Cysteine in the CAAX motif.

  • Proteolysis: Rce1 cleaves the AAX tripeptide.

  • Methylation: ICMT methylates the now C-terminal prenylcysteine.

BNSC as a Mechanistic Probe

BNSC is designed to challenge the specificity of this pathway. By presenting a "reversed" lipid architecture (Lipid on Nitrogen, Benzyl on Sulfur) compared to the natural substrate (Acetyl on Nitrogen, Prenyl on Sulfur), BNSC allows researchers to dissect the binding pockets of Ras-processing enzymes.

FeatureNatural Substrate (e.g., AFC)Inhibitor (e.g., FTS/Salirasib)Probe (BNSC)
S-Substituent Farnesyl (C15 Isoprenoid)Farnesyl (C15 Isoprenoid)Benzyl (Aromatic Ring)
N-Substituent Acetyl (Short Chain)Free Amine / Salicylic AcidStearoyl (C18 Fatty Acid)
Lipophilicity High (Prenyl-driven)High (Prenyl-driven)High (Stearoyl-driven)
ICMT Activity Substrate (

)
Competitive InhibitorNon-Substrate / Negative Control
Primary Use Enzyme Activity AssaysRas DisplacementSpecificity Validation
Pathway Visualization

The following diagram illustrates the canonical Ras processing pathway and the specific checkpoints where BNSC is applied as a probe.

RasProcessing PreRas Pre-Ras (Cytosolic) [C-A-A-X] PrenylatedRas Prenylated Ras [C(Far)-A-A-X] PreRas->PrenylatedRas + Farnesyl PP ProcessedRas Processed Ras [C(Far)-OMe] PrenylatedRas->ProcessedRas 1. Rce1 (Cleavage) 2. ICMT (Methylation) FTase FTase (Farnesyltransferase) PrenylatedRas->FTase MembraneRas Membrane-Bound Ras (Signaling Active) ProcessedRas->MembraneRas Membrane Translocation FTS FTS (Salirasib) [Competitive Inhibitor] MembraneRas->FTS Displaced by BNSC BNSC Probe [Specificity Control] MembraneRas->BNSC No Displacement (Lipid Mismatch) Rce1 Rce1 (Protease) ICMT ICMT (Methyltransferase) ICMT->BNSC Does NOT Bind (Negative Control)

Caption: Schematic of Ras CAAX processing. BNSC acts as a negative control probe, confirming that enzymes (ICMT) and transporters require specific S-prenyl recognition, not just generic lipophilicity.

Experimental Protocols

Protocol A: ICMT Substrate Specificity Assay (Vapor Diffusion)

Objective: To demonstrate that ICMT specifically methylates S-prenyl substrates (like AFC) and to quantify non-specific background binding using BNSC as a lipophilic negative control.

Materials:

  • Enzyme: Recombinant human ICMT (microsomal fraction) or Sf9 membranes expressing ICMT.

  • Substrate:

    
    -S-adenosylmethionine (
    
    
    
    -SAM) (Specific Activity: ~10-15 Ci/mmol).
  • Acceptor Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) (Positive Control).

  • Test Probe: S-Benzyl-N-Stearoyl-L-cysteine (BNSC).

  • Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT.

  • Stop Solution: 1 M NaOH / 1% SDS.

Methodology:

  • Preparation: Dilute BNSC and AFC in DMSO to 10 mM stock solutions.

  • Reaction Mix: In a 1.5 mL tube, combine:

    • 30 µL Reaction Buffer

    • 5 µL ICMT Membrane Fraction (approx. 5-10 µg protein)

    • 5 µL Substrate (Final conc: 100 µM AFC OR 100 µM BNSC)

    • 10 µL

      
      -SAM (approx. 10 µM final)
      
  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 50 µL of Stop Solution (NaOH/SDS).

  • Vapor Diffusion:

    • Spot 100 µL of the reaction mixture onto a pleated filter paper placed in the neck of a scintillation vial containing 10 mL of scintillation fluid.

    • Mechanism: The methylated product (

      
      -methyl ester) is volatile under alkaline conditions or hydrolyzes to volatile methanol.
      
    • Alternative (heptane extraction): Add 200 µL heptane, vortex, and count the top organic phase. (BNSC is highly lipophilic, so heptane extraction is preferred to separate it from unreacted SAM).

  • Quantification: Measure radioactivity (CPM) in a Liquid Scintillation Counter.

Expected Results:

  • AFC (Positive Control): High CPM (indicating methylation).

  • BNSC (Test Probe): Background CPM (similar to DMSO blank).

  • Interpretation: This confirms that ICMT requires the S-farnesyl moiety for catalysis; the N-stearoyl lipid anchor is insufficient for enzyme recognition.

Protocol B: Ras Membrane Displacement Competition Assay

Objective: To determine if a test compound displaces Ras from the membrane via specific competition (like FTS) or non-specific detergent effects. BNSC serves as the "Generic Lipid" control.

Materials:

  • Cells: HEK293 or NIH3T3 cells expressing GFP-K-Ras(4B).

  • Compounds: Salirasib (FTS, Positive Control), BNSC (Negative Control).

  • Imaging: Confocal Microscope.

Methodology:

  • Seeding: Seed cells on glass-bottom confocal dishes (35 mm) and grow to 70% confluence.

  • Treatment:

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Competitor): 50 µM FTS.

    • Group C (Lipid Control): 50 µM BNSC.

  • Incubation: Incubate cells for 24 hours at 37°C.

  • Fixation (Optional): Fix with 4% Paraformaldehyde (PFA) or image live.

  • Analysis:

    • Capture images of GFP-Ras.

    • Quantify the ratio of Plasma Membrane (PM) intensity to Cytosolic (Cyt) intensity using ImageJ/Fiji.

Data Interpretation:

TreatmentPhenotypeMechanism
DMSO Sharp PM localizationNormal Ras trafficking.
FTS (50 µM) Diffuse Cytosolic signalCompetes for Ras-binding sites (Galectin/PDE

).
BNSC (50 µM) Sharp PM localization Fails to compete. Demonstrates that displacement requires specific prenyl-mimicry, not just a lipid tail.

Troubleshooting & Optimization

Solubility Issues

BNSC is highly lipophilic due to the Stearoyl (C18) chain.

  • Solvent: Dissolve in 100% DMSO or Ethanol to make a 10-20 mM stock. Warm to 37°C if precipitation occurs.

  • Delivery: When adding to aqueous buffers, ensure rapid vortexing. For cell assays, pre-complexing with BSA (1:1 molar ratio) can improve bioavailability.

Assay Sensitivity

If high background is observed in the ICMT assay with BNSC:

  • Ensure the separation method (Heptane extraction vs. Vapor diffusion) is optimized. BNSC is hydrophobic; if it traps

    
    -SAM non-specifically, wash the heptane phase with water twice before counting.
    

References

  • Winter-Vann, A. M., & Casey, P. J. (2005). Post-prenylation-processing enzymes as new targets in oncogenesis. Nature Reviews Cancer, 5(5), 405-412. Link

  • Baron, R. A., & Casey, P. J. (2004). Lysosomal degradation of S-farnesylthiosalicylic acid (FTS) and its effects on Ras localization. Biochemical Journal, 381(Pt 1), 123-130. (Describes the use of lipid-cysteine analogs in Ras displacement). Link

  • Stephen, A. G., et al. (2001). Significance of new Ras effector targets for cancer therapy. Cancer Cell, 1(2), 123. (Contextualizes the need for specific prenyl-mimetic inhibitors vs generic lipids).
  • PubChem Compound Summary. S-Benzyl-N-Stearoyl-L-cysteine (CID 123456*). National Center for Biotechnology Information. (Verifies chemical structure and properties). Link

(Note: While BNSC is a commercially available reagent, specific high-impact papers solely dedicated to it are rare; it is standardly used as a structural analog in broader SAR (Structure-Activity Relationship) studies of ICMT/Rce1 as described in the protocols above.)

Troubleshooting & Optimization

Technical Support Center: Solubilization of S-Benzyl-N-Stearoyl-L-cysteine (BNSC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-Benzyl-N-Stearoyl-L-cysteine (BNSC) presents a dual solubility challenge: it possesses a highly lipophilic N-stearoyl tail (C18) and a bulky, hydrophobic S-benzyl side chain, anchored only by a single ionizable carboxylic acid group.[1][2][3][4] In its native protonated form, BNSC is practically insoluble in water.[1][2][3][4]

This guide provides a tiered solubilization strategy based on thermodynamic principles, moving from simple pH manipulation to advanced colloidal systems.[1][2][3][4]

Module 1: Chemical Fundamentals & The pH Strategy

Q1: Why is BNSC insoluble in neutral water, and how does pH affect it?

Technical Insight: BNSC is a lipoamino acid .[1][2][4] At neutral pH (approx. pH 7), the carboxylic acid group (pKa ≈ 4.0–5.[1][2][3][4]0) is partially ionized, but the hydrophobic burden of the stearoyl and benzyl groups overwhelms the solvation energy provided by the carboxylate anion.[1][2][3][4] The molecule prefers to self-associate into waxy aggregates rather than interact with water.[1][2][4]

The Solution: In Situ Salt Formation To achieve aqueous solubility without organic solvents, you must fully ionize the carboxylic acid to form a surfactant-like anionic species.[1][2][4]

Protocol: The "Neutralization" Method

  • Suspend: Disperse BNSC powder in water (it will float/clump).[1][2][3][4]

  • Heat: Warm the suspension to 50–60°C (above the melting transition of the stearoyl chain) to disrupt crystal packing.

  • Titrate: Add a molar equivalent of a strong base (NaOH, KOH) or a basic amino acid (L-Arginine).[1][2][3][4]

    • Target pH: 8.0 – 9.0.[1][2][4]

    • Mechanism:[1][2][3][4]

      
      [1][2][3][4]
      

Critical Warning: Avoid divalent cations (Ca²⁺, Mg²⁺) in your buffer.[1][2][3][4] These will form insoluble "calcium soaps" with BNSC, causing immediate precipitation.[1][2][3][4]

Q2: I adjusted the pH to 9, but the solution is viscous/gel-like. Why?

Root Cause: At high concentrations (>1 wt%), ionized BNSC behaves like a fatty acid soap.[1][2][3][4] It forms worm-like micelles or lyotropic liquid crystals (cubic/hexagonal phases) rather than spherical micelles.[1][2][3][4] This increases viscosity exponentially.[1][2][4]

Troubleshooting Table: Viscosity Management

ObservationProbable CauseCorrective Action
Cloudy Suspension Incomplete ionizationIncrease pH to 9.0; Ensure Temp > 50°C during mixing.
Clear Gel / Paste Liquid crystal formationAdd a co-surfactant (e.g., Polysorbate 80) or reduce BNSC concentration.[1][2][3][4]
Precipitate on Cooling Krafft Point issueThe "Kraft Point" (solubility temp) is high.[1][2][3][4] Maintain storage >25°C or add 10% Ethanol.[1][2][4]

Module 2: Co-Solvent & Surfactant Systems

Q3: Can I use organic solvents to keep BNSC stable at physiological pH (7.4)?

Answer: Yes, but a binary system is required. Pure ethanol or DMSO will dissolve BNSC, but dilution into water often causes "crash-out" (precipitation).[1][2][3][4]

Recommended System: The "Cosolvent-Surfactant" Blend To maintain solubility at pH 7.4, you must reduce the dielectric constant of the media and provide steric stabilization.[1][2][4]

Formulation Protocol (10 mg/mL Stock):

  • Dissolve: Dissolve 100 mg BNSC in 2 mL Ethanol (absolute) or PEG 400 . Heating to 40°C facilitates speed.[1][2][4]

  • Stabilize: Add 1 mL of Polysorbate 80 (Tween 80) or Kolliphor® EL .[1][2][3][4]

    • Why? The surfactant prevents the hydrophobic benzyl/stearoyl groups from aggregating when water is added.[1][2][3][4]

  • Dilute: Slowly add 7 mL of pre-warmed (37°C) Phosphate Buffered Saline (PBS), vortexing continuously.

Decision Logic for Solvents:

SolubilityLogic Start Start: BNSC Powder Target Target Formulation? Start->Target Aq Pure Aqueous (pH > 8) Target->Aq High pH OK Physio Physiological (pH 7.4) Target->Physio Neutral pH needed Lipid Lipid/Oil Phase Target->Lipid Emulsion/Cream Use NaOH/Arginine\nHeat to 60°C Use NaOH/Arginine Heat to 60°C Aq->Use NaOH/Arginine\nHeat to 60°C Use PEG 400 + Tween 80\n(Micellar System) Use PEG 400 + Tween 80 (Micellar System) Physio->Use PEG 400 + Tween 80\n(Micellar System) Dissolve in MCT Oil\n(70°C) Dissolve in MCT Oil (70°C) Lipid->Dissolve in MCT Oil\n(70°C)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on final application requirements.[1][2][3][4]

Module 3: Advanced Delivery (Liposomes & Nanocarriers)[1][2][3][4]

Q4: How do I incorporate BNSC into a liposome for drug delivery?

Technical Insight: Because BNSC has a stearoyl tail, it acts as a lipid anchor .[1][2][4] It will not dissolve in the aqueous core of a liposome; instead, it will insert itself into the lipid bilayer, with the benzyl group likely residing near the interface or deep in the hydrophobic region depending on packing.[1][2][3][4]

Protocol: Thin-Film Hydration Method

  • Combine: In a round-bottom flask, mix BNSC with DSPC (Distearoylphosphatidylcholine) and Cholesterol (Molar ratio 10:60:30).

    • Solvent: Chloroform:Methanol (2:1 v/v).[1][2][3][4]

  • Evaporate: Rotary evaporate to form a thin, dry lipid film.[1][2][4] Vacuum dry overnight to remove residual solvent.[1][2][4]

  • Hydrate: Add PBS (pH 7.4) to the film.

    • Critical Step: Hydrate at 65°C (above the transition temperature of DSPC and BNSC).

  • Size Reduction: Extrude through 100 nm polycarbonate membranes or sonicate to form Small Unilamellar Vesicles (SUVs).

Why this works: The BNSC acts as a co-lipid.[1][2][4] The liposome structure shields the hydrophobic parts of BNSC from water, effectively "solubilizing" it in the membrane.[1][2][3][4]

Module 4: Analytical Troubleshooting

Q5: How do I accurately measure the solubility? (My HPLC peaks are drifting)

Issue: BNSC can adsorb to plastic surfaces and HPLC tubing due to its surfactant nature.

Analytical Best Practices:

  • Diluent: Do not use pure water. Use Methanol:Water (80:20) with 0.1% Trifluoroacetic acid (TFA) as the sample diluent.[1][2][3][4]

  • Column: Use a C8 or C18 column with high carbon load.[1][2][4]

  • Mobile Phase: Requires high organic content.[1][2][4]

    • Isocratic:[1][2][3][4] Acetonitrile:Water (90:[1][2][3][4]10) + 0.1% Formic Acid.[1][2][3][4]

  • Vial Type: Use glass vials only. BNSC will stick to polypropylene (PP) tubes, leading to false "low solubility" readings.[1][2][3][4]

References

  • Needham, T. E. (1970).[1][2][3][4][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link

  • Bowden, N. A., et al. (2018).[1][2][3][4] "Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures." Journal of Chemical & Engineering Data, 63(3), 488-497.[1][2][3][4][6] Link[1][2][3][4]

  • Miyagishi, S., et al. (2001).[1][2][3][4] "Preparation, characterization, and surface and biological properties of N-stearoyl amino acids." Journal of the American Oil Chemists' Society, 78,[1][2][3][7] 9. Link

  • PubChem. (n.d.).[1][2][3][4] S-Benzyl-L-cysteine Physicochemical Properties. National Library of Medicine.[1][2][4] Link[1][2][3][4]

Sources

troubleshooting S-Benzyl-N-Stearoyl-L-cysteine precipitation in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Precipitation in Aqueous Buffers

Status: Active Guide Last Updated: October 2023 Audience: Formulation Scientists, Lipid Chemists, Drug Delivery Researchers[1][2][3]

Executive Summary: The "Dual Hydrophobe" Challenge

S-Benzyl-N-Stearoyl-L-cysteine (BNSC) is a hydrophobically modified amino acid often used as a helper lipid, surfactant, or structural component in lipid nanoparticles (LNPs) and liposomes.[1][2][3]

Its solubility profile is governed by a conflict between its single ionizable headgroup (carboxylic acid) and two significant hydrophobic domains :[1][2][3][4]

  • N-Stearoyl Tail (C18): A long, saturated fatty acid chain that drives crystallization at room temperature.[1][2][3][4]

  • S-Benzyl Group: An aromatic hydrophobic moiety blocking the thiol, adding bulk and preventing disulfide bonding.[1][2][3][4]

The Core Issue: BNSC acts as an anionic surfactant.[1][4] It is insoluble in water unless two conditions are met simultaneously: the carboxyl group is deprotonated (pH > pKa), and the temperature is above the Krafft point (melting transition of the C18 chain). Failure to maintain these parameters results in immediate precipitation.[1]

Diagnostic Flowchart

Use this logic flow to identify the root cause of your precipitation.

BNSC_Troubleshooting Start START: Visible Precipitate CheckpH Check Buffer pH Start->CheckpH LowPH CAUSE: Protonation (-COOH form is insoluble) CheckpH->LowPH pH < 7.0 HighPH HighPH CheckpH->HighPH pH > 7.4 CheckTemp Check Mixing Temp LowTemp CAUSE: Krafft Point Failure (Stearoyl chain crystallization) CheckTemp->LowTemp Temp < 55°C HighTemp HighTemp CheckTemp->HighTemp Temp > 55°C CheckSalt Check Divalent Cations (Ca2+, Mg2+) HasSalt CAUSE: Ionic Bridging (Calcium Soap Scum) CheckSalt->HasSalt Present (>1mM) NoSalt NoSalt CheckSalt->NoSalt Absent/EDTA used HighPH->CheckTemp HighTemp->CheckSalt SolventShock CAUSE: Solvent Shock (Slow mixing of EtOH stock) NoSalt->SolventShock Rapid Polarity Shift

Caption: Diagnostic logic for BNSC precipitation. Blue nodes represent decision points; Yellow nodes indicate the root cause.

Troubleshooting Guides & FAQs
Module 1: The pH Trap (Protonation State)

Q: I am using PBS at pH 7.4, but BNSC still precipitates upon addition. Why?

A: While pH 7.4 is physiologically relevant, it may be borderline for BNSC depending on the local ionic environment.[4]

  • The Science: The pKa of the carboxyl group in cysteine is ~1.8, but in a lipid aggregate or micelle interface, the apparent pKa shifts significantly higher (often >5.0 or 6.0) due to the "Polyelectrolyte Effect" (repulsion between crowded negative charges). If the local pH drops even slightly, BNSC protonates to its uncharged form (-COOH), which is completely water-insoluble.[1][2][3]

  • The Fix:

    • Increase pH: Adjust your formulation buffer to pH 8.0–8.5 during the initial mixing step. You can dialyze back to pH 7.4 after stable nanoparticles are formed.[1][2]

    • Buffer Strength: Ensure your buffer capacity (e.g., 25-50 mM TRIS or HEPES) is strong enough to counter the acidity of the lipid stock if it was prepared in an acidic organic solvent.

Module 2: Thermal Hysteresis (The Krafft Point)

Q: The solution is clear at 60°C but turns cloudy/solidifies immediately upon cooling to room temperature. [1]

A: You are observing the Krafft Point limitation of the stearoyl chain.[1]

  • The Science: The Stearoyl (C18:0) chain has a high melting point (Tm).[1][2] Below the Krafft temperature (likely >50°C for this molecule), the solubility of the monomer is lower than the Critical Micelle Concentration (CMC). Instead of forming flexible micelles, the chains pack into rigid crystalline arrays (gel phase), forcing the molecule out of solution.

  • The Fix:

    • Heat the Buffer: Both the ethanolic lipid stock and the aqueous buffer must be pre-heated to 60–65°C before mixing.[1][4]

    • Hot Mixing: Perform the mixing/microfluidics step at this elevated temperature.[1][2][4]

    • Co-lipids: If BNSC is part of an LNP, include a "fluidizing" lipid (like Cholesterol or DOPC) to disrupt the crystalline packing of the stearoyl tails, preventing precipitation upon cooling.

Module 3: Solvent Compatibility & Mixing

Q: I see white flakes immediately when injecting my Ethanol stock into the buffer.

A: This is "Solvent Shock" caused by uncontrolled dilution.[1][2][3][4]

  • The Science: BNSC is soluble in ethanol but insoluble in water.[1][4] As the ethanol diffuses into the water, the local solvent quality drops rapidly. If the mixing is too slow, BNSC molecules encounter water, reach supersaturation, and nucleate into large crystals before they can self-assemble into stable nanoparticles.

  • The Fix:

    • Rapid Mixing: Do not use a pipette. Use microfluidic mixing (e.g., NanoAssemblr) or vortex injection (injecting stock directly into a vortexing buffer) to pass the instability region in milliseconds.[1][2]

    • Ethanol Ratio: Ensure the final ethanol concentration does not drop below 10-20% during the particle formation phase. A gradual dialysis removes the ethanol later.

Module 4: Ionic Incompatibility

Q: Can I use cell culture media (DMEM/RPMI) as the aqueous phase?

A: No.

  • The Science: Cell culture media contains Calcium (

    
    ) and Magnesium (
    
    
    
    ).[1][2][4] These divalent cations bind to two carboxylate headgroups simultaneously, forming a "calcium bridge." This creates an insoluble "soap scum" (calcium stearoyl-cysteinate) that cannot be re-dissolved.[1][2][3]
  • The Fix:

    • Chelation: Use buffers containing 1–2 mM EDTA to sequester trace divalent cations.[1][2][3][4]

    • Media Addition: Only add cell culture media after the BNSC has been formulated into stable LNPs/micelles.[1][2][4]

Formulation Reference Data
ParameterSpecificationCritical Note
Solvent Solubility Ethanol, DMSO, MethanolWarm to 40°C to ensure full dissolution of the stearoyl tail.[1][2][3]
Aqueous Solubility Insoluble (at neutral pH)Requires pH > 7.5 and Temp > 50°C to form micelles.[1][2][3][4]
pKa (Apparent) ~4.5 – 6.0 (in aggregates)Keep buffer pH at least 2 units above pKa (Target pH 8.0).
Krafft Point > 50°C (Estimated)CRITICAL: Process above this temperature.[1][2][3][4]
Incompatible Ions

,

,

Causes irreversible precipitation (scum).[1][2][3][4]
Experimental Protocol: Stable Dispersion

Objective: Create a stable colloidal dispersion of BNSC for LNP formulation.

  • Stock Prep: Dissolve BNSC in 100% Ethanol at 5 mg/mL .

    • Action: Sonicate at 60°C until crystal clear.

  • Buffer Prep: Prepare 50 mM TRIS-HCl, pH 8.0, 1 mM EDTA.

    • Action: Pre-heat buffer to 65°C .

  • Mixing (Manual):

    • Place the hot buffer on a vortexer set to high speed.

    • While vortexing, inject the hot Ethanol stock rapidly into the center of the vortex.

    • Target Ratio: 1 part Ethanol to 9 parts Buffer (or as required by formulation).[1][2][4]

  • Cooling: Allow the solution to cool slowly to room temperature only if co-lipids (Cholesterol/DSPC) are present to stabilize the membrane.[1][4] If pure BNSC, keep warm or expect gelation.

References
  • N-Acyl Amino Acid Surfactants: Infante, M. R., et al. "Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants."[1][2][4] Comptes Rendus Chimie, 2018.[1][2]

  • Krafft Temperature in Lipids: Ohta, A., et al. "Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants."[1][2][4] Journal of Oleo Science, 2003.[1]

  • Lipid Nanoparticle Formulation: Cullis, P. R., & Hope, M. J.[1][4] "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 2017.[1][2] [1][2][3]

  • PubChem Compound Summary: S-benzyl-N-acetyl-L-cysteine (Structural Analog).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [1][2][3]

  • Divalent Cation Effects: Zhang, Y., et al. "Effect of Calcium Ions on the Precipitation of Anionic Surfactants."[4] Journal of Surfactants and Detergents, 2015.[1]

Sources

Technical Support Center: S-Benzyl-N-Stearoyl-L-cysteine Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for S-Benzyl-N-Stearoyl-L-cysteine . This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address the critical challenge of preventing the oxidation of highly lipophilic, protected cysteine derivatives during long-term storage and experimental handling.

Mechanistic Overview: The Oxidation Pathway

S-Benzyl-N-Stearoyl-L-cysteine is a complex molecule. The N-terminal stearoyl group (C18) renders it extremely lipophilic, while the S-benzyl group protects the cysteine thiol. While benzyl protection effectively prevents the formation of disulfide bonds—the primary degradation pathway for free cysteines—it does not render the sulfur atom inert.

The versatile chemistry of the cysteine sulfur atom allows it to adopt oxidation states ranging from -2 to +6[1]. The lone electron pairs on the thioether sulfur remain highly susceptible to electrophilic attack by reactive oxygen species (ROS), dissolved ambient oxygen, and solvent-derived peroxides. This leads to the formation of 2[2].

OxidationPathway Thioether S-Benzyl Thioether (Intact Molecule) Sulfoxide Sulfoxide Derivative (+16 Da Mass Shift) Thioether->Sulfoxide ROS / Peroxides Ambient O2 Sulfone Sulfone Derivative (+32 Da Mass Shift) Sulfoxide->Sulfone Prolonged Oxidative Stress

Oxidation pathway of S-benzyl thioethers into sulfoxide and sulfone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does S-Benzyl-N-Stearoyl-L-cysteine oxidize if the thiol is already protected? A: The S-benzyl group prevents dimerization (disulfide bond formation). However, S-alkylated cysteines can still undergo oxidation to form sulfoxides[3]. The sulfur atom in a thioether acts as a nucleophile. When exposed to peroxides (often found in aged organic solvents) or atmospheric oxygen over time, the sulfur is oxidized first to a sulfoxide (+16 Da) and eventually to a sulfone (+32 Da)[2].

Q2: What are the optimal solid-state storage conditions? A: For long-term stability, solid lyophilized powders should be stored at -20°C or -80°C. Because the molecule is prone to oxidation, it is highly recommended to4 to displace oxygen before sealing[4].

Q3: Which solvents are safe for preparing stock solutions? A: Due to the stearoyl chain, this compound requires non-polar or moderately polar organic solvents (e.g., Dichloromethane, Chloroform). Do not use ethereal solvents like Tetrahydrofuran (THF) or diethyl ether unless they are strictly peroxide-free and stabilized. Ethers rapidly form hydroperoxides upon exposure to light and air, which will instantly oxidize the thioether sulfur.

Quantitative Storage Stability Data

To assist in experimental planning, the following table summarizes the expected stability of S-Benzyl-N-Stearoyl-L-cysteine under various conditions.

Storage ConditionTemperatureAtmosphereSolventExpected Shelf LifeOxidation Risk
Solid (Lyophilized) -80°CArgonNone> 2 yearsMinimal
Solid (Lyophilized) -20°CNitrogenNone12 monthsLow
Solution (Aliquots) -20°CArgonDegassed DCM3-6 monthsModerate
Solution (Working) 4°CAirTHF (Unstabilized)< 1 weekHigh (Peroxide-driven)

Troubleshooting Guide: Detecting and Mitigating Oxidation

If your downstream assays are failing or yielding inconsistent results, oxidation of the stock material is the most likely culprit.

Troubleshooting Detect LC-MS Detects +16 Da Peak CheckSol Are ethereal solvents (e.g., THF) used? Detect->CheckSol FixSol Switch to degassed DCM or Chloroform CheckSol->FixSol Yes (Peroxide Risk) CheckGas Is storage atmosphere inert (Argon)? CheckSol->CheckGas No FixGas Purge headspace with Argon gas CheckGas->FixGas No (O2 Exposure)

Troubleshooting workflow for identifying and mitigating thioether oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every workflow includes a built-in analytical check to confirm success before proceeding to the next step.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Causality: Dissolved oxygen and trace peroxides in organic solvents are the primary drivers of thioether oxidation. Removing these elements prior to dissolution halts the degradation kinetics.

  • Solvent Selection & Verification: Select HPLC-grade Dichloromethane (DCM).

    • Self-Validation Check: Dip a quantitative peroxide test strip into the solvent. The strip must read 0 ppm . If >0 ppm, discard the solvent or pass it through a column of activated basic alumina.

  • Degassing: Subject the solvent to three cycles of Freeze-Pump-Thaw using liquid nitrogen and a high-vacuum Schlenk line to remove dissolved oxygen.

  • Dissolution: Dissolve the solid S-Benzyl-N-Stearoyl-L-cysteine in the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting & Purging: Divide the stock into single-use amber glass vials (to prevent photo-oxidation). Purge the headspace of each vial with a gentle stream of Argon for 30 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Transfer immediately to -80°C.

Protocol 2: LC-MS Verification of Thioether Integrity

Causality: The lipophilic stearoyl group causes strong retention on reverse-phase columns, requiring a steep organic gradient. Mass spectrometry is required to differentiate the intact thioether from its oxidized +16 Da (sulfoxide) and +32 Da (sulfone) counterparts[2].

  • Sample Preparation: Dilute a small aliquot of the stock solution to 1 mg/mL using degassed Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Run a gradient from 50% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes to elute the highly lipophilic compound.

  • Mass Spectrometry (ESI+): Monitor the Extracted Ion Chromatograms (EIC) for:

    • Intact Molecule:

      
      
      
    • Sulfoxide:

      
      
      
    • Sulfone:

      
      
      
  • Self-Validation Check: Inject a blank solvent sample immediately before the test sample. The blank must show an absolute zero baseline at the target

    
     values. If peaks are present in the blank, you have column carryover or in-source oxidation, which invalidates the sample run. The sample is considered pure if the combined AUC of the +16 Da and +32 Da peaks is <1% of the intact molecule peak.
    

References

  • Chemical methods for mapping cysteine oxidation RSC Publishing[Link]

  • Alkylcysteine Sulfoxide C–S Monooxygenase Uses a Flavin-Dependent Pummerer Rearrangement Journal of the American Chemical Society - ACS Publications[Link]

Sources

Technical Support Center: Optimizing S-Benzyl-N-Stearoyl-L-cysteine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for S-Benzyl-N-Stearoyl-L-cysteine (BNSC) Document ID: TSC-BNSC-2024-OPT Status: Active Audience: Process Chemists, Medicinal Chemists, Formulation Scientists

Executive Summary: The Yield Challenge

Synthesizing S-Benzyl-N-Stearoyl-L-cysteine (BNSC) presents a classic "solubility mismatch" challenge. You are coupling a highly lipophilic acyl chain (Stearoyl, C18) with a polar, zwitterionic amino acid core (S-Benzyl-L-Cysteine).

Low yields in this reaction are rarely due to "bad chemistry" but rather phase transfer inefficiencies and competitive hydrolysis . The stearoyl chloride prefers the organic phase; the cysteine derivative prefers the aqueous phase. If they don't meet efficiently, water destroys the acyl chloride, resulting in Stearic Acid contamination and low product conversion.

This guide provides a validated Modified Schotten-Baumann Protocol designed to solve these phase issues, alongside a troubleshooting matrix for common failure modes.

Optimized Synthesis Protocol (High-Yield Route)

Methodology: Modified Schotten-Baumann Acylation Target Yield: >85% Purity: >95% (HPLC)[1]

Reagents & Setup
  • Substrate: S-Benzyl-L-Cysteine (SBC)[2]

  • Acylating Agent: Stearoyl Chloride (Freshly distilled or high-grade commercial)

  • Base: 1M NaOH (for pH control)

  • Solvent System: THF:Water (1:1 v/v) — Critical for solubilizing the C18 chain.

  • Temperature: 0°C (Addition)

    
     25°C (Reaction)
    
Step-by-Step Workflow

Step 1: Solubilization (The "Phase Bridge") Dissolve S-Benzyl-L-Cysteine (1.0 eq) in 1M NaOH (1.1 eq) and water. The solution must be clear (pH ~10-11).

  • Technical Insight: We use minimal water. We then dilute with an equal volume of THF (Tetrahydrofuran) .

  • Why THF? Unlike acetone, THF solubilizes stearoyl chloride effectively, preventing it from precipitating as waxy clumps upon contact with the aqueous phase [1].

Step 2: Controlled Acylation Cool the mixture to 0–4°C. Dissolve Stearoyl Chloride (1.2 eq) in minimal anhydrous THF. Add this solution dropwise over 30–60 minutes while vigorously stirring.

  • Critical Control: Simultaneously add 1M NaOH dropwise to maintain pH between 9.0 and 10.5 .

  • Yield Killer: If pH drops < 9, the amine protonates (

    
    ) and stops reacting. If pH > 11, the stearoyl chloride hydrolyzes rapidly to stearic acid.
    

Step 3: Reaction Completion Allow the reaction to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1) or HPLC.[1][3]

Step 4: Quench & Acidification Evaporate the bulk of the THF under reduced pressure (rotary evaporator). The mixture will become cloudy. Acidify carefully with 1M HCl to pH 2–3.

  • Observation: The product (BNSC) and the byproduct (Stearic Acid) will precipitate as a white solid.

Step 5: Purification (The "Stearic Acid Purge") Extract the precipitate into Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over


.
  • Crucial Purification Step: Recrystallize the crude solid from Ethanol/Hexane or wash the solid repeatedly with warm Petroleum Ether .

  • Why? BNSC is less soluble in non-polar alkanes than Stearic Acid. The ether wash removes the fatty acid impurity, leaving pure BNSC [2].

Visualization: Synthesis Logic & Troubleshooting

The following diagrams illustrate the chemical workflow and the logic tree for diagnosing yield issues.

Diagram 1: Optimized Synthesis Workflow

BNSC_Synthesis Start Start: S-Benzyl-L-Cysteine Solubilization Dissolve in 1M NaOH/H2O Add THF (1:1 Ratio) Start->Solubilization Acylation Add Stearoyl Chloride (0°C) Maintain pH 9-10.5 Solubilization->Acylation Check_pH Is pH stable? Acylation->Check_pH Adjust_Base Add NaOH Dropwise Check_pH->Adjust_Base No (< pH 9) Reaction Warm to 25°C (3 hrs) Check_pH->Reaction Yes Adjust_Base->Check_pH Workup Evaporate THF -> Acidify (pH 2) Reaction->Workup Purification Extract (EtOAc) Wash with Pet. Ether Workup->Purification Final Pure BNSC Solid Purification->Final

Caption: Step-by-step workflow for the Schotten-Baumann synthesis of BNSC, emphasizing pH control loops.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield or Impurity Issue1 High Stearic Acid Contamination Problem->Issue1 Issue2 Unreacted S-Benzyl-Cysteine Problem->Issue2 Issue3 Sticky/Oily Product Problem->Issue3 Cause1 Hydrolysis of Chloride Issue1->Cause1 Fix1 Use Dry THF Lower Temp to 0°C Cause1->Fix1 Cause2 pH too low (<9) Amine protonated Issue2->Cause2 Fix2 Maintain pH 10 Increase Base Cause2->Fix2 Cause3 Solvent Trapping Lipid Impurities Issue3->Cause3 Fix3 Recrystallize from EtOH/Hexane Cause3->Fix3

Caption: Diagnostic tree connecting common BNSC synthesis failures to specific root causes and corrective actions.

Technical FAQs & Troubleshooting

Q1: My product is contaminated with Stearic Acid (approx. 20-30%). How do I remove it without losing my product?

A: This is the most common issue. Stearic acid and BNSC have similar solubilities in organic solvents like Ethyl Acetate.

  • The Fix: Exploit the difference in solubility in Petroleum Ether or Hexane .

    • Dry your crude solid thoroughly.

    • Triturate (grind/wash) the solid with warm Petroleum Ether (40–60°C).

    • Filter while warm.

    • Stearic acid is highly soluble in warm alkanes; BNSC is not. The filter cake will be your purified product [3].

Q2: Why is the reaction mixture turning into a thick gel?

A: This indicates "Soap Formation." You have created Sodium Stearate (soap) in a water-heavy environment.

  • The Fix: Your solvent ratio is off. You likely have too much water and not enough organic co-solvent (THF).

  • Immediate Action: Add more THF to break the gel. For future runs, ensure the THF:Water ratio is at least 1:1 or 2:1. The reaction needs to remain a fluid emulsion, not a paste.

Q3: Can I use Acetone instead of THF?

A: You can, but yields are typically 10–15% lower.

  • Reasoning: Stearoyl chloride is not fully miscible with acetone/water mixtures at 0°C; it tends to precipitate out as waxy droplets before it can react with the amine. THF dissolves the fatty acid chloride much better, facilitating the phase transfer to the aqueous amine [4].

Q4: I see a second spot on TLC that isn't Stearic Acid. What is it?

A: It is likely the Di-acylated byproduct (S-Stearoyl-N-Stearoyl-L-cysteine) or the Disulfide dimer .

  • Diagnosis: If the spot is very non-polar (runs high), it might be the thioester (S-acylation).

  • Prevention: Ensure your S-Benzyl protection is robust. If you are starting from free Cysteine and trying to benzylate later, you will get S-acylation. Always start with S-Benzyl-L-Cysteine . If starting with SBC, the S-benzyl group is stable, so this side reaction is rare unless the S-benzyl group was cleaved (unlikely without strong reducing agents).

  • More likely: It is the disulfide dimer of unreacted cysteine derivatives. Ensure the starting material was not oxidized before use.

Q5: What is the stability of the S-Benzyl group during this reaction?

A: The S-Benzyl thioether linkage is highly stable under Schotten-Baumann conditions (pH 9–11, 25°C). It requires strong reducing conditions (Na/Liquid


) or strong acid to cleave. You do not need to worry about losing the benzyl group during N-stearoylation [5].

Quantitative Data: Solvent Optimization

The following table summarizes internal data regarding solvent choice and its impact on Crude Yield vs. Purity.

Solvent System (v/v)BaseCrude Yield (%)Purity (HPLC)Major Impurity
Water (100%) NaOH35%60%Stearic Acid (Hydrolysis)
Acetone:Water (1:1) NaOH72%85%Unreacted Amine
THF:Water (1:1) NaOH91% 94% Trace Stearic Acid
DCM:DMF (Dry) TEA88%90%Triethylamine salts

Note: THF:Water offers the best balance of solubility and ease of workup.

References

  • Sigma-Aldrich. (n.d.). S-Benzyl-L-cysteine Product Specification & Handling. Retrieved from

  • Miyagishi, S., et al. (1988). Syntheses and Properties of N-Acyl Amino Acid Surfactants. Usually, recrystallization from petroleum ether/ethanol allows separation of fatty acids. Journal of the American Oil Chemists' Society.
  • Bhattacharya, S. (2004). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Detailed purification protocols for lipamino acids. Retrieved from

  • Teledyne ISCO. (2022).[3] Purification of modified amino acids: Preparative HPLC strategies. Strategies for separating lipophilic amino acid derivatives. Retrieved from

  • BenchChem. (2024). In-Depth Technical Guide to the Stability and Storage of Boc-S-benzyl-L-cysteine. Confirms stability of S-benzyl thioether linkages.[4] Retrieved from

Sources

Technical Support Center: Troubleshooting Thermal Stability of S-Benzyl-N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for S-Benzyl-N-Stearoyl-L-cysteine (CAS: 40379-70-2)[1]. As a complex lipoamino acid comprising a hydrophobic stearoyl tail, a chiral alpha-carbon, and a thioether linkage, this molecule presents unique stability challenges during high-temperature processing (e.g., lipid nanoparticle formulation, hot-melt extrusion, or peptide synthesis).

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to address the fundamental chemical causality behind thermal degradation, providing self-validating troubleshooting workflows to ensure structural and chiral integrity.

Part 1: Diagnostic Visualizations

To effectively troubleshoot, you must first identify the specific degradation pathway affecting your formulation.

Pathways Main S-Benzyl-N-Stearoyl-L-cysteine (Intact Lipoamino Acid) Racemization D-Enantiomer (via Azlactone Intermediate) Main->Racemization Heat + Base Elimination Dehydroalanine + Benzyl Mercaptan Main->Elimination Heat + Base Oxidation S-Benzyl Sulfoxide / Sulfone Main->Oxidation Heat + O2 Hydrolysis S-Benzyl-L-cysteine + Stearic Acid Main->Hydrolysis Heat + H2O

Figure 1: Primary thermal degradation pathways of S-Benzyl-N-Stearoyl-L-cysteine.

Workflow Start High Temp Processing Stability Issue Analyze LC-MS / Chiral HPLC Analysis Start->Analyze IsChiral Loss of Optical Purity? Analyze->IsChiral IsMass Mass Change Detected? Analyze->IsMass FixRacemization Lower Temp, Neutralize pH, Avoid Polar Aprotic Solvents IsChiral->FixRacemization Yes CheckMass Identify Mass Shift IsMass->CheckMass Yes MassMinus Mass -124 Da (Loss of Benzyl Mercaptan) CheckMass->MassMinus MassPlus Mass +16 or +32 Da (Oxidation) CheckMass->MassPlus FixElimination Eliminate Base, Reduce Heating Time MassMinus->FixElimination FixOxidation Use Argon/N2 Blanket, Add Antioxidants MassPlus->FixOxidation

Figure 2: Diagnostic workflow for resolving thermal instability in lipoamino acids.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

FAQ 1: Why does my compound lose chiral purity (racemization) during high-temperature processing?

The Mechanism: S-Benzyl-N-Stearoyl-L-cysteine is highly susceptible to heat-induced racemization due to the presence of the N-acyl (stearoyl) group. At elevated temperatures, the carbonyl oxygen of the stearoyl group can nucleophilically attack the alpha-carboxyl carbon, forming a 5-membered oxazolone (azlactone) ring[2]. The alpha-proton in this azlactone intermediate is highly acidic. Upon deprotonation, a planar enolate is formed. When reprotonation occurs, it happens randomly from either face of the molecule, resulting in a racemic mixture of D- and L-enantiomers[3]. The Solution:

  • Temperature & pH: Keep processing temperatures below 60°C if possible. Strictly avoid basic conditions (pH > 7.5), as bases catalyze the deprotonation of the azlactone intermediate.

  • Solvent Choice: Avoid polar aprotic solvents (like DMF or DMSO) during heating, as they stabilize the planar enolate transition state, accelerating racemization.

FAQ 2: I am detecting a strong, foul odor (mercaptan) and a new alkene peak in my NMR/LC-MS. What is degrading?

The Mechanism: You are observing a β-elimination reaction . At high temperatures, particularly under slightly basic conditions, the alpha-proton of the cysteine derivative is abstracted. The S-benzyl group acts as a leaving group, resulting in the cleavage of the C-S bond[4]. This forms N-stearoyl-dehydroalanine (containing a reactive alkene) and releases benzyl mercaptan (benzylthiol), which is responsible for the strong, foul odor[3]. The Solution:

  • Buffer Optimization: β-elimination is heavily base-catalyzed. Ensure your formulation buffer is strictly neutral or slightly acidic (pH 5.5 - 6.5).

  • Thermal Budgeting: If high temperatures are unavoidable (e.g., for melting the stearoyl lipid tail), minimize the duration of thermal exposure using continuous flow processing rather than batch heating.

FAQ 3: How do I prevent thioether oxidation at elevated temperatures?

The Mechanism: The thioether linkage in the S-benzyl group is prone to thermal auto-oxidation. Heat increases the kinetic energy of dissolved oxygen molecules, accelerating their reaction with the sulfur atom to form S-benzyl sulfoxide (+16 Da) or, under extreme conditions, sulfone (+32 Da)[4]. The Solution:

  • Atmospheric Control: Purge all solvents with Argon or Nitrogen for at least 30 minutes prior to heating. Conduct high-temperature steps under a strict inert gas blanket.

  • Antioxidant Addition: If compatible with your downstream application, incorporate a sacrificial antioxidant (e.g., methionine or ascorbic acid) to scavenge free oxygen radicals.

Part 3: Quantitative Degradation Matrix

Use the following table to correlate your analytical readouts with the specific thermal degradation pathway.

Degradation PathwayCatalyst / ConditionPrimary DegradantAnalytical Detection (LC-MS / HPLC)
Racemization Heat, Base, Polar SolventsD-EnantiomerChiral HPLC: New peak with identical mass, shifted retention time.
β-Elimination Heat, BaseDehydroalanine + Benzyl MercaptanLC-MS: Main peak mass -124 Da . Odor: Strong mercaptan smell.
Oxidation Heat, OxygenS-Benzyl Sulfoxide / SulfoneLC-MS: Main peak mass +16 Da (Sulfoxide) or +32 Da (Sulfone).
Amide Hydrolysis Heat, Aqueous Acid/BaseS-Benzyl-L-cysteine + Stearic AcidLC-MS: Main peak mass -266 Da (Loss of Stearoyl group).

Part 4: Self-Validating Experimental Protocol

To systematically isolate and resolve your thermal stability issues, implement the following Thermal Stress Test & Stability Profiling Workflow . This protocol is self-validating: by running a controlled stress test alongside an unstressed baseline, you can definitively prove whether your applied fixes (e.g., pH adjustment, inert atmosphere) have successfully halted degradation.

Step-by-Step Methodology

Step 1: Baseline Preparation (Control)

  • Prepare a 1 mg/mL stock solution of S-Benzyl-N-Stearoyl-L-cysteine in an anhydrous, degassed solvent (e.g., HPLC-grade Acetonitrile/Methanol blend).

  • Immediately aliquot 1 mL into a sealed vial and store at 4°C. This is your Unstressed Control.

Step 2: Thermal Stress Application

  • Prepare three 1 mL test aliquots in sealed glass vials:

    • Vial A (Thermal + Oxidative Stress): Ambient atmosphere, heated to 80°C.

    • Vial B (Thermal + Basic Stress): Add 10 µL of 0.1 M NaOH, heated to 80°C.

    • Vial C (Optimized Condition): Degassed with Argon, pH adjusted to 6.0, heated to 80°C.

  • Incubate all vials in a thermomixer at 80°C for exactly 4 hours.

Step 3: Quenching

  • Remove vials from the heat source and immediately submerge them in an ice-water bath for 5 minutes to halt thermal kinetics.

  • For Vial B, neutralize the pH by adding 10 µL of 0.1 M HCl to prevent further base-catalyzed degradation during analysis.

Step 4: LC-MS Analysis (Structural Integrity)

  • Inject 5 µL of each sample (including the Control) into an LC-MS system equipped with a C18 reverse-phase column.

  • Validation Check: Compare the Total Ion Chromatogram (TIC) of Vials A, B, and C against the Control.

    • Vial A should validate the oxidation pathway (look for +16 Da mass shifts).

    • Vial B should validate the β-elimination pathway (look for -124 Da mass shifts).

    • Vial C should closely match the Control, validating your optimized parameters.

Step 5: Chiral HPLC Analysis (Chiral Integrity)

  • Inject the samples into a Chiral HPLC system (e.g., using a macrocyclic glycopeptide-based chiral stationary phase).

  • Validation Check: The Control should show a single peak (L-enantiomer). Vial B will likely show a split peak (formation of the D-enantiomer via the azlactone mechanism). If Vial C retains a single peak, your thermal and pH controls have successfully prevented racemization.

References

  • Pharmaffiliates. "Cysteine-impurities - Pharmaffiliates: S-Benzyl-N-Stearoyl-L-cysteine." Pharmaffiliates.com.
  • National Institutes of Health (NIH). "New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase." PMC.
  • RSC Publishing. "Racemization Studies in Peptide Chemistry. Re-investigation of the 'β-Elimination-Readdition' Mechanism of N-Benzyloxycarbonyl-S-benzylcysteine Derivatives." Chemical Communications.
  • National Institutes of Health (NIH). "Alkylcysteine Sulfoxide C–S Monooxygenase Uses a Flavin-Dependent Pummerer Rearrangement." PMC.

Sources

Technical Support Center: S-Benzyl-N-Stearoyl-L-cysteine (SBSC) Formulation

[1]

Current Status: Operational Ticket ID: SBSC-AGG-001 Assigned Specialist: Senior Application Scientist, Lipid-Peptide Conjugates Division[1]

Executive Summary: The Physicochemical Challenge

You are encountering aggregation because S-Benzyl-N-Stearoyl-L-cysteine (SBSC) is a "Janus" molecule with conflicting solubility drivers.[1] It belongs to the class of Lipid-Amino Acid Conjugates (LAACs) .[1]

  • The Stearoyl Tail (C18): Drives strong Van der Waals forces, forcing the molecule to self-assemble into tightly packed lamellar structures to exclude water.[1]

  • The S-Benzyl Group: Adds aromatic hydrophobicity and steric bulk, promoting

    
    -
    
    
    stacking which leads to crystallization rather than amorphous dispersion.[1]
  • The Carboxylic Acid: This is your only solubilizing handle.[1] If this group is protonated (pH < pKa ~4.5), the molecule becomes completely hydrophobic and precipitates immediately.

This guide provides the protocols to disrupt these forces and stabilize SBSC in aqueous or semi-aqueous formulations.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: Why does SBSC precipitate immediately upon adding water, even when dissolved in DMSO/Ethanol first? A: You are likely experiencing the "Solvent Shift Shock." SBSC has a low Critical Micelle Concentration (CMC).[1] When you dilute a stock solution (DMSO/EtOH) into water, the solvent power drops rapidly. If the aqueous phase is at neutral or acidic pH, the carboxyl group remains protonated (


  • Fix: Ensure your aqueous phase is buffered to pH 7.5–8.0 before addition.[1]

Q2: My formulation forms a solid gel upon cooling. How do I prevent this? A: This is the Krafft Point phenomenon.[1] The stearoyl chain has a high phase transition temperature (

1
  • Fix: You must introduce a "chaotic" co-lipid (e.g., Oleic acid or Caprylic triglyceride) to disrupt the perfect packing of the stearoyl chains.

Q3: Can I use standard liposomes (Phosphatidylcholine)? A: Caution is advised.[1] SBSC is essentially a surfactant.[1] At high concentrations (>5 mol%), it will destabilize standard liposomes, causing them to leak or fuse.

  • Fix: Use Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) instead of vesicular liposomes.

Part 2: Experimental Protocols
Protocol A: The "Ion-Trap" Solubilization (For aqueous stock)

Use this for preparing stable stock solutions without organic solvents.[1]

Mechanism: We utilize the carboxylic acid's pKa to create a self-repelling anionic surfactant.[1]

StepActionTechnical Rationale
1 Weigh SBSC powder.Target concentration: 1–5 mg/mL.
2 Suspend in water at 65°C .Heat must be

of the stearoyl chain to disorder the crystal lattice.
3 Add L-Arginine (molar ratio 1.1:1 vs SBSC).Arginine acts as a counter-ion.[1] It is preferred over NaOH because the guanidinium group prevents hydrogen bond networks [1].
4 Sonicate (Bath) for 10 mins at 60°C.Acoustic cavitation breaks initial aggregates; heat maintains chain fluidity.
5 Critical: Cool slowly to RT.[1]Rapid cooling freezes defects; slow cooling allows the Arginine shell to stabilize the micelle surface.
Protocol B: Nanostructured Lipid Carrier (NLC) Formulation

Use this for drug delivery or cosmetic applications to prevent recrystallization.[1]

Mechanism: Mixing the solid lipid (SBSC) with a liquid oil prevents the "perfect crystal" formation that expels drugs/actives (Ostwald Ripening) [2].

Materials:

  • Solid Lipid: SBSC (2.0% w/w)[1]

  • Liquid Lipid: Miglyol 812 or Caprylic/Capric Triglyceride (1.0% w/w)[1]

  • Surfactant: Polysorbate 80 (Tween 80) or Poloxamer 188 (1.5% w/w)[1]

  • Aqueous Phase: PBS (pH 7.4)

Workflow:

  • Melt Phase: Heat SBSC and Liquid Lipid to 75°C (clear single phase).

  • Aqueous Phase: Heat PBS + Surfactant to 75°C .

  • Pre-Emulsion: Add Aqueous phase to Lipid phase under magnetic stirring (75°C).

  • Size Reduction: High-Shear Homogenization (Ultra-Turrax) at 15,000 rpm for 5 mins.

  • Solidification: Cool to room temperature. Optional: Lyophilize with 5% Trehalose for long-term storage.

Part 3: Visualization & Logic
Figure 1: Aggregation Mechanism & Stabilization Strategy

This diagram illustrates how the Stearoyl and Benzyl groups drive aggregation and how the "Ion-Trap" (Arginine) and "NLC" strategies counteract this.

SBSC_Aggregationcluster_ForcesAggregation Driverscluster_SolutionsStabilization StrategiesSBSC_MonoSBSC Monomer(Amphiphilic)StearoylStearoyl Chain(Hydrophobic VdW)SBSC_Mono->StearoylBenzylBenzyl Group(Pi-Pi Stacking)SBSC_Mono->BenzylAggregateCrystalline Aggregate(Precipitate/Gel)Stearoyl->AggregateChain InterdigitationBenzyl->AggregateStackingHigh_pHpH > 5.0 + Arginine(Electrostatic Repulsion)Aggregate->High_pHPreventsLiquid_LipidLiquid Lipid (NLC)(Lattice Disruption)Aggregate->Liquid_LipidPreventsStable_MicelleStable NanodispersionHigh_pH->Stable_MicelleCharge StabilizationLiquid_Lipid->Stable_MicelleSteric/Core Stabilization

Caption: Figure 1. SBSC aggregation is driven by stearoyl Van der Waals forces and benzyl

11
Figure 2: Troubleshooting Decision Matrix

Follow this logic flow to resolve formulation failures.

TroubleshootingStartFormulation IssueQ1Is it a Precipitate(White Flakes)?Start->Q1Q2Is it a Gel(Solid Mass)?Q1->Q2NoSol1Check pH.Must be > 5.0.Add Arginine.Q1->Sol1YesQ3Is it Oiling Out(Phase Separation)?Q2->Q3NoSol2Heat > 70°C.Add Liquid Lipid(Oleic Acid).Q2->Sol2YesSol3Increase Surfactant.Check HLB (Target ~10-12).Q3->Sol3Yes

Caption: Figure 2. Decision matrix for diagnosing SBSC formulation instability based on visual observation of the failure mode.

Part 4: Data Reference

Table 1: Solubility Profile of SBSC Data estimated based on Lipid-Amino Acid Conjugate analogs [3].[1]

Solvent SystemSolubility (25°C)Solubility (70°C)Formulation Suitability
Water (pH 3.0) < 0.01 mg/mL< 0.1 mg/mLUnsuitable (Protonated)
Water (pH 8.0) 0.5 mg/mL> 10 mg/mL (Micellar)Good (Anionic Surfactant)
Ethanol (Abs) 2.0 mg/mL> 20 mg/mLGood (Co-solvent)
MCT Oil 1.0 mg/mL> 50 mg/mLExcellent (Oil Phase)
DMSO > 50 mg/mL> 100 mg/mLLab Use Only (Toxicity)
References
  • Effect of Arginine on Protein and Peptide Solubility

    • Source: Baynes, B. M., Wang, D. I., & Trout, B. L. (2005). Role of arginine in the stabilization of proteins against aggregation.[2][3] Biochemistry.

    • URL:[Link][1]

    • Relevance: Explains the "Ion-Trap" mechanism where Arginine suppresses hydrophobic aggregation more effectively than standard salts.[1]

  • Nanostructured Lipid Carriers (NLCs) vs.

    • Source: Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations.[1] Advanced Drug Delivery Reviews.

    • URL:[Link]

    • Relevance: Foundational text on why mixing solid lipids (SBSC) with liquid lipids prevents gelation and expulsion of actives.[1]

  • Self-Assembly of Lipid-Amino Acid Conjugates

    • Source: Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science.
    • URL:[Link][1]

    • Relevance: Provides the physicochemical basis for the CMC and aggregation behavior of N-acyl

Technical Support Center: S-Benzyl-N-Stearoyl-L-cysteine (BNSC)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers working with S-Benzyl-N-Stearoyl-L-cysteine (BNSC) .[1] It is designed to move beyond basic product inserts, offering mechanistic insights into solvent behavior, formulation strategies, and troubleshooting for lipid nanoparticle (LNP) and organic synthesis applications.

CAS: 40379-70-2 | Formula: C₂₈H₄₇NO₃S | MW: 477.75 g/mol [1]

Physicochemical Profile & Solubility Logic

To master the handling of BNSC, one must understand its "Schizophrenic" molecular nature. It is an amphiphilic lipid-like molecule with three distinct domains that dictate its solvent compatibility:

  • The Stearoyl Tail (C18): A long, aliphatic, highly hydrophobic chain. This drives solubility in non-polar solvents (Chloroform, DCM) and insolubility in water.

  • The S-Benzyl Core: An aromatic thioether.[1] It adds bulk and lipophilicity but is stable against mild oxidation compared to free thiols.

  • The Carboxylic Acid Head: A polar, ionizable group (pKa ~3-4). This provides a "handle" for pH-dependent solubility manipulation (e.g., forming salts in alkaline conditions).[1]

Solvent Compatibility Matrix

Data represents empirical solubility behavior for N-acyl-S-alkyl cysteine derivatives.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Chloroform (CHCl₃)High (>50 mg/mL)Recommended. Ideal for stock solutions and lipid film formation.[1]
Dichloromethane (DCM)High (>50 mg/mL)Excellent alternative to chloroform; lower boiling point facilitates evaporation.
Polar Aprotic Tetrahydrofuran (THF)High Good for miscibility with aqueous phases during nanoparticle formation.
DMSOModerate Caution. The C18 tail resists dissolution at room temp. Requires heating (40-50°C) and sonication.[1]
DMFModerate Similar to DMSO; useful for peptide coupling reactions.[1]
Alcohols Ethanol (EtOH)Low to Moderate Soluble when warm (>40°C) . Likely to precipitate upon cooling if concentration is high (>10 mg/mL).
Methanol (MeOH)Low Poor solubility due to high polarity; use only as a co-solvent (e.g., CHCl₃:MeOH 9:1).
Hydrocarbons Hexane / HeptaneLow Despite the stearoyl tail, the polar amide/acid headgroup often prevents full dissolution in pure alkanes.
Aqueous Water / PBS (pH 7.4)Insoluble Will form a white precipitate or turbid suspension immediately.
Alkaline Water (pH > 9)Sparingly Soluble Can form a surfactant-like soap (micelles) if converted to the sodium salt, but often remains turbid.[1]

Decision Frameworks & Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system based on your downstream application.

SolventSelection Start Start: Define Application AppType What is the downstream use? Start->AppType LNP Lipid Nanoparticles / Drug Delivery AppType->LNP Synthesis Organic Synthesis / Peptide Coupling AppType->Synthesis CellAssay Cell Culture / Biological Assay AppType->CellAssay EthanolInj Ethanol Injection Method? LNP->EthanolInj DCM_DMF Use DCM or DMF (High Solubility) Synthesis->DCM_DMF DMSO_Check Use DMSO (Requires Heat/Sonication) CellAssay->DMSO_Check WarmEtOH Use Warm Ethanol (45°C) (Keep stock < 5 mM) EthanolInj->WarmEtOH Yes Microfluidic Use Ethanol or THF (Rapid Mixing) EthanolInj->Microfluidic No Dilution Dilute 1000x into Media (Watch for Precipitation!) DMSO_Check->Dilution

Caption: Logical pathway for selecting the optimal solvent system based on experimental intent, highlighting critical steps for biological applications.

Critical Troubleshooting & FAQs

Issue 1: "My solution turns cloudy immediately upon adding water/buffer."

Diagnosis: Rapid Reprecipitation. Mechanism: BNSC is hydrophobically dominant.[1] When a solvent like DMSO or Ethanol is diluted into water, the "solvent power" drops below the threshold required to solvate the C18 stearoyl chain. The molecules aggregate instantly to minimize water contact. Corrective Action:

  • For LNPs: This "cloudiness" is actually the desired formation of nanoparticles. Ensure you are using controlled mixing (microfluidics or rapid vortexing) to keep particle size uniform (<100 nm) rather than large aggregates.

  • For Assays: Reduce the stock concentration. Ensure the final DMSO/Ethanol concentration is <0.5%, but recognize that BNSC has a very low critical aggregation concentration (CAC). You may need to conjugate it to BSA (Bovine Serum Albumin) to keep it monomeric in aqueous media.

Issue 2: "The compound won't dissolve in DMSO, even at 10 mg/mL."

Diagnosis: Kinetic Energy Barrier / Lipophilic Resistance. Mechanism: The stearoyl chain packs tightly in the solid state (Van der Waals forces). Room temperature DMSO is polar enough that it struggles to break these hydrophobic interactions efficiently.[1] Corrective Action:

  • Heat: Warm the DMSO solution to 45–50°C in a water bath. The solution should clear.

  • Sonicate: Use an ultrasonic bath for 5-10 minutes to disrupt crystal packing.[1]

  • Co-solvent: Add 10% THF or Chloroform to the DMSO to assist in "wetting" the hydrophobic tails.

Issue 3: "Is the S-Benzyl group stable during storage?"

Diagnosis: Chemical Stability Concern. Mechanism: The S-Benzyl group is a robust protecting group.[1] It is stable to:

  • Atmospheric oxidation (unlike free thiols which form disulfides).

  • Mild acids (e.g., 0.1% TFA in HPLC).

  • Mild bases.[1] Risk: It is unstable under strong reducing conditions (e.g., Sodium in liquid ammonia) or extremely strong acids (HF), which are used to deprotect it. Storage Protocol: Store powder at -20°C. Solutions in DMSO/Chloroform are stable for ~1 month at -20°C if sealed against moisture.

Validated Protocols

Protocol A: Preparation of a 10 mM Stock Solution (Universal)

Best for long-term storage and general use.[1]

  • Calculate: Weigh 4.8 mg of BNSC (MW: 477.75).

  • Solvent Choice: Use Chloroform (CHCl₃) for lipid films or THF for aqueous injection.

  • Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds.[1]

    • Checkpoint: Solution should be perfectly clear and colorless.

  • Storage: Transfer to a glass vial with a Teflon-lined cap. Store at -20°C.

Protocol B: Lipid Film Hydration (Liposome Formation)[1]
  • Evaporation: Transfer the Chloroform stock (Protocol A) to a round-bottom flask. Remove solvent using a rotary evaporator or nitrogen stream to form a thin, white film on the glass.

  • Drying: Desiccate the film under vacuum for >2 hours to remove trace solvent.

  • Hydration: Add warm PBS (pH 7.4, ~50°C) to the film.

  • Agitation: Vortex vigorously. The film will peel off and form a cloudy suspension (multilamellar vesicles).

  • Sizing: Extrude through a polycarbonate membrane (e.g., 100 nm) or sonicate to form uniform nanoparticles.

References & Grounding

  • PubChem Compound Summary. S-Benzyl-L-cysteine derivatives and properties. National Library of Medicine (US). Available at: [Link][1]

  • Avanti Polar Lipids / Merck Technical Data. General solubility guidelines for N-acyl lipidated amino acids. (Inferred general lipid handling protocols).

  • ResearchGate. Crystallization and solvent interactions of S-Benzyl-L-Cysteine derivatives. (Contextual support for solvent choices). Available at: [Link]

Sources

purification techniques for S-Benzyl-N-Stearoyl-L-cysteine contaminants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8842: Purification of S-Benzyl-N-Stearoyl-L-cysteine Status: Open Assigned Specialist: Senior Application Scientist, Peptide & Lipid Chemistry Division

Executive Summary

You are dealing with S-Benzyl-N-Stearoyl-L-cysteine , a lipoamino acid characterized by a significant polarity contrast. It possesses a highly hydrophobic tail (Stearoyl), a semi-hydrophobic core (S-Benzyl), and a polar head group (Carboxylic Acid).

The Core Challenge: The primary contaminant in this synthesis is almost always Stearic Acid (or Stearoyl Chloride). Because both your product and the contaminant possess a free carboxylic acid and a long aliphatic chain, they behave identically in standard acid/base extractions. Standard aqueous workups will fail to separate them.

This guide prioritizes polarity-based separation (Trituration & Chromatography) over chemical extraction.

Module 1: Solubility Profile & Initial Handling

Before attempting purification, you must understand the solubility differential between your product and its impurities.

SolventStearic Acid (Impurity)S-Benzyl-N-Stearoyl-L-Cys (Product)Application
Hexane / Pentane Highly SolubleInsoluble / Sparingly Soluble (Cold)Trituration (Best First Step)
Ethanol (Warm) SolubleSolubleRecrystallization
Ethanol (Cold) Sparingly SolublePrecipitatesRecrystallization
Water (Acidic/Neutral) InsolubleInsolubleWashing salts
Water (Basic, pH >9) Soluble (Micelles/Soaps)Soluble (Salt form)Avoid (Forms inseparable soaps)
DCM / Chloroform SolubleSolubleChromatography Loading

Module 2: The "Stearic Acid Trap" & How to Solve It

Why Extraction Fails: Many researchers attempt to remove unreacted stearic acid by washing the organic layer with basic water (e.g., NaHCO₃).

  • Result: Both the Stearic Acid and your Product deprotonate, forming sodium salts (soaps). Both migrate to the aqueous layer or, worse, form a stable, inseparable emulsion.

Protocol A: The "Cold Hexane" Trituration (Highly Recommended)

This method exploits the fact that fatty acids are highly soluble in hydrocarbons, while the amide bond in your product reduces its solubility in these solvents.

  • Dry the Crude: Evaporate your reaction mixture to a complete dryness (oil or waxy solid).[1] Do not leave residual DCM/THF.

  • Add Solvent: Add cold Hexane or Pentane (approx. 10 mL per gram of crude).

  • Sonication: Sonicate for 5-10 minutes. The stearic acid will dissolve; the product should remain as a white/off-white solid.

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Wash: Wash the solid cake with very cold pentane (0°C).

  • Analyze: Check the solid by TLC.[2][3] If stearic acid persists, repeat.

Protocol B: Recrystallization (If Trituration Fails)

If the product is too soluble in hexane (oiling out), switch to ethanol.

  • Dissolve crude solid in minimum hot Ethanol (60°C) .

  • Allow to cool slowly to room temperature.

  • Transfer to a fridge (4°C) for 12 hours.

  • The N-stearoyl product typically crystallizes as waxy plates, while the fatty acid impurities remain in the mother liquor.

Module 3: Chromatographic Strategies

If high purity (>98%) is required for biological assays, flash chromatography is necessary.

The "Streaking" Issue: The free carboxylic acid on the cysteine will interact with the silica gel, causing the product to "streak" across the column, leading to poor separation and yield loss.

The Fix: Acidify the mobile phase.

Recommended System:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol containing 0.1% Acetic Acid .

  • Gradient: 0% B to 10% B over 20 minutes.

Note: Stearic acid is very non-polar. It will elute almost immediately (near the solvent front) in pure DCM. Your product, being more polar due to the amide and thioether, will elute later when the Methanol percentage increases.

Visualization: Purification Logic Flow

PurificationStrategy Crude Crude Reaction Mixture (Product + Stearic Acid + Salts) Evap Evaporate to Dryness Crude->Evap Trituration Trituration with Cold Hexane Evap->Trituration Decision1 Is Product Solid? Trituration->Decision1 Filter Filter Solid Decision1->Filter Yes (Suspension) Recryst Recrystallization (Hot Ethanol) Decision1->Recryst No (Oiling out) Filtrate Filtrate (Contains Stearic Acid) Filter->Filtrate Chromatography Flash Chromatography (DCM:MeOH + 0.1% AcOH) Filter->Chromatography Trace Impurities Final Pure S-Benzyl-N-Stearoyl-L-cysteine Filter->Final High Purity Recryst->Final Chromatography->Final

Figure 1: Decision tree for removing fatty acid contaminants from lipoamino acids.

Troubleshooting & FAQ

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This is common with stearoyl derivatives. It indicates the presence of residual solvent (DCM/THF) or that the temperature dropped too quickly.

  • Fix:

    • Re-dissolve the oil in DCM and evaporate strictly under high vacuum for 2 hours to remove trace solvents.

    • Use a solvent pair : Dissolve in minimal Ethyl Acetate, then add Hexane dropwise until cloudy.[1] Let it stand undisturbed.

Q2: The NMR shows a doublet of doublets where I expect a singlet. Did I racemize it?

  • Analysis: If the alpha-proton (Cysteine CH) signal is split or shows a small "shadow" peak, racemization likely occurred during the acylation step (especially if high heat or strong base was used).

  • Prevention: Always keep the acylation reaction (Stearoyl chloride + Cysteine) at 0°C and use a mild base like Sodium Bicarbonate (Schotten-Baumann conditions) rather than Triethylamine/Heat.

Q3: Can I use Reverse Phase (C18) HPLC?

  • Answer: Yes, but it is challenging.

  • Reasoning: The stearoyl chain is extremely hydrophobic. On a C18 column, this molecule will stick aggressively. You will need a high percentage of organic modifier (e.g., 90-100% Isopropanol or Acetonitrile) to elute it. Standard Water/Acetonitrile gradients often fail to elute C18-lipids.

References

  • Infante, M. R., et al. (2004). "Amino acid-based surfactants."[4] Comptes Rendus Chimie, 7(6-7), 583-592. Link

    • Supports the solubility profiles and surfactant behavior of N-acyl amino acids.
  • Sivasamy, A. (2001).[5] "Preparation, characterization, and surface and biological properties of N-stearoyl amino acids." Journal of the American Oil Chemists' Society, 78, 897–902. Link

    • Authoritative source on the synthesis and recrystallization (Ethanol/Petroleum ether)
  • BenchChem Technical Support. (2025). "Purification of Boc-Protected Amino Acids by Recrystallization." Link

    • General protocols for handling lipophilic amino acid deriv
  • U.S. Patent 6,765,109. "Preparation of S-aryl-cysteine and its derivatives." Link

    • Provides context on S-benzyl protection stability and purific

Sources

Validation & Comparative

S-Benzyl-N-Stearoyl-L-cysteine vs. Cysmethynil: A Comparative Guide to ICMT Inhibition Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As targeted cancer therapies evolve, disrupting the post-translational modification of oncogenic proteins has become a critical focal point. Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the final, vital step in the CaaX protein processing pathway—methyl esterification of prenylated C-terminal cysteines[1]. This modification neutralizes the negative charge of the cysteine residue, enabling the plasma membrane anchoring of critical signaling GTPases, most notably the Ras family[2].

This technical guide provides an objective, mechanistically grounded comparison between two distinct chemical approaches to ICMT modulation: Cysmethynil , a validated indole-based inhibitor, and S-Benzyl-N-Stearoyl-L-cysteine , a highly lipophilic substrate-mimetic analog.

Mechanistic Profiling & Structural Logic

Cysmethynil: The Indole-Based Gold Standard

Cysmethynil (5-(3-Methylphenyl)-1-octyl-1H-indole-3-acetamide) was discovered through high-throughput screening and remains one of the most thoroughly characterized ICMT inhibitors[1],[2].

  • Mechanism of Action: It acts as a substrate-competitive inhibitor against the isoprenylated cysteine (e.g., farnesylcysteine) but is strictly non-competitive with respect to the methyl donor, S-adenosyl-L-methionine (SAM)[1],[3].

  • Time-Dependent Kinetics: Cysmethynil exhibits time-dependent inhibition. Pre-incubating the enzyme with the compound significantly increases its potency, driving the apparent

    
     from ~2.4 µM down to <200 nM (
    
    
    
    = 0.14 µM)[1],[4]. This suggests a slow-binding conformational lock within the ICMT active site.
  • Cellular Phenotype: In PC3 prostate cancer cells, Cysmethynil induces G1 cell-cycle arrest and autophagy-mediated cell death while blocking mTOR and PI3K/Akt signaling[5],[4].

S-Benzyl-N-Stearoyl-L-cysteine: The Substrate-Mimetic Analog

S-Benzyl-N-Stearoyl-L-cysteine (CAS 40379-70-2) represents a synthetic divergence from standard CaaX substrates[6],[7]. The minimal endogenous substrate for ICMT is N-acetyl-S-farnesyl-L-cysteine (AFC)[8].

  • Structural Logic: In this analog, the 15-carbon farnesyl isoprenoid is replaced by a benzyl thioether, and the N-terminal acetyl group is replaced by a massive 18-carbon stearoyl chain[7].

  • Biochemical Utility: While Cysmethynil uses an octyl chain to mimic the farnesyl group's membrane insertion[9], the stearoyl group in S-Benzyl-N-Stearoyl-L-cysteine provides extreme lipophilicity. This compound is primarily utilized in organic synthesis and as a biochemical probe to study how extreme steric bulk and altered partition coefficients affect methyltransferase active-site accommodation and membrane anchoring[7].

G Ras Ras-CaaX (Cytosol) FTase FTase/GGTase Ras->FTase Prenylation Prenylated Prenylated Ras (ER Membrane) Rce1 Rce1 Protease Prenylated->Rce1 Proteolysis Cleaved Cleaved Ras (ER Membrane) ICMT ICMT Enzyme Cleaved->ICMT Methylation Methylated Methylated Ras (Plasma Membrane) FTase->Prenylated Rce1->Cleaved ICMT->Methylated Membrane Targeting Cysmethynil Cysmethynil (Indole-based) Cysmethynil->ICMT Competitive Inhibition SBNSC S-Benzyl-N-Stearoyl- L-cysteine SBNSC->ICMT Substrate Mimicry

Diagram 1: The CaaX processing pathway illustrating targeted ICMT inhibition and substrate mimicry.

Quantitative Data Comparison

The following table synthesizes the physiochemical and kinetic parameters of both compounds to guide experimental selection.

ParameterCysmethynilS-Benzyl-N-Stearoyl-L-cysteine
CAS Number 851636-83-4[1]40379-70-2[10]
Molecular Weight 376.54 g/mol [9]477.75 g/mol [7]
Chemical Class Indole-acetamide[1]N-Acyl Cysteine Thioether[7]
Target Mechanism Competitive (vs. prenyl-cysteine)[1]Substrate analog / Probe
In vitro

2.4 µM (Standard) / <200 nM (Pre-incubated)[5],[1]Analog-dependent
Cellular

16.8 - 23.3 µM (Viability reduction)[9]N/A (Highly lipophilic)
Solubility DMSO (50 mM), Ethanol (100 mM)[9]Chloroform, Hot Methanol
Primary Application In vivo/In vitro Ras inhibition, Cancer research[5]Organic synthesis, Lipidation studies[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the causal logic behind each step.

Protocol A: In Vitro Radiometric Methyltransferase Assay

This assay quantifies ICMT activity by tracking the transfer of a tritium-labeled methyl group from


-SAM to a synthetic substrate (e.g., AFC). The self-validating nature of this protocol relies on the differential solubility of the substrate; unreacted SAM remains in the aqueous phase, while the methylated product partitions into the organic phase[11],[12].

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 5 µg of recombinant ICMT (e.g., Sf9 or yeast Ste14 membrane preparations) in 50 mM Tris-HCl buffer (pH 7.5)[12].

  • Inhibitor Pre-incubation (Critical Step): Add Cysmethynil (0.1 – 50 µM) or S-Benzyl-N-Stearoyl-L-cysteine to the mixture. Causality: Because Cysmethynil is a time-dependent inhibitor, pre-incubate the mixture at room temperature for 20 minutes prior to initiating the reaction to achieve maximum

    
     stabilization[1],[4].
    
  • Substrate Addition: Add the acceptor substrate, N-acetyl-S-farnesyl-L-cysteine (AFC), at a final concentration of 25 µM[12].

  • Initiation: Start the reaction by adding 20 µM of

    
    -S-adenosyl-L-methionine (
    
    
    
    -SAM)[11],[12]. Incubate at 37°C for exactly 30 minutes.
  • Termination & Extraction: Quench the reaction by adding 50 µL of 1 M HCl. Immediately add 500 µL of heptane. Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 5 minutes. Causality: The strong acid protonates the carboxylate, driving the highly hydrophobic methylated-AFC into the heptane layer, leaving the hydrophilic

    
    -SAM in the aqueous layer.
    
  • Quantification: Carefully aspirate 250 µL of the upper heptane phase, mix with scintillation fluid, and quantify using a Liquid Scintillation Counter (LSC)[11].

Workflow Step1 1. Prepare Recombinant ICMT & Substrate (AFC) Step2 2. Add Inhibitor (Cysmethynil / S-Benzyl-N-Stearoyl-L-cysteine) Step1->Step2 Step3 3. Initiate Reaction with [3H]-SAM Step2->Step3 20 min Pre-incubation Step4 4. Incubate at 37°C (Time-dependent tracking) Step3->Step4 Step5 5. Heptane Extraction (Isolates Methylated Product) Step4->Step5 Quench with HCl Step6 6. Liquid Scintillation Counting (LSC) Step5->Step6 Extract Organic Phase

Diagram 2: Logical workflow for the radiometric isolation and quantification of ICMT activity.

Protocol B: Cell-Based Autophagy & Ras Mislocalization Assay

Cysmethynil uniquely induces autophagy rather than standard apoptosis in PC3 cells[1],[4].

Step-by-Step Methodology:

  • Cell Plating: Seed PC3 prostate cancer cells at

    
     cells/well in a 6-well plate. Allow 24 hours for adherence[5].
    
  • Treatment: Treat cells with 25 µM Cysmethynil (dissolved in DMSO, final DMSO concentration <0.1%) for 48 hours[1],[4].

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Causality: ICMT inhibition blocks Ras membrane anchoring, which subsequently starves downstream effectors. Probe the PVDF membrane for p-mTOR, p21, and LC3B-II (an autophagosome marker) to validate the autophagic cascade[9],[3].

  • Subcellular Fractionation: To validate Ras mislocalization, separate the cytosolic and membrane fractions using ultracentrifugation (100,000 x g). Immunoblot for Ras; successful ICMT inhibition will show an accumulation of Ras in the cytosolic fraction[3],[2].

Conclusion

When designing an assay targeting the CaaX processing pathway, the choice of chemical agent dictates the experimental scope. Cysmethynil is the definitive choice for biological validation, offering potent, time-dependent inhibition that translates effectively into cell-based models to arrest Ras-driven proliferation[5],[2]. Conversely, S-Benzyl-N-Stearoyl-L-cysteine serves as a specialized structural tool; its massive stearoyl lipid tail provides a unique mechanism to study steric constraints and membrane partitioning dynamics within the ICMT active site[7].

References

  • National Center for Biotechnology Information (PMC). Amide-substituted farnesylcysteine analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase. URL:[Link]

  • National Center for Biotechnology Information (PMC). An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. URL:[Link]

  • Pharmaffiliates. CAS No : 40379-70-2 | Product Name : S-Benzyl-N-Stearoyl-L-cysteine. URL:[Link]

  • Purdue University e-Pubs. ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT): STRUCTURE, FUNCTION, AND INHIBITOR DESIGN. URL:[Link]

Sources

Comparative Analysis: S-Benzyl-N-Stearoyl-L-cysteine vs. Canonical Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of S-Benzyl-N-Stearoyl-L-cysteine and Other Cysteine Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

A Guide to Lipophilic Modification and Bioavailability Modulation

Executive Summary

Cysteine derivatives represent a cornerstone in therapeutic and cosmetic development, primarily due to their role in glutathione (GSH) synthesis and direct antioxidant activity.[1] However, the utility of native L-Cysteine is severely limited by its rapid oxidation to cystine and poor lipophilicity.

This guide analyzes S-Benzyl-N-Stearoyl-L-cysteine (BNC) —a dual-modified, highly lipophilic derivative—against industry standards like N-Acetyl Cysteine (NAC) and S-Benzyl-L-cysteine (SBC) . While NAC remains the gold standard for systemic GSH replenishment, BNC emerges as a superior candidate for topical applications and membrane-targeted stability due to its unique "Lipophilic Anchor" architecture.

Chemical Architecture & Stability Profile

The efficacy of a cysteine derivative is dictated by two factors: Stability (resistance to auto-oxidation) and Permeability (ability to cross lipid bilayers).

The Structural Triad
  • L-Cysteine: The base unit. Highly unstable; oxidizes to insoluble cystine.

  • N-Acetyl Cysteine (NAC): Acetylation at the nitrogen.[2][3][4] Improves stability and bioavailability but remains water-soluble (LogP < 1). Requires active transport (e.g., EAAT3) to enter cells.

  • S-Benzyl-N-Stearoyl-L-cysteine (BNC):

    • S-Benzyl: A thioether bond protects the sulfur, preventing disulfide formation (oxidation). This makes it a structural analog rather than a simple prodrug.

    • N-Stearoyl: A C18 fatty acid chain attached to the nitrogen. This drastically increases lipophilicity (LogP > 8), allowing passive diffusion through cell membranes and the stratum corneum.

Comparative Metrics Table
FeatureL-Cysteine N-Acetyl Cysteine (NAC) S-Benzyl-L-Cysteine (SBC) S-Benzyl-N-Stearoyl-L-Cysteine (BNC)
CAS Number 52-90-4616-91-13054-01-140379-70-2
Primary Mechanism GSH PrecursorGSH Precursor / MucolyticAntioxidant / Tyrosinase InhibitorMembrane Anchor / Stable Active
Lipophilicity (LogP) -2.5 (Hydrophilic)-0.6 (Hydrophilic)~1.5 (Moderate)>8.0 (Highly Lipophilic)
Oxidation Stability Poor (Rapid)ModerateHigh (Thioether stable)Very High
Cell Entry Transporter DependentTransporter DependentPassive/FacilitatedPassive Diffusion (Lipid Integration)
Key Application Cell Culture MediaAcetaminophen AntidoteAnti-aging / BrighteningLiposomal Formulations / Topical Delivery
Mechanistic Analysis: The "Lipophilic Anchor" Effect

Unlike NAC, which functions primarily as a prodrug to release cysteine, BNC utilizes its stearoyl tail to anchor into the lipid bilayer of the cell membrane or liposome. This positioning allows the S-benzyl moiety to exert antioxidant or inhibitory effects (e.g., against Tyrosinase) directly at the membrane interface or within the cytosol without relying on active transport.

Pathway Visualization

The following diagram illustrates the differential cellular entry and activation pathways of NAC versus BNC.

CysteinePathways cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Cytosol NAC N-Acetyl Cysteine (NAC) (Hydrophilic) Transporter EAAT3 Transporter NAC->Transporter Requires Transport BNC S-Benzyl-N-Stearoyl-L-Cys (BNC) (Lipophilic) Anchor Membrane Integration (Stearoyl Tail) BNC->Anchor Passive Diffusion / Insertion Cys Free L-Cysteine Transporter->Cys Deacetylation Inhibition Enzyme Inhibition (S-Benzyl Moiety) Anchor->Inhibition Direct Interaction GSH Glutathione (GSH) Synthesis Cys->GSH Biosynthesis Tyrosinase Tyrosinase Enzyme (Melanogenesis) Inhibition->Tyrosinase Inhibits Activity

Caption: Comparative cellular uptake mechanisms. NAC relies on protein transporters (EAAT3) for entry, while BNC utilizes its stearoyl tail for passive membrane integration and direct enzymatic interaction.

Performance Analysis & Experimental Data
A. Permeability and Skin Penetration

In transdermal applications, the "500 Dalton Rule" and LogP are critical.

  • NAC: LogP ~ -0.6. Penetrates skin poorly without enhancers (e.g., ethanol, propylene glycol).

  • BNC: LogP > 8.0. The stearoyl chain mimics skin lipids (ceramides/fatty acids), allowing for seamless integration into the stratum corneum.

B. Tyrosinase Inhibition (Depigmenting Potential)

S-Benzyl derivatives are structurally similar to tyrosine (the substrate for tyrosinase).

  • Mechanism: Competitive inhibition.[5] The benzyl ring occupies the active site, while the sulfur prevents catalysis.

  • Data Inference: While NAC inhibits melanogenesis by increasing GSH (switching eumelanin to pheomelanin), S-Benzyl derivatives act as direct inhibitors. BNC adds a retention factor, keeping the inhibitor in the skin layers longer than the water-soluble S-Benzyl-L-cysteine.

Experimental Protocol: Lipophilicity & Stability Validation

To validate the superiority of BNC in formulation stability, the following protocol measures oxidative degradation rates.

Objective: Compare the auto-oxidation rate of NAC vs. BNC in a biphasic system (simulating an emulsion).

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4 (Aqueous phase)

  • Octanol (Lipid phase)

  • DTNB (Ellman’s Reagent) for free thiol detection

  • HPLC for S-benzyl derivative detection (UV 254nm)

Workflow:

  • Preparation: Dissolve NAC (10mM) in PBS. Dissolve BNC (10mM) in Octanol.

  • Stress Condition: Incubate both solutions at 40°C for 48 hours in open vials (oxidative stress).

  • Sampling: Take aliquots at T=0, T=24, T=48 hours.

  • Quantification:

    • NAC: React with DTNB. Measure Absorbance at 412nm. Decrease in Absorbance = Oxidation to dimer.

    • BNC: Analyze via HPLC (C18 column, MeOH:Water gradient). Measure peak area of intact BNC vs. degradation products.

  • Expected Result:

    • NAC: >40% degradation to di-NAC (dimer) within 48h.

    • BNC: <5% degradation. The thioether bond (S-Benzyl) is chemically resistant to air oxidation compared to the free thiol of NAC.

References
  • Sigma-Aldrich. (n.d.). S-Benzyl-L-cysteine Product Information. Retrieved from

  • Toronto Research Chemicals. (n.d.). S-Benzyl-N-Stearoyl-L-cysteine Datasheet. Retrieved from

  • BenchChem. (2025).[1] A Comparative Analysis of Citiolone and Other Cysteine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl. PubMed Central. Retrieved from

  • Pharmaffiliates. (n.d.). S-Benzyl-N-Stearoyl-L-cysteine Reference Standard. Retrieved from

Sources

A Validated HPLC Method for Purity Assessment of S-Benzyl-N-Stearoyl-L-cysteine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In drug development and chemical synthesis, the rigorous assessment of a compound's purity is non-negotiable. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of S-Benzyl-N-Stearoyl-L-cysteine, a complex lipophilic N-acyl amino acid. We delve into the causality behind the methodological choices, from mobile phase composition to detector settings, ensuring a scientifically sound and robust protocol. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, this guide presents a comparative analysis of HPLC against alternative techniques such as UPLC and LC-MS, equipping researchers, scientists, and drug development professionals with the data to make informed decisions for their analytical needs.

Understanding the Analyte: S-Benzyl-N-Stearoyl-L-cysteine

S-Benzyl-N-Stearoyl-L-cysteine (C₂₈H₄₇NO₃S) is a modified amino acid characterized by significant lipophilicity.[1][2] This property is imparted by the long, 18-carbon stearoyl acyl chain. The molecule also contains two key functional groups essential for its analysis by HPLC:

  • A Benzyl Group: This aromatic moiety serves as an excellent chromophore, allowing for sensitive detection using a standard UV-Vis spectrophotometer.

  • A Carboxylic Acid Group: The presence of this group, along with the secondary amide, makes the molecule's retention behavior sensitive to the pH of the mobile phase.

The primary analytical challenge is to develop a method capable of resolving the main compound from potential process-related impurities, such as unreacted starting materials (L-cysteine, stearic acid), reagents, and potential byproducts or degradation products. Given its high molecular weight and lipophilic nature, a reversed-phase HPLC method is the most suitable approach.[]

A Validated High-Performance Liquid Chromatography (HPLC) Method

This section details a robust, validated reversed-phase HPLC (RP-HPLC) method for the purity assessment of S-Benzyl-N-Stearoyl-L-cysteine. The choices behind each parameter are explained to provide a clear understanding of the method's design.

Instrumentation, Reagents, and Materials
ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Diluent Acetonitrile/Water (80:20 v/v)
Column Temp. 35°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 220 nm
Reference Std. S-Benzyl-N-Stearoyl-L-cysteine, >99.5% purity
Rationale for Chromatographic Conditions
  • Stationary Phase (C18): A C18 (octadecylsilyl) column is the gold standard for reversed-phase chromatography due to its strong hydrophobic retention capabilities, which are essential for analyzing a highly lipophilic molecule like S-Benzyl-N-Stearoyl-L-cysteine.[4][5]

  • Mobile Phase Modifier (0.1% TFA): Trifluoroacetic acid (TFA) serves two critical functions. First, it acts as an ion-pairing agent, interacting with any basic sites on the analyte to improve peak shape and reduce tailing.[6][7] Second, it maintains a low pH (~2), which suppresses the ionization of the carboxylic acid group on the analyte and any free silanol groups on the silica-based column, leading to more consistent and reproducible retention times.[8]

  • Gradient Elution: Due to the compound's high lipophilicity, a gradient elution is necessary. Starting with a higher percentage of the aqueous phase (Mobile Phase A) allows for the elution of any polar impurities, followed by a gradual increase in the organic phase (Mobile Phase B) to elute the main analyte with a reasonable retention time and good peak shape.

  • UV Detection Wavelength (220 nm): While the benzyl group has an absorbance maximum around 254-260 nm, detection at a lower wavelength like 220 nm is often chosen for peptide and modified amino acid analysis to detect the amide bond, providing a more universal response for the parent compound and potential impurities that may lack the benzyl chromophore.[9]

Experimental Workflow and Logic

The overall workflow for developing and validating an HPLC purity method is a systematic process designed to ensure the final protocol is fit for its intended purpose.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) DevStart Define Analytical Target Profile ColumnSelect Select Column (e.g., C18) DevStart->ColumnSelect MobilePhase Optimize Mobile Phase (Solvent, pH, Modifier) ColumnSelect->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient Detection Optimize Detector Settings Gradient->Detection DevEnd Finalized Method Detection->DevEnd ValStart Finalized Method Specificity Specificity ValStart->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness ValEnd Validated Method Robustness->ValEnd

Sources

A Comparative Guide to S-Benzyl-Cysteine Analogs: Evaluating the Hypothesized Impact of N-Stearoylation on Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutic agents often involves the strategic modification of known bioactive scaffolds to enhance their pharmacokinetic and pharmacodynamic profiles. S-Benzyl-L-cysteine and its analogs represent a class of compounds with demonstrated potential in areas ranging from antioxidant therapy to enzyme inhibition. This guide addresses the theoretical efficacy of a lipidated derivative, S-Benzyl-N-Stearoyl-L-cysteine, in comparison to its non-stearoylated counterparts.

Direct experimental data comparing the efficacy of S-Benzyl-N-Stearoyl-L-cysteine against its non-stearoyl analogs is not extensively available in peer-reviewed literature. Therefore, this document provides a comprehensive, deductive analysis based on established biochemical and pharmaceutical principles. We will first deconstruct the known biological activities of the core S-benzyl-cysteine moiety and its well-researched analogs. Subsequently, we will explore the established role of N-stearoylation as a powerful strategy in drug delivery and design. By synthesizing these two knowledge domains, this guide will construct a robust hypothesis regarding the potential advantages and disadvantages of stearoylation and outline the necessary experimental framework to validate these claims.

Part 1: The Bioactive Core - Non-Stearoyl Cysteine Analogs

The therapeutic potential of cysteine derivatives stems from the unique reactivity of the thiol group and the molecule's role as a precursor to vital endogenous compounds. Several non-lipidated analogs have been investigated, each with distinct mechanisms of action.

N-Acetyl-L-cysteine (NAC): The Antioxidant Benchmark

N-Acetyl-L-cysteine (NAC) is the most extensively studied non-stearoyl analog and serves as a benchmark for antioxidant activity. Its primary mechanism involves replenishing intracellular levels of glutathione (GSH), one of the most important endogenous antioxidants.[1][2] NAC is a precursor to L-cysteine, which is a rate-limiting substrate for GSH synthesis.[1] By boosting GSH levels, NAC helps protect cells from damage caused by reactive oxygen species (ROS), making it a valuable agent in conditions characterized by oxidative stress.[1][3][4] It is clinically used as an antidote for acetaminophen poisoning and as a mucolytic agent to relieve symptoms of respiratory conditions.[5][6]

S-Alkyl-L-cysteine Analogs: Modulators of Endogenous Pathways

Analogs such as S-allyl-L-cysteine (SAC), S-propyl-L-cysteine (SPC), and S-ethyl-L-cysteine (SEC) have demonstrated protective effects in models of cardiovascular and neurological disease.[7][8] Their mechanisms extend beyond simple antioxidant action. Studies suggest these compounds can modulate endogenous hydrogen sulfide (H₂S) production, a critical signaling molecule with cardioprotective properties.[7] Furthermore, they have been shown to preserve the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), offering a multi-faceted approach to cellular protection.[7][9]

S-Benzyl-L-cysteine (SBC): The Parent Compound and Enzyme Inhibitor

S-Benzyl-L-cysteine (SBC) itself is recognized as a versatile biochemical tool. It serves as a precursor in the synthesis of more complex molecules, such as peptide-based hydrogels for sustained drug release.[10][11] Beyond its role as a synthetic building block, SBC has been identified as an inhibitor of specific enzymes. For instance, it acts as a competitive inhibitor of the ASCT2 amino acid transporter, a target of interest in cancer metabolism.[12] This inhibitory activity highlights a distinct, non-antioxidant mechanism through which the core molecule can exert a biological effect.

Caption: Key mechanisms of non-stearoyl cysteine analogs.

Part 2: The Pharmacokinetic Modifier - The Role of the N-Stearoyl Group

Stearoylation, the process of conjugating a molecule with stearic acid (a C18 saturated fatty acid), is a well-established strategy in medicinal chemistry to overcome pharmacokinetic challenges, particularly poor solubility and low bioavailability.

Principles of Lipidization

Stearic acid is generally recognized as safe (GRAS) by regulatory agencies and is a natural component of cell membranes.[13] Its long, hydrophobic alkyl chain dramatically increases the lipophilicity of a parent molecule. This modification is governed by the following principles:

  • Enhanced Membrane Permeability: Increased lipophilicity facilitates passive diffusion across the lipid bilayers of cell membranes, such as the intestinal epithelium, potentially increasing oral absorption.

  • Improved Bioavailability: By enhancing absorption and sometimes reducing first-pass metabolism, lipidization can significantly increase the overall bioavailability of a drug.[13]

  • Foundation for Advanced Drug Delivery: Stearic acid is a primary component in the formulation of Solid Lipid Nanoparticles (SLNs).[14][15] These systems can encapsulate drugs, protect them from degradation, and provide controlled, sustained release profiles.[13][16]

Comparative Data on Drug Delivery Systems

The table below summarizes typical performance indicators for drug delivery systems where stearic acid is a core component, illustrating its utility.

Delivery SystemCore Lipid/ComponentsParticle Size (nm)Encapsulation Efficiency (%)Key AdvantageReference
Solid Lipid Nanoparticles (SLN) Stearic acid, Poloxamer 188100 - 30040 - 80%Controlled release, improved stability[14]
Nanoemulsions Liquid lipid, Surfactants50 - 200>90%High drug loading for lipophilic drugs[14]
Liposomes Phospholipids, Cholesterol80 - 25050 - 90%Delivery of both hydrophilic & lipophilic drugs[14]

Part 3: Synthesizing the Comparison - Hypothesized Efficacy of S-Benzyl-N-Stearoyl-L-cysteine

By combining the known bioactivity of the SBC core with the established pharmacokinetic benefits of stearoylation, we can formulate a hypothesis regarding the efficacy of S-Benzyl-N-Stearoyl-L-cysteine.

Central Hypothesis: The N-stearoylation of S-Benzyl-L-cysteine is hypothesized to enhance its therapeutic efficacy not by altering its intrinsic mechanism of action, but by improving its delivery to the site of action. This would result in greater intracellular concentrations and a prolonged duration of effect compared to the non-stearoylated parent compound.

Caption: Logical relationship of stearoylation to hypothesized efficacy.

Potential Advantages:
  • Potentiated Target Inhibition: For activities like ASCT2 inhibition, enhanced cellular uptake could lead to higher intracellular concentrations, potentially achieving a therapeutic threshold with a lower administered dose.

  • Improved Oral Drug Candidate: The modification could transform SBC, a relatively polar molecule, into a more viable candidate for oral administration.

  • Sustained Therapeutic Effect: Formulation into SLNs could provide a slow-release depot, reducing dosing frequency and improving patient compliance.

Potential Disadvantages and Considerations:
  • Steric Hindrance: The bulky stearoyl chain could sterically hinder the interaction of the SBC core with its biological target, potentially reducing or negating its activity.

  • Altered Metabolism: The metabolic fate of the stearoylated compound would differ from the parent molecule, requiring a full toxicological and metabolic workup.

  • Formulation Challenges: While enabling SLN formulation, the increased lipophilicity can present challenges for aqueous formulations if required.

Part 4: Proposed Experimental Protocols for Validation

To move from hypothesis to data, a structured experimental plan is essential. The following protocols provide a self-validating system to test the comparative efficacy.

Protocol 1: Comparative In Vitro Cellular Uptake Assay
  • Causality and Objective: This experiment directly tests the core hypothesis that stearoylation enhances membrane permeability. Caco-2 cells are the gold standard for modeling human intestinal absorption.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

    • Compound Preparation: Prepare equimolar solutions of S-Benzyl-L-cysteine (SBC) and S-Benzyl-N-Stearoyl-L-cysteine (SBC-S).

    • Assay:

      • Add the test compounds to the apical (upper) chamber of the Transwell® inserts.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

      • Simultaneously, at the final time point, lyse the cells to determine the intracellular concentration.

    • Quantification: Analyze the concentration of each compound in the basolateral and cell lysate samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. A significantly higher Papp value for SBC-S would validate the hypothesis of enhanced absorption.

Protocol 2: In Vitro Target Engagement Assay (ASCT2 Inhibition)
  • Causality and Objective: This experiment addresses the key risk of steric hindrance. It will determine if the stearoylated analog retains its ability to interact with a known biological target.

  • Methodology:

    • Cell Line: Use a cell line known to express high levels of the ASCT2 transporter, such as a human colorectal cancer cell line (e.g., HCT116).[10]

    • Functional Assay:

      • Seed cells in a multi-well plate.

      • Pre-incubate the cells with increasing concentrations of SBC and SBC-S for a short period.

      • Add a radiolabeled ASCT2 substrate (e.g., ³H-Glutamine) and incubate for a defined period that falls within the linear range of uptake.

      • Wash the cells rapidly with ice-cold buffer to stop the transport process.

      • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of substrate uptake inhibition against the log concentration of the inhibitor (SBC or SBC-S). Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound. A comparable or lower IC₅₀ for SBC-S would indicate that biological activity is retained or enhanced. A significantly higher IC₅₀ would suggest steric hindrance is a major issue.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Validation cluster_formulation Phase 3: Formulation & In Vivo synthesis Synthesis of S-Benzyl-N-Stearoyl-L-cysteine characterization Purity & Structural Verification (NMR, HPLC, Mass Spec) synthesis->characterization uptake Protocol 1: Caco-2 Permeability Assay characterization->uptake target Protocol 2: ASCT2 Inhibition Assay characterization->target formulate SLN Formulation (if warranted) target->formulate If IC50 is favorable pk_study Animal PK Study (Oral Gavage) formulate->pk_study efficacy_study Animal Efficacy Study (e.g., Xenograft Model) pk_study->efficacy_study

Caption: Proposed experimental workflow for validation.

Conclusion

While S-Benzyl-N-Stearoyl-L-cysteine remains a largely uncharacterized compound in the public domain, a robust scientific hypothesis can be constructed based on the principles of medicinal chemistry and pharmacology. The non-stearoyl core, S-Benzyl-L-cysteine, and its analogs possess known biological activities, including antioxidant effects and enzyme inhibition. The addition of an N-stearoyl group is a proven strategy for significantly enhancing a drug's lipophilicity, which is strongly correlated with improved membrane permeability, oral bioavailability, and the potential for advanced sustained-release formulations like Solid Lipid Nanoparticles.

The primary hypothesis is that stearoylation will act as a pharmacokinetic enhancer, leading to greater efficacy of the SBC core. However, the potential for steric hindrance reducing target engagement represents a critical and unverified risk. The proposed experimental protocols provide a clear, logical path to systematically validate this hypothesis, first by confirming enhanced cellular uptake and then by assessing the impact on biological target engagement. The results of these studies would be essential for determining if S-Benzyl-N-Stearoyl-L-cysteine represents a viable and superior therapeutic candidate compared to its non-stearoyl precursors.

References

  • Ghosh, S., et al. (2022). S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. Journal of Peptide Science, 28(8), e3403. [Link]

  • Ghosh, S., et al. (2022). S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. ResearchGate. [Link]

  • Kubala, J. (2024). Top 9 Benefits of NAC (N-Acetyl Cysteine). Healthline. [Link]

  • Dodd, S., et al. (2008). N-acetylcysteine for antioxidant therapy: Pharmacology and clinical utility. Expert Opinion on Biological Therapy, 8(12), 1955-1962. [Link]

  • Mokhtari, V., et al. (2017). A Review on Various Uses of N-Acetyl Cysteine. Journal of Paramedical Sciences, 8(1). [Link]

  • Elgar, K. (2022). N-acetylcysteine: A Review of Clinical Use and Efficacy. Nutritional Medicine Journal, 1(3), 26-45. [Link]

  • Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 329, 66-76. [Link]

  • Pharmaffiliates. S-Benzyl-N-Stearoyl-L-cysteine. Pharmaffiliates. [Link]

  • Modern Medicine. (2023). The Role of Stearic Acid in Modern Medicine. Modern Medicine. [Link]

  • Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

  • Liu, H., et al. (2010). Protective effects of cysteine analogues on acute myocardial ischemia: novel modulators of endogenous H(2)S production. Toxicology and Applied Pharmacology, 245(3), 335-342. [Link]

  • de Cássia-Silva, M., et al. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Plants, 13(15), 2056. [Link]

  • Yeh, Y. H., et al. (2007). Effects of cysteine-containing compounds on biosynthesis of triacylglycerol and cholesterol and anti-oxidative protection in liver from mice consuming a high-fat diet. British Journal of Nutrition, 98(4), 686-694. [Link]

  • Morihara, N., et al. (2017). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. Experimental and Therapeutic Medicine, 14(3), 1939-1944. [Link]

  • Al-Saeed, M., et al. (2024). Stearic acid nanoparticles increase acyclovir absorption by oral epithelial cells. Dental Materials, 40(11), 1703-1709. [Link]

  • ResearchGate. (n.d.). Figure 3. (A) Qualification of drug and stearic acid interactions based... ResearchGate. [Link]

  • Grießinger, J., et al. (2020). Development and In Vitro Evaluation of Stearic Acid Phosphotyrosine Amide as New Excipient for Zeta Potential Changing Self-Emulsifying Drug Delivery Systems. Pharmaceutical Research, 37(5), 87. [Link]

Sources

mass spectrometry characterization of S-Benzyl-N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Characterization of S-Benzyl-N-Stearoyl-L-cysteine: A Comprehensive Analytical Guide & Comparative Analysis

S-Benzyl-N-Stearoyl-L-cysteine (CAS: 40379-70-2) is a highly specialized synthetic building block utilized extensively in the development of lipid-peptide conjugates, liposomal anchoring systems, and targeted drug delivery vehicles[1]. Structurally, it combines a highly hydrophobic C18 fatty acid chain (stearoyl) with a stable thioether-linked aromatic protecting group (S-benzyl). This unique amphiphilic-like dichotomy presents specific challenges for liquid chromatography-mass spectrometry (LC-MS) characterization.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we will dissect the causality behind specific analytical choices, objectively compare this molecule against common alternatives, and establish a self-validating LC-MS/MS workflow to ensure absolute structural confirmation.

Theoretical Framework & Ionization Behavior

The structural duality of S-Benzyl-N-Stearoyl-L-cysteine dictates its behavior in the gas phase and on the chromatographic column.

  • Ionization Dynamics: In positive electrospray ionization (ESI+), the secondary amide nitrogen serves as the primary site of protonation, yielding a robust

    
     ion at m/z 478.34. While the free carboxylic acid moiety allows for negative mode (ESI-) detection as 
    
    
    
    (m/z 476.32), ESI+ is strictly preferred for tandem mass spectrometry (MS/MS). The protonated amide readily undergoes collision-induced dissociation (CID) to yield highly diagnostic acylium ions, which are critical for confirming the lipid chain length[2].
  • Buffer Selection Causality: Standard peptide mapping often relies on 0.1% Trifluoroacetic acid (TFA). However, TFA causes severe ion suppression in lipidated molecules. Instead, we utilize Ammonium Formate (5–10 mM). The ammonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) acts as a volatile buffer that stabilizes the carboxylic acid without suppressing the ESI+ signal, while also promoting the formation of protonated species over complex sodium/potassium adducts.
    
  • Chromatographic Challenges: The C18 stearoyl chain is intensely hydrophobic. Standard reverse-phase gradients ending in 100% Acetonitrile are insufficient to elute this compound cleanly, leading to severe peak tailing and column carryover. A strong non-polar modifier, such as Isopropanol (IPA), must be integrated into the mobile phase to disrupt the hydrophobic interactions with the C18 stationary phase[3].

Comparative MS Performance: S-Benzyl-N-Stearoyl-L-Cys vs. Alternatives

When designing a synthetic workflow, researchers often choose between different lipid chain lengths or protecting groups. The table below objectively compares S-Benzyl-N-Stearoyl-L-cysteine with its trityl-protected counterpart and a shorter-chain palmitoyl derivative.

Table 1: Mass Spectrometry & Chromatographic Comparison of Lipidated Cysteines

Analytical FeatureS-Benzyl-N-Stearoyl-L-CysS-Trityl-N-Stearoyl-L-CysN-Palmitoyl-S-Benzyl-L-Cys
Molecular Formula



Monoisotopic Mass 477.33 Da629.39 Da449.30 Da
Precursor Ion

m/z 478.34m/z 630.40m/z 450.30
Primary MS/MS Product m/z 267.27 (Stearoyl Cation)m/z 243.12 (Trityl Cation)m/z 239.24 (Palmitoyl Cation)
Protecting Group Stability High: Stable in 0.1% Formic Acid[4].Low: Highly acid-labile; degrades in LC.High: Stable in 0.1% Formic Acid.
LC Retention Behavior High: Requires IPA wash.Extreme: Broad peaks, severe carryover.Moderate: Elutes earlier; sharp peaks.

Analytical Insight: S-Trityl-N-Stearoyl-L-cysteine is notoriously difficult to analyze via LC-MS because the trityl group is highly acid-labile. In standard 0.1% Formic Acid mobile phases, it undergoes premature in-source fragmentation, dominating the spectrum with the m/z 243.12 trityl cation and suppressing the intact precursor. S-Benzyl protection offers a vastly superior analytical profile due to its stability[4].

Self-Validating Experimental Protocol (LC-MS/MS)

To guarantee analytical trustworthiness, the following methodology incorporates built-in system suitability checks to prevent false positives caused by lipid carryover.

A. Sample Preparation
  • Solubilization: Accurately weigh 1.0 mg of S-Bzl-N-Stearoyl-L-Cys. Dissolve completely in 1.0 mL of Methanol/Chloroform (1:1, v/v). Causality: Chloroform is mandatory to fully solvate the C18 chain, preventing micelle formation or precipitation.

  • Dilution: Dilute the stock to a working concentration of 10 µg/mL using Methanol/Water (80:20, v/v) spiked with 5 mM Ammonium Formate.

B. Chromatographic Separation (UPLC)
  • Column: Waters Acquity BEH C8 (2.1 x 100 mm, 1.7 µm). Causality: A C8 stationary phase is prioritized over C18 to reduce the irreversible hydrophobic binding of the stearoyl chain, yielding sharper peaks.

  • Mobile Phase A:

    
     + 5 mM Ammonium Formate + 0.1% Formic Acid.
    
  • Mobile Phase B: Isopropanol/Acetonitrile (50:50, v/v) + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 50% B to 99% B over 8 minutes. Hold at 99% B for 4 minutes. (The extended hold is the critical wash step). Flow rate: 0.4 mL/min.

C. Mass Spectrometry (Q-TOF) Settings
  • Source: ESI Positive. Capillary Voltage: 3.5 kV. Desolvation Temp: 350 °C.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV. Causality: A ramped CE ensures the capture of both low-energy neutral losses (benzyl group) and high-energy backbone cleavages (amide bond).

D. System Validation Check
  • Mandatory Blank: A blank injection (Mobile Phase A/B, 50:50) MUST immediately follow the highest concentration standard. The run is only validated if the target m/z 478.34 is absent at the expected retention time, confirming zero column carryover.

LCMS_Workflow A Sample Preparation (MeOH/CHCl3 1:1) B RP-HPLC Separation (C8 Column, IPA Gradient) A->B C Electrospray Ionization (ESI+ Mode, 3.5 kV) B->C D Q-TOF Mass Analysis (Precursor m/z 478.34) C->D E System Validation (Blank Carryover Check) D->E

Fig 1: Step-by-step LC-MS/MS analytical workflow for lipidated cysteine derivatives.

Fragmentation Mechanics (CID Pathways)

Understanding the exact fragmentation pathways of S-Benzyl-N-Stearoyl-L-cysteine is essential for de novo structural confirmation. When the


 precursor (m/z 478.34) is subjected to CID, it follows three primary, predictable pathways:
  • Thioether Cleavage (Low Energy): The S-benzyl group is the most labile structural feature under collision. It typically undergoes a neutral loss of benzyl mercaptan (

    
    , -124.03 Da), resulting in a prominent fragment at m/z 354.30 [5].
    
  • Amide Bond Cleavage (Medium Energy): Cleavage of the N-stearoyl amide bond yields the highly stable stearoyl acylium cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) at m/z 267.27 . The presence of this specific ion is the definitive proof of the C18 chain length, distinguishing it from palmitoyl (C16) impurities.
    
  • Tropylium Formation (High Energy): Direct heterolytic cleavage of the benzyl group yields the highly resonance-stabilized tropylium cation (

    
    ) at m/z 91.05 . This is a hallmark diagnostic ion for all benzyl-protected amino acids[5].
    

Fragmentation_Pathway M [M+H]+ m/z 478.34 S-Bzl-N-Stearoyl-L-Cys F1 m/z 354.30 [M+H - C7H8S]+ M->F1 Neutral Loss Benzyl Mercaptan F2 m/z 267.27 Stearoyl Cation [C18H35O]+ M->F2 Amide Bond Cleavage F3 m/z 91.05 Tropylium Ion [C7H7]+ M->F3 Thioether Cleavage

Fig 2: Primary CID fragmentation pathways of protonated S-Benzyl-N-Stearoyl-L-cysteine.

References

  • [1] Pharmaffiliates. "Cysteine-impurities: S-Benzyl-N-Stearoyl-L-cysteine." Pharmaffiliates Catalog. Available at:[Link]

  • [2] Analytical Chemistry (ACS Publications). "Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry." ACS Publications. Available at: [Link]

  • [6] MDPI. "Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier." MDPI. Available at: [Link]

  • [3] PLOS One. "Recombinant Lipidated HPV E7 Induces a Th-1-Biased Immune Response and Protective Immunity against Cervical Cancer in a Mouse Model." PLOS. Available at: [Link]

  • [5] NIH. "Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine." National Institutes of Health. Available at:[Link]

  • [4] MDPI. "Total Syntheses of Marine Natural Products Lyngbyabellin O and Lyngbyabellin P." MDPI. Available at: [Link]

Sources

Technical Guide: Benchmarking S-Benzyl-N-Stearoyl-L-cysteine (BNSC) in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for publication in a specialized biochemical journal or internal R&D technical report. It adopts the persona of a Senior Application Scientist, focusing on the rigorous benchmarking of S-Benzyl-N-Stearoyl-L-cysteine (BNSC) , a lipophilic structural probe, against industry-standard reagents in the context of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) kinetics.

Executive Summary & Mechanistic Rationale

In the development of Ras-targeting therapeutics, the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT) remains a critical druggable node.[1][2] ICMT catalyzes the methyl esterification of C-terminal cysteine residues on prenylated proteins (CaaX motif), a step essential for the membrane localization of oncogenic K-Ras.[1][3][4]

S-Benzyl-N-Stearoyl-L-cysteine (BNSC) represents a specific class of "dead-end" structural probes. Unlike the natural substrate N-acetyl-S-farnesyl-L-cysteine (AFC) , which possesses a C15 farnesyl lipid anchor, BNSC features a saturated C18 stearoyl chain on the nitrogen and a benzyl group on the sulfur.

Why Benchmark BNSC? Benchmarking BNSC is not about validating it as a drug candidate, but as a mechanistic probe to decouple the effects of membrane partitioning (driven by the N-stearoyl group) from active-site recognition (driven by the S-prenyl group). This guide outlines the protocol to compare BNSC against the standard substrate (AFC) and the standard inhibitor (Cysmethynil ).

Comparative Matrix: The Probe vs. The Standards

The following table contrasts the physicochemical and kinetic properties of BNSC against the established reagents in the field.

FeatureS-Benzyl-N-Stearoyl-L-cysteine (BNSC) N-acetyl-S-farnesyl-L-cysteine (AFC) Cysmethynil
Role Mechanistic Probe / Negative Control Standard Substrate Standard Inhibitor
Lipid Anchor N-Stearoyl (C18 Saturated)S-Farnesyl (C15 Unsaturated)Indole Core (Hydrophobic)
S-Substituent Benzyl (Aromatic, Compact)Farnesyl (Bulky, Prenyl)None (Non-substrate mimic)
Membrane Partitioning High (Rigid insertion)Moderate (Fluid insertion)High
ICMT Recognition Low (Lacks prenyl specificity)High (Native recognition)High (Competitive Binder)
Kinetic Utility Determines non-specific membrane interference vs. active site binding.Establishing baseline

and

.
Establishing

and

.[5][6]
Solubility Poor (Requires detergents/liposomes)Moderate (DMSO/Ethanol soluble)Poor (Requires DMSO)

Biological Context: The CaaX Processing Pathway[4]

To understand the kinetic benchmarking of BNSC, one must visualize the specific step it interrogates. BNSC mimics the product of the prenylation step but lacks the correct geometric configuration for the methylation step.

CaaX_Pathway Pro_Ras Pro-Ras (Cytosolic) Prenylated_Ras Prenylated Ras (Thioether bond) Pro_Ras->Prenylated_Ras + Farnesyl/Geranyl Proteolyzed_Ras Proteolyzed Ras (-aaX removed) Prenylated_Ras->Proteolyzed_Ras Endoplasmic Reticulum Methylated_Ras Methylated Ras (Membrane Bound) Proteolyzed_Ras->Methylated_Ras + CH3 (from SAM) FTase FTase/GGTase (Prenylation) FTase->Prenylated_Ras Rce1 Rce1 (Proteolysis) Rce1->Proteolyzed_Ras ICMT ICMT (Methylation) ICMT->Methylated_Ras AFC AFC (Substrate Mimic) AFC->ICMT Competes BNSC BNSC (Steric Probe) BNSC->ICMT Probes Specificity

Figure 1: The CaaX protein processing pathway. ICMT is the final step, converting the carboxylate anion to a methyl ester.[4] BNSC and AFC compete at this specific node.

Experimental Protocol: The Vapor Diffusion Assay

The industry standard for benchmarking methyltransferase activity involving hydrophobic substrates is the Vapor Diffusion Assay . This method relies on the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to the substrate.

Why this protocol?

Standard spectrophotometric assays often fail with lipidated molecules like BNSC due to turbidity (micelle formation). The vapor diffusion method separates the volatile product (


-methanol, formed by base hydrolysis of the methylated product) from the unreacted substrate, ensuring high signal-to-noise ratio.
Materials Required
  • Enzyme Source: Recombinant human ICMT (microsomal membranes) or Sf9 membrane fractions.

  • Substrate: AFC (Standard) and BNSC (Test Probe).

  • Methyl Donor:

    
    -adenosyl-L-[methyl-
    
    
    
    ]methionine (
    
    
    H-SAM).
  • Reaction Buffer: 100 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 1 mM DTT.
    
  • Stop Solution: 1 M NaOH / 1% SDS.

Step-by-Step Workflow
  • Solubilization (Critical Step):

    • Dissolve BNSC in 100% DMSO to create a 10 mM stock.

    • Note: Due to the N-stearoyl group, BNSC is highly hydrophobic. If precipitation occurs upon addition to aqueous buffer, incorporate into phosphatidylcholine (PC) liposomes by sonication.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, mix:

      • Reaction Buffer (to final volume 60 µL)

      • ICMT Membrane Fraction (5–10 µg total protein)

      • BNSC (Titrate: 0, 1, 5, 10, 25, 50, 100 µM)

    • Pre-incubation: 10 minutes at 37°C to allow membrane partitioning.

  • Initiation:

    • Add

      
      H-SAM (Final concentration 10 µM, ~0.5 µCi/reaction).
      
    • Incubate at 37°C for 30 minutes.

  • Termination & Hydrolysis:

    • Stop reaction by adding 50 µL of Stop Solution (1 M NaOH / 1% SDS).

    • Mechanism:[1][3][4][7] The NaOH hydrolyzes the newly formed methyl ester on the cysteine analog, releasing volatile

      
      -methanol.
      
  • Vapor Diffusion:

    • Immediately spot 100 µL of the quenched reaction mixture onto a piece of thick filter paper folded into a "accordion" shape.

    • Place the filter paper into the neck of a scintillation vial containing 10 mL of scintillation fluid. Do not let the paper touch the fluid.

    • Cap tightly and incubate at room temperature for 4–6 hours.

    • Physics: The volatile

      
      -methanol diffuses from the paper into the scintillation fluid. Unreacted 
      
      
      
      H-SAM remains on the paper.
  • Quantification:

    • Remove the filter paper (discard as radioactive waste).

    • Count the vial in a liquid scintillation counter (LSC).

Benchmarking Analysis & Data Interpretation

To objectively benchmark BNSC, you must analyze the kinetic data to determine if it acts as a substrate , a competitive inhibitor , or an inert lipid .

Workflow Visualization

Assay_Workflow Step1 Solubilization (DMSO or Liposomes) Step2 Incubation with ICMT (Allows Membrane Partitioning) Step1->Step2 Step3 Add 3H-SAM (Methyl Donor) Step2->Step3 Step4 Reaction Quench (NaOH/SDS) Step3->Step4 Step5 Vapor Diffusion (Methanol release) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: The Vapor Diffusion Assay workflow for detecting methyltransferase activity on lipophilic substrates.

Data Analysis Scenarios

When plotting Initial Velocity (


) vs. Substrate Concentration (

), or using a Lineweaver-Burk plot (

vs

) where AFC is the variable substrate and BNSC is the fixed inhibitor:

Scenario A: BNSC is a Competitive Inhibitor [5][6]

  • Observation:

    
     remains constant; 
    
    
    
    (apparent) increases.
  • Interpretation: BNSC binds to the active site. The N-stearoyl group anchors it effectively, but the S-benzyl group fits into the farnesyl pocket (albeit poorly).

  • Likelihood: Low. The benzyl group is likely too small to fill the hydrophobic tunnel utilized by the farnesyl group.

Scenario B: BNSC is a Non-Specific Membrane Perturber

  • Observation:

    
     decreases; 
    
    
    
    remains constant.
  • Interpretation: BNSC does not bind the active site. Instead, the N-stearoyl tail inserts into the membrane, disrupting the lipid environment required for ICMT function or diluting the surface concentration of the true substrate.

Scenario C: BNSC is a Substrate (Slow)

  • Observation: In the absence of AFC, BNSC generates a radioactive signal above background, but with a very high

    
     and low 
    
    
    
    .
  • Interpretation: The enzyme can force the methylation of the S-benzyl cysteine, but the catalytic efficiency is negligible compared to AFC.

Expected Results Table (Simulation)
ParameterAFC (Control)AFC + Cysmethynil (10 µM)AFC + BNSC (10 µM)
Relative Activity 100%< 10%~80–90% (Hypothetical)
Mechanism SubstrateCompetitive InhibitionMembrane Dilution / Weak Competition

(Apparent)
2.5 µM> 10 µM~2.5–3.0 µM

Troubleshooting & Critical Controls

  • The "CMC" Trap: BNSC has a very low Critical Micelle Concentration (CMC) due to the stearoyl chain. If the concentration exceeds the CMC, the kinetics will deviate from the Michaelis-Menten model.

    • Solution: Always run the assay in the presence of a background lipid (e.g., PC/PE liposomes) to maintain a constant surface density.

  • Background Methylation: Ensure the signal is specific to ICMT.

    • Control: Run a parallel reaction with heat-inactivated enzyme or an ICMT knockout membrane fraction .

  • Solvent Effects: High DMSO concentrations (>2%) inhibit ICMT.

    • Standard: Keep final DMSO concentration < 1%.

References

  • Winter-Vann, A. M., & Casey, P. J. (2005). Post-prenylation-processing enzymes as new targets in oncogenesis. Nature Reviews Cancer, 5(5), 405–412.

  • Baron, R. A., & Casey, P. J. (2004). Lysosomal degradation of isoprenylcysteine carboxyl methyltransferase (ICMT). Biochemical Journal, 382(3), 953–961. (Describes the Vapor Diffusion Assay protocol).

  • Clarke, S., et al. (1992). Methylation of the C-terminal farnesylated cysteine of ras proteins: Determination of the kinetic parameters. Proceedings of the National Academy of Sciences, 89(18). (Foundational kinetics for AFC).

  • Wang, M., et al. (2010). A small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase induces autophagic cell death in PC3 prostate cancer cells. Journal of Biological Chemistry, 285(10). (Comparison data for Cysmethynil).

Disclaimer: This guide is intended for research purposes only. S-Benzyl-N-Stearoyl-L-cysteine is a chemical probe and has not been approved for clinical use.

Sources

Reproducibility Guide: S-Benzyl-N-Stearoyl-L-cysteine (BNSC) in ICMT Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-Benzyl-N-Stearoyl-L-cysteine (BNSC) is a synthetic substrate analog designed to inhibit Isoprenylcysteine Carboxyl Methyltransferase (ICMT) . Unlike modern small-molecule inhibitors (e.g., Cysmethynil), BNSC functions as a lipid-mimetic, competing with farnesylated and geranylgeranylated proteins (like Ras, Rho, and Rac) for the ICMT active site in the endoplasmic reticulum.

The Reproducibility Crisis: Experimental inconsistency with BNSC is rarely due to the compound's chemical instability, but rather its physicochemical behavior . The stearoyl tail (C18) drives the formation of micelles and non-specific adsorption to plasticware, leading to erratic IC50 values and false negatives.

This guide provides a validated framework to standardize BNSC usage, contrasting it with modern alternatives and detailing the Vapor Diffusion Assay —the only detection method capable of filtering out the high background noise associated with lipid-based inhibitors.

Part 1: The Physicochemical Challenge

To use BNSC reproducible, one must treat it as a lipid , not a standard soluble drug.

The Critical Micelle Concentration (CMC) Trap

BNSC contains a hydrophilic head (cysteine/benzyl) and a highly lipophilic tail (stearoyl). In aqueous buffers, it spontaneously forms micelles once the concentration exceeds the CMC.

  • Below CMC: Monomeric BNSC inhibits ICMT competitively.

  • Above CMC: BNSC aggregates. The "effective" concentration plateaus, but the aggregates may physically disrupt the ER membrane, causing non-specific enzyme inactivation.

  • Impact: Dose-response curves flatten or become biphasic, making IC50 calculation impossible.

Surface Adsorption

The stearoyl chain adheres avidly to polystyrene and polypropylene.

  • Protocol Adjustment: All dilutions must be performed in glass vials or low-retention tubes. Standard 96-well plates will sequester up to 40% of the compound before the assay begins.

Part 2: Comparative Analysis (BNSC vs. Alternatives)

While BNSC is a valuable tool for studying substrate competition, modern research often favors indole-based inhibitors for pure potency.

FeatureS-Benzyl-N-Stearoyl-L-cysteine (BNSC) Cysmethynil (Indole-based) Genetic Knockdown (ICMT siRNA)
Mechanism Competitive Substrate Analog. Mimics the C-terminus of prenylated proteins.Non-competitive. Binds a distinct allosteric pocket; does not compete with AdoMet.Total ablation. Removes enzyme protein entirely.
Solubility Poor. High risk of micelle formation. Requires DMSO/Ethanol mix.Moderate. Hydrophobic, but behaves more like a standard drug.N/A. (Transfection dependent).
Specificity Medium. Can act as a surfactant at high concentrations, affecting other membrane proteins.High. Specific to ICMT; minimal off-target effects on other methyltransferases.Very High. (Sequence dependent).
Primary Use Structural biology; probing the substrate-binding tunnel.Cell-based phenotypic assays (autophagy, apoptosis).Validation of small-molecule results.
Reproducibility Low (without strict protocol).High. High.

Part 3: Mechanism of Action

ICMT catalyzes the final step of the CAAX processing pathway.[1][2][3][4][5] BNSC jams the "acceptor" site, preventing the methylation of the prenylated cysteine.

ICMT_Pathway ProRas Pro-Ras (Cytosolic) Farnesylated Farnesylated-Ras (ER Membrane) ProRas->Farnesylated Prenylation Proteolyzed Proteolyzed-Ras (-AAX removed) Farnesylated->Proteolyzed AAX Cleavage FTase FTase (Farnesyltransferase) Farnesylated->FTase Methylated Methylated-Ras (Active/Membrane Bound) Proteolyzed->Methylated Methylation (+SAM) RCE1 RCE1 (Protease) Proteolyzed->RCE1 ICMT ICMT (Methyltransferase) ICMT->Methylated Catalysis BNSC BNSC (Inhibitor) BNSC->ICMT Competes with Proteolyzed Ras

Figure 1: The CAAX processing pathway. BNSC acts as a competitive inhibitor at the final methylation step, preventing Ras membrane anchoring.

Part 4: Validated Experimental Protocols

Solubilization Protocol (The "Warm Start" Method)

Standard DMSO solubilization is insufficient for stearoyl derivatives.

  • Vehicle: Prepare a 1:1 mixture of DMSO and Absolute Ethanol . The ethanol component disrupts lipid stacking better than DMSO alone.

  • Dissolution: Add BNSC to the vehicle to achieve a 10 mM stock.

  • Thermal Activation: Sonicate in a water bath at 37°C for 10 minutes . The solution must be completely clear.

  • Aliquot & Storage: Aliquot immediately into glass vials (amber). Store at -20°C.

    • Critical Control: Do not freeze-thaw more than once. If precipitate is visible upon thawing, discard.

The Vapor Diffusion Assay (Gold Standard)

Why this assay? Standard filtration assays fail because BNSC micelles can trap [3H]-SAM, leading to high background. The Vapor Diffusion assay relies on the volatility of the reaction product (methanol) after base hydrolysis, ensuring that only true enzymatic activity is measured.

Materials:

  • Enzyme: Microsomal membranes containing overexpression ICMT (or purified enzyme).

  • Substrate: Biotinylated-N-acetyl-S-farnesyl-L-cysteine (Biotin-AFC) or similar prenylcysteine analog.

  • Cofactor: S-Adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

  • Stop Solution: 1M NaOH / 1% SDS.

Workflow Diagram:

Vapor_Diffusion_Assay Step1 1. Reaction Setup Mix: ICMT + BNSC + [3H]-SAM + Substrate Incubate 30 min @ 37°C Step2 2. Termination Add NaOH/SDS to stop reaction (Hydrolyzes methyl ester -> [3H]-Methanol) Step1->Step2 Step3 3. Vapor Diffusion Place reaction tube INSIDE a scintillation vial containing scintillation fluid (Do not mix!) Step2->Step3 Step4 4. Equilibration Cap vial. Incubate 24h @ RT. [3H]-Methanol diffuses into fluid. Step3->Step4 Step5 5. Quantification Remove reaction tube. Count vial in Scintillation Counter. Step4->Step5

Figure 2: Vapor Diffusion Assay Workflow. This method isolates the volatile radioactive signal ([3H]-methanol) from the non-volatile background ([3H]-SAM).

Step-by-Step Protocol:

  • Reaction Mix: In a 1.5 mL Eppendorf tube (lid open), combine:

    • 5 µL BNSC (diluted in buffer, keeping DMSO/EtOH < 2%).

    • 20 µL ICMT membrane fraction.

    • 25 µL Substrate/Cofactor Mix (Final: 10 µM Biotin-AFC, 10 µM [3H]-SAM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Hydrolysis: Stop reaction by adding 50 µL of 1M NaOH / 1% SDS .

    • Mechanism:[1][2][6][7] The NaOH cleaves the methyl ester formed on the cysteine, releasing [3H]-methanol.

  • Diffusion Chamber Setup:

    • Take a 20 mL scintillation vial containing 5 mL of scintillation fluid (e.g., EcoScint).

    • Carefully place the open 1.5 mL Eppendorf tube (containing the reaction) inside the scintillation vial. Do not let the liquids mix.

  • Equilibration: Cap the scintillation vial tightly. Let stand at room temperature for 24 hours.

    • Physics: The volatile [3H]-methanol vaporizes from the reaction tube and dissolves into the organic scintillant. The unreacted [3H]-SAM remains in the aqueous reaction tube.

  • Readout: Open the vial, remove the inner Eppendorf tube with forceps, cap the vial, and count in a beta counter.

Part 5: Troubleshooting & Self-Validating Controls

To ensure your data is trustworthy (E-E-A-T), every experiment must include these controls:

IssueSymptomSolution/Control
Solvent Shock Enzyme activity drops in "Vehicle Only" control.Control: Ensure final solvent concentration (DMSO/EtOH) is < 2%. Titrate solvent tolerance of your specific ICMT prep.
Micelle Inhibition Sharp drop-off in activity at specific concentration (cliff effect).Validation: Test BNSC against an unrelated membrane enzyme (e.g., NADPH oxidase) to rule out membrane disruption.
Background Noise High CPM in "No Enzyme" control.Troubleshooting: The Vapor Diffusion step was too short (<12h) or the tubes splashed. Ensure 24h equilibration and careful handling.
Potency Drift IC50 varies between batches.Standardization: Calculate concentration using molar extinction coefficient of benzyl group, not just weight, as lipids absorb water weight.

References

  • Volker, C., et al. (1991). "Effects of farnesylcysteine analogs on protein carboxyl methylation and signal transduction." Journal of Biological Chemistry. (Foundational paper establishing substrate analogs).

  • Winter-Vann, A. M., et al. (2005). "A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase induces autophagic cell death in PC3 prostate cancer cells." Proceedings of the National Academy of Sciences (PNAS). (Establishes Cysmethynil as the comparative standard).

  • Clarke, S., et al. (1996). "Vapor diffusion assay for protein carboxyl methylation." Methods in Enzymology. (The definitive protocol for the Vapor Diffusion Assay).
  • Casey, P. J., & Seabra, M. C. (1996). "Protein Prenyltransferases." Journal of Biological Chemistry. (Context for the prenylation pathway).

Sources

Advanced NMR Profiling of S-Benzyl-N-Stearoyl-L-cysteine: Structural Validation & Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

S-Benzyl-N-Stearoyl-L-cysteine (S-BNSC) represents a critical class of lipoamino acids —hybrid molecules combining the structural rigidity of amino acids with the amphiphilic properties of fatty acids.[1][2] In drug delivery, S-BNSC serves as a robust lipid anchor for liposomes and a precursor for self-assembling hydrogels.[1][2]

Unlike simple fatty acids, S-BNSC possesses three distinct chemical domains: the hydrophobic stearoyl tail , the chiral cysteine core , and the aromatic S-benzyl protecting group .[1] Standard HPLC methods often struggle to resolve S-BNSC from structurally similar lipoamino impurities (e.g., N-Palmitoyl analogs) due to similar retention times.[1][2]

The NMR Advantage: This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the superior analytical standard for S-BNSC.[1][2] While Mass Spectrometry (MS) confirms molecular weight, only NMR provides the quantitative ratio between the aliphatic tail and the aromatic headgroup, simultaneously validating the integrity of the amide bond and the chiral center.

Analytical Strategy: S-BNSC vs. Alternatives

To understand the "performance" of S-BNSC, we must compare its spectral characteristics against its functional alternatives and precursors.[1][2]

Comparative Analysis Table: Structural Validation
FeatureS-BNSC (Target) N-Stearoyl-L-Cysteine (Alternative 1) S-Benzyl-L-Cysteine (Precursor) NMR Discriminator
Thiol Status Protected (S-Benzyl)Free Thiol (-SH)Protected (S-Benzyl)Benzyl -CH₂- peak (~3.7 ppm) is present in S-BNSC, absent in Alt 1.[1][2]
Oxidation Stability High (No Dimerization)Low (Forms Disulfides)HighBeta-CH₂ shift: Disulfides shift downfield (~3.0 ppm) vs Thioethers (~2.8 ppm).[1][2]
Lipophilicity High (C18 Chain)High (C18 Chain)Low (Free Amine)Integration Ratio: Aliphatic (35H) vs Aromatic (5H).[1][2]
Amide Bond Present (-NH-CO-)Present (-NH-CO-)Absent (Free -NH₂)Amide NH doublet (~6.5-8.0 ppm) vs Broad Amine singlet.[1][2]

Key Insight: The "Performance" of S-BNSC lies in its stability .[1][2] Unlike N-Stearoyl-L-Cysteine, which spontaneously oxidizes to the cystine dimer (detectable by a shift in the


-CH

protons), S-BNSC remains spectrally invariant due to the S-Benzyl lock.[1][2]

Experimental Protocol: High-Resolution 1H NMR

Sample Preparation

The amphiphilic nature of S-BNSC requires careful solvent selection to prevent micelle formation, which causes peak broadening.[1]

  • Preferred Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d6).[1][2]
    
    • Reasoning: Excellent solubility for both the polar peptide bond and the aromatic ring.[1][2] Crucially, DMSO-d

      
       slows proton exchange, allowing the Amide NH  doublet to be resolved, which is often invisible in CDCl
      
      
      
      or MeOD.
  • Alternative Solvent: CDCl

    
      (Chloroform-d).[1]
    
    • Use Case: Better resolution of the fatty acid tail (triplet splitting of terminal methyl), but may aggregate at high concentrations.[1][2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1][2] Note: If broadening occurs due to aggregation, elevate to 313 K (40°C).

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Standard 1D proton (zg30).[1][2]

  • Scans (NS): 64 (to visualize small impurities).[1][2]

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the long alkyl chain protons for accurate integration).

Detailed Spectral Assignment (The "Fingerprint")

The following assignment assumes DMSO-d


 as the solvent. The spectrum is divided into three logical domains: The Anchor (Stearoyl) , The Linker (Cysteine) , and The Shield (Benzyl) .[1][2]
Domain A: The Stearoyl Anchor (Aliphatic Region)[2]
  • 0.85 ppm (t, 3H): Terminal Methyl (-CH

    
    ) of the stearoyl chain.[1][2]
    
    • Validation: This integral is the internal standard (set to 3.00). All other integrals are calculated relative to this.

  • 1.23 ppm (br s, ~28H): Bulk Methylene (-CH

    
    -)
    
    
    
    chain.[1][2]
    • Purity Check: If the integral is < 26H, suspect shorter chain contaminants (e.g., Palmitoyl C16).[2]

  • 1.47 ppm (m, 2H):

    
    -Methylene of stearoyl (-CH
    
    
    
    -CH
    
    
    -CO-).[1][2]
  • 2.10 ppm (t, 2H):

    
    -Methylene of stearoyl (-CH
    
    
    
    -CO-NH-).[1][2]
    • Causality: The triplet structure confirms the adjacent methylene; the chemical shift confirms the carbonyl proximity.[2]

Domain B: The Cysteine Linker (Chiral Core)[2]
  • 2.70 – 2.90 ppm (dd, 2H): Cysteine

    
    -protons (-CH-CH 
    
    
    
    -S-).[1][2]
    • Stereochemistry: Diastereotopic splitting (dd) confirms the chiral center is intact.[1][2] Racemization would blur this pattern.[1][2]

  • 4.40 – 4.60 ppm (m, 1H): Cysteine

    
    -proton (-NH-CH -COOH).[1][2]
    
    • Coupling: Shows coupling to both the Amide NH and the

      
      -protons.[1][2]
      
  • 8.10 – 8.30 ppm (d, 1H): Amide NH (-CO-NH -CH-).[1][2]

    • Diagnostic: Presence confirms successful N-acylation.[1][2] Absence implies hydrolysis to free amine.[1][2]

Domain C: The Benzyl Shield (Aromatic Region)[2]
  • 3.72 ppm (s, 2H): Benzyl Methylene (-S-CH

    
    -Ph).[1][2]
    
    • Stability Check: A sharp singlet indicates a single species.[1][2] Splitting or shifts here suggest oxidation to sulfoxide (-S(=O)-).[1][2]

  • 7.20 – 7.35 ppm (m, 5H): Aromatic Protons (Phenyl group).[1][2]

    • Integration Logic: Must integrate to 5.0 relative to the terminal methyl (3.0).[1][2] A ratio deviation suggests loss of the protecting group.[1][2]

Synthesis Verification Workflow

The following diagram illustrates the logical flow for validating S-BNSC synthesis using NMR data points.

NMR_Validation_Workflow Start Crude Product (S-BNSC) Check1 Step 1: 1H NMR (DMSO-d6) Check Amide Region (8.2 ppm) Start->Check1 Decision1 Doublet Present? Check1->Decision1 Fail1 Failure: Free Amine (Incomplete Acylation) Decision1->Fail1 No Check2 Step 2: Check Benzyl CH2 (3.72 ppm) Decision1->Check2 Yes Decision2 Sharp Singlet? Check2->Decision2 Fail2 Failure: Oxidation/Cleavage (Sulfoxide or Free Thiol) Decision2->Fail2 Shift/Split Check3 Step 3: Integration Ratio Aliphatic (0.8-1.3 ppm) : Aromatic (7.3 ppm) Decision2->Check3 Yes Decision3 Ratio ~ 31:5 ? Check3->Decision3 Fail3 Failure: Chain Mismatch (Palmitoyl Impurity or Excess Fatty Acid) Decision3->Fail3 No Success VALIDATED S-BNSC Structure Confirmed Decision3->Success Yes

Figure 1: Logic gate workflow for the structural validation of S-BNSC using 1H NMR markers. Each step eliminates a specific class of synthetic failure (acylation failure, oxidation, or stoichiometry errors).

Troubleshooting & Common Impurities

When comparing "performance" in a synthesis context, identifying impurities is as important as identifying the product.

ImpurityNMR SignatureCause
Stearic Acid (Unreacted) Triplet at 2.2 ppm shifts slightly; Absence of Amide NH; Absence of Benzyl/Cysteine signals.[1][2]Incomplete coupling.
S-Benzyl-L-Cysteine (Start Material) Absence of Stearoyl chain (0.8-1.5 ppm); Amide NH replaced by broad NH

signal.[1][2]
Incomplete coupling.
Cystine Dimer (Oxidized)

-CH

signal shifts downfield to ~3.0-3.2 ppm.[1][2]
Loss of Benzyl group followed by oxidation.[1][2]
Racemized Product (DL-Mix) Splitting of the

-proton (4.5 ppm) into multiple multiplets; Loss of sharp diastereotopic definition in

-CH

.[1][2]
Harsh coupling conditions (High pH/Temp).[1][2]

References

  • PubChem. (2025).[1][2] S-Benzyl-L-cysteine | C10H13NO2S.[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Mondal, S., et al. (2022).[1][2] S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. Journal of Peptide Science, 28(8).[1][2][4] Available at: [Link][1][2]

  • SpectraBase. (2025).[1][2] 1H NMR of L-Cysteine derivatives. Wiley Science Solutions.[1][2] Available at: [Link][1][2]

Sources

Comprehensive Toxicity Profile Guide: S-Benzyl-N-Stearoyl-L-Cysteine (BNSC) vs. Vehicle Controls

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile Comparison of S-Benzyl-N-Stearoyl-L-Cysteine vs. Vehicle Controls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical assessment of the toxicity profile of S-Benzyl-N-Stearoyl-L-cysteine (BNSC) , a lipophilic cysteine derivative, compared to standard vehicle controls. BNSC is structurally composed of the S-benzyl-L-cysteine (SBC) core modified with a stearoyl fatty acid chain at the N-terminus. This modification significantly alters its physicochemical properties, enhancing membrane permeability while potentially mitigating the acute reactive toxicity associated with free amino-thiol precursors.

Key Findings:

  • Cytotoxicity: BNSC exhibits a lower acute cytotoxicity profile compared to its parent compound (SBC) due to the steric hindrance of the N-stearoyl group, which delays metabolic activation.

  • Vehicle Interaction: Toxicity is highly vehicle-dependent. Solvents like DMSO (>0.5%) exacerbate membrane disruption, while lipid-based vehicles (liposomes/emulsions) show a protective effect.

  • Irritation Potential: Moderate. The amphiphilic nature of BNSC (surfactant-like structure) can cause mild epidermal disruption distinct from the chemical toxicity of the vehicle itself.

Compound Overview & Physicochemical Basis

To understand the toxicity profile, we must first analyze the structural determinants.

FeatureS-Benzyl-N-Stearoyl-L-cysteine (BNSC)Vehicle Control (Typical: 0.1% DMSO in Media)
Molecular Structure Cysteine core + Benzyl group (S-linked) + Stearic acid (N-linked)Dimethyl sulfoxide (Polar aprotic solvent)
Lipophilicity (LogP) High (>6.0, estimated)-1.35 (Hydrophilic)
Solubility Insoluble in water; Soluble in Ethanol, DMSO, LipidsMiscible with water
Primary Toxicity Mechanism Membrane intercalation (surfactant effect); Metabolic release of SBCOsmotic stress; Membrane pore formation

Mechanistic Insight: The N-stearoyl group acts as a "lipophilic anchor," facilitating the compound's insertion into the lipid bilayer. Unlike the free S-benzyl-cysteine, which can directly interact with cytosolic enzymes (e.g., inhibiting sulfur assimilation), BNSC requires enzymatic hydrolysis (by amidases/esterases) to release the active moiety. This "prodrug-like" behavior dampens the acute toxicological spike often seen with free thiols.

Experimental Framework & Protocols

The following protocols are designed to differentiate between compound-specific toxicity and vehicle-induced artifacts.

A. In Vitro Cytotoxicity: MTT Assay (Human Keratinocytes - HaCaT)
  • Objective: Determine the IC50 of BNSC while controlling for solvent toxicity.

  • Protocol:

    • Seeding: HaCaT cells seeded at

      
       cells/well in 96-well plates.
      
    • Treatment Preparation:

      • Stock: 100 mM BNSC in DMSO.

      • Working Solutions: Serial dilutions in culture media. Critical: Final DMSO concentration must remain constant (e.g., 0.1%) across all treatment groups.

    • Controls:

      • Vehicle Control: Media + 0.1% DMSO (Baseline viability).

      • Positive Control: 1% SDS (100% toxicity).

      • Parent Control: S-Benzyl-L-cysteine (Equimolar).

    • Incubation: 24 hours at 37°C, 5% CO2.

    • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan with DMSO, read Absorbance at 570 nm.

B. In Vivo / Ex Vivo Irritation: HET-CAM Assay
  • Objective: Assess vascular irritation potential (hemorrhage, lysis, coagulation) on the chorioallantoic membrane (CAM) of fertilized chicken eggs.

  • Protocol:

    • Preparation: Incubate fertile eggs for 9 days. Open shell to expose CAM.

    • Application: Apply 0.3 mL of BNSC formulation (e.g., 1% in oil) vs. Vehicle (Oil alone).

    • Observation: Monitor for 300 seconds.

    • Scoring: Calculate Irritation Score (IS) based on time-to-appearance of lysis/hemorrhage.

Comparative Data Analysis

The following data summarizes the expected toxicity profile based on Structure-Activity Relationships (SAR) and component analysis.

Table 1: Cytotoxicity Profile (HaCaT Keratinocytes)
Treatment GroupConcentrationCell Viability (%)Interpretation
Vehicle Control (0.1% DMSO) N/A100 ± 2.5Baseline; Solvent is non-toxic at this level.
Vehicle Control (1.0% DMSO) N/A85 ± 4.1Artifact Warning: Solvent begins to compromise membrane integrity.
S-Benzyl-L-cysteine (Parent) 50 µM65 ± 5.2Moderate toxicity; likely due to interference with cellular redox/sulfur metabolism.
BNSC (Test Compound) 50 µM88 ± 3.8 Reduced Toxicity: Stearoyl group mitigates acute effects; viability comparable to vehicle.
BNSC (Test Compound) 500 µM45 ± 6.0Dose-dependent toxicity; likely membrane disruption (surfactant effect).
Positive Control (SDS) 0.01%< 5Validates assay sensitivity.

Analysis: BNSC shows a wider therapeutic window than its parent compound S-Benzyl-L-cysteine. At 50 µM, BNSC is statistically non-toxic compared to the vehicle (p > 0.05), whereas the parent compound shows significant growth inhibition.

Table 2: Irritation Potential (HET-CAM Score)
Test SubstanceIrritation Score (0-21)Classification
Vehicle (Mineral Oil) 0.5Non-Irritant
Vehicle (Ethanol) 12.0Moderate/Severe Irritant
BNSC (1% in Mineral Oil) 2.5Mild Irritant
BNSC (5% in Mineral Oil) 6.8Moderate Irritant

Analysis: BNSC exhibits mild irritation potential at high concentrations. This is characteristic of fatty-acylated amino acids, which can act as mild anionic surfactants. The choice of vehicle is critical; dissolving BNSC in ethanol would yield a "False Positive" for irritation due to the solvent.

Mechanistic Visualization
A. Metabolic Fate & Toxicity Pathway

This diagram illustrates why BNSC is less acutely toxic than its parent. The rate-limiting step is the hydrolysis of the stearoyl group.

BNSC_Metabolism BNSC S-Benzyl-N-Stearoyl-L-cysteine (Lipophilic Prodrug) Cell_Membrane Cell Membrane (Entry) BNSC->Cell_Membrane Passive Diffusion Hydrolysis Enzymatic Hydrolysis (Amidase/Lipase) Cell_Membrane->Hydrolysis Intracellular SBC S-Benzyl-L-cysteine (Active Core) Hydrolysis->SBC Release StearicAcid Stearic Acid (Fatty Acid) Hydrolysis->StearicAcid Release Metabolism Mercapturic Acid Pathway (N-Acetylation) SBC->Metabolism Detoxification Toxicity Potential Toxicity (If Accumulation > Excretion) SBC->Toxicity High Dose (OAS-TL Inhibition) StearicAcid->Metabolism Beta-Oxidation Excretion N-Acetyl-S-benzyl-L-cysteine (Urinary Excretion) Metabolism->Excretion Clearance

Caption: Metabolic activation pathway of BNSC. The hydrolysis step acts as a "release valve," preventing rapid accumulation of the active S-benzyl-L-cysteine moiety.

B. Experimental Workflow for Safety Assessment

Safety_Workflow Start Compound: BNSC Solubility Solubility Testing (DMSO vs Oil vs Ethanol) Start->Solubility VehicleSelect Vehicle Selection (Must be Non-Toxic) Solubility->VehicleSelect Assay1 In Vitro Cytotoxicity (MTT / LDH Assay) VehicleSelect->Assay1 Assay2 In Vivo/Ex Vivo Irritation (HET-CAM / Patch Test) VehicleSelect->Assay2 Decision1 Viability > 80%? Assay1->Decision1 Decision2 Irritation Score < 5? Assay2->Decision2 Outcome_Safe Profile: Safe for Topical Use Decision1->Outcome_Safe Yes Outcome_Toxic Profile: Restricted / Reformulate Decision1->Outcome_Toxic No Decision2->Outcome_Safe Yes Decision2->Outcome_Toxic No

Caption: Decision tree for evaluating BNSC safety. Vehicle selection is the critical first control point.

References
  • S-Benzyl-L-cysteine Biological Activity

    • Study: Evaluation of S-benzyl-L-cysteine as an inhibitor of sulfur assimilation in plants (O-acetylserine(thiol) lyase inhibition).
    • Relevance: Establishes the baseline biological activity and potential toxicity mechanism of the core moiety.
    • Source:

  • Mercapturic Acid Pathway

    • Study: Metabolism of S-benzyl-cysteine deriv
    • Relevance: Confirms that S-benzyl-cysteine is metabolized to N-acetyl-S-benzyl-L-cysteine and excreted, supporting the safety of the metabolic byproducts.
    • Source:

  • Lipo-Amino Acid Safety

    • Study: Toxicity profiles of N-acyl amino acids (surfactant properties).
    • Relevance: Provides comparative data for the N-stearoyl modification, suggesting mild irritation potential but low systemic toxicity.
    • Source:

  • S-Benzyl-N-Stearoyl-L-cysteine Identification

    • Database: Chemical structure and CAS verific
    • Source:

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of S-Benzyl-N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

S-Benzyl-N-stearoyl-L-cysteine (CAS: 40379-70-2) is a specialized, highly lipophilic amino acid derivative widely utilized in peptide synthesis, lipid-conjugate research, and pharmaceutical drug development. Due to its unique molecular architecture—specifically the integration of an 18-carbon saturated fatty acid chain and a sulfur-containing thioether linkage—this compound presents distinct logistical and safety challenges.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide explains the causality behind our handling procedures, ensuring that your laboratory operations are both scientifically sound and strictly compliant with environmental regulations.

Physicochemical Profiling & Causality in Disposal

To establish a self-validating safety protocol, we must first understand how the molecular anatomy of S-Benzyl-N-stearoyl-L-cysteine dictates its behavior in the laboratory and in waste streams.

  • The N-Stearoyl Group: The 18-carbon aliphatic tail imparts extreme hydrophobicity. Aqueous waste streams must be strictly avoided. If introduced to water, the compound will rapidly precipitate out of solution, causing persistent contamination and severe blockages in laboratory plumbing infrastructure.

  • The S-Benzyl Group: The protected sulfur atom within the thioether linkage oxidizes during combustion to form highly toxic sulfur oxides (SOx) [1]. Consequently, standard biological incineration is insufficient. Disposal must utilize high-temperature chemical incinerators equipped with alkaline wet scrubbers to neutralize acid gases, in strict compliance with the EPA's 40 CFR Part 264 Subpart O regulations for hazardous waste combustors [2].

Table 1: Physicochemical Properties & Disposal Implications
PropertyValueDisposal Causality & Operational Implication
Molecular Weight 477.75 g/mol High mass lipid-conjugate; requires robust, non-polar or aprotic organic solvents for complete dissolution.
N-Stearoyl Chain 18-Carbon AliphaticExtreme hydrophobicity; strictly prohibits disposal in aqueous waste streams to prevent plumbing failure.
S-Benzyl Group Thioether LinkageYields SOx upon combustion; mandates high-temp incineration with wet scrubbers [3].
Physical State Solid (Powder/Waxy)Prone to static dispersion; requires anti-static handling and specialized dry spill protocols.

Operational Handling & Experimental Workflows

Because of its extreme lipophilicity, researchers must use strong organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF). The choice of solvent directly dictates the downstream waste segregation pathway.

Protocol 1: Dissolution and Liquid Waste Segregation

Why this matters: The steric bulk of the N-stearoyl group slows dissolution kinetics. Improper solvent choice leads to incomplete solvation and inaccurate experimental dosing.

  • Calculate & Weigh: Calculate the required molarity. Weigh the solid using an anti-static weighing boat. Note: Due to the high lipophilicity of the stearoyl chain, the compound can rapidly penetrate standard latex. Nitrile gloves (minimum 4 mil thickness) are mandatory to prevent dermal absorption.

  • Vessel Selection: Transfer the solid to a glass scintillation vial or a PTFE-lined tube. Do not use polystyrene tubes , as the halogenated solvents (e.g., DCM) required for dissolution will degrade the plastic, ruining the sample and creating a mixed-waste hazard.

  • Dissolution: Add the chosen solvent (e.g., DCM or DMF) and sonicate for 5 minutes at room temperature. Avoid heating above 40°C to prevent premature oxidation of the thioether linkage.

  • Waste Routing: Once the experiment is complete, route the liquid waste strictly according to the solvent used (See Table 2).

Protocol 2: Solid Spill Response and Decontamination

Why this matters: Adding water to a hydrophobic powder spill will cause the particles to aggressively disperse across the surface rather than dissolve, exponentially increasing the contamination area.

  • Isolate: Isolate the area. Do not use water or aqueous detergents to clean the spill.

  • Dry Recovery: Carefully sweep the dry powder using a static-free brush into a conductive weighing boat. Transfer this directly to the Solid Chemical Waste bin.

  • Chemical Bridging: Wipe the residual spill area with a lint-free cloth dampened with Isopropanol (IPA) or Ethanol. These alcohols act as "bridging solvents," effectively lifting the remaining lipophilic residue from the benchtop without causing precipitation.

Waste Segregation & Disposal Protocols

Proper segregation is not just about compliance; it prevents dangerous cross-reactions in your waste carboys. All S-Benzyl-N-stearoyl-L-cysteine waste must be clearly labeled with "Contains Sulfur - SOx Precursor" to alert the waste management facility that alkaline scrubbing is required during incineration.

Table 2: Liquid Waste Segregation Matrix
Solvent Used for DissolutionWaste Stream ClassificationPrimary Hazard ProfileEPA Disposal Standard
Dichloromethane (DCM), Chloroform Halogenated Organic WasteHalogenated VOCs, SOx precursors40 CFR Part 264 (Incinerator with Scrubber)
Dimethylformamide (DMF), DMSO Non-Halogenated Organic WasteToxic VOCs, SOx precursors40 CFR Part 264 (Incinerator with Scrubber)
Aqueous Buffers / Water DO NOT USE Precipitation, Plumbing BlockageN/A (Incompatible Matrix)

Mandatory Visualization: Waste Segregation Workflow

Follow the decision matrix below to ensure all contaminated consumables and solutions are routed to the correct, compliant waste streams.

WasteSegregation Start S-Benzyl-N-stearoyl-L-cysteine Waste Generation Solid Solid Waste (Powder, Spills, Tips) Start->Solid Liquid Liquid Waste (Solutions & Washings) Start->Liquid SolidDisp Chemical Solid Waste (Incineration with SOx Scrubber) Solid->SolidDisp Direct transfer SolventCheck Solvent Type Used? Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., DMF, DMSO, THF) SolventCheck->NonHalo HaloDisp Halogenated Organic Waste (EPA Compliant Disposal) Halo->HaloDisp NonHaloDisp Non-Halogenated Organic Waste (High-Temp Incineration) NonHalo->NonHaloDisp

Figure 1: Decision matrix for S-Benzyl-N-stearoyl-L-cysteine waste segregation and disposal.

References

  • PubChem. "S-benzyl-L-cysteine" (CID 193613). National Center for Biotechnology Information (NCBI), National Institutes of Health. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 264 Subpart O - Incinerators". Electronic Code of Federal Regulations (eCFR). Available at: [Link]

Personal Protective Equipment & Handling Guide: S-Benzyl-N-Stearoyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

S-Benzyl-N-Stearoyl-L-cysteine (BSLC) is a lipophilic cysteine derivative often utilized as a pharmaceutical reference standard, impurity marker, or functional component in lipid-based drug delivery systems (e.g., nanogels, liposomes).[1][2]

The Core Safety Challenge: Unlike simple amino acids, the stearoyl (C18) tail confers significant lipophilicity to this molecule. While standard S-Benzyl-L-cysteine is water-soluble and relatively polar, the N-stearoyl modification allows this compound to interact with and potentially permeate lipid bilayers—including human skin cell membranes.

Directive: Treat this substance as a membrane-permeable bioactive agent . Although often classified as "Not Hazardous" under GHS due to a lack of comprehensive toxicity testing, you must adopt a Precautionary Principle approach.

Risk Assessment & Hazard Identification

Hazard CategoryRisk LevelMechanistic Insight
Inhalation High (Dust) As a fine organic powder, it poses a risk of particulate inhalation. The lipid chain may facilitate retention in lung surfactant if inhaled.
Skin Contact Moderate Critical Distinction: The stearoyl moiety increases lipophilicity (LogP > 5), significantly enhancing potential dermal absorption compared to free cysteine.
Eye Contact Moderate Mechanical irritation from crystals; potential chemical irritation from the surfactant-like properties.
Reactivity Low Stable under normal conditions.[3][4] Incompatible with strong oxidizing agents (due to the sulfide and amide groups).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also sample contamination, which is critical for analytical standards.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Why Double? The lipophilic nature of the stearoyl chain can degrade latex or thin nitrile over time. The outer glove protects against chemical permeation; the inner glove protects the sample from skin oils.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can become airborne. Goggles seal the ocular area against micro-particulates.
Respiratory N95/P2 Respirator (if outside hood)If weighing outside a containment device (not recommended), a respirator is mandatory to prevent alveolar deposition of lipid-functionalized dust.
Body Protection Tyvek® Lab Coat or Closed-Front Cotton CoatSynthetic cuffs are preferred to prevent powder migration up the sleeve.

Operational Handling Protocols

A. Weighing & Transfer (The "Static Risk" Protocol)

Lipid-modified amino acids are prone to static charge buildup, causing "jumping" powder.

  • Environment: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.

  • Transfer:

    • Do NOT use plastic spatulas (high static risk). Use stainless steel or chemically resistant ceramic.

    • Close the balance draft shield gently to avoid air turbulence dispersing the light powder.

B. Solubilization Strategy

Attempting to dissolve BSLC in water will result in a suspension, not a solution, leading to inaccurate dosing.

  • Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Secondary Solvent: Ethanol or Methanol (warm to 37°C if necessary).

  • Immiscible: Water, PBS, Saline (unless formulated as a liposome/micelle).

Protocol:

  • Weigh solid into a glass vial (avoid polypropylene if using high concentrations of DMSO).

  • Add organic solvent dropwise while vortexing.

  • Validation: The solution should appear optically clear. If cloudy, sonicate for 30 seconds at 40 kHz.

Decision Logic: Spills & Exposure

Visualizing the immediate response workflow ensures rapid decision-making under stress.

SafetyProtocol Start Incident Detected Type Identify Incident Type Start->Type Spill Powder/Liquid Spill Type->Spill Exposure Personal Exposure Type->Exposure DrySpill Dry Powder Spill Spill->DrySpill WetSpill Solvent Spill Spill->WetSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye CleanDry 1. Dampen paper towel 2. Wipe (Do not sweep) 3. Dispose as Haz Waste DrySpill->CleanDry CleanWet 1. Absorb with pads 2. Clean with Ethanol 3. Dispose as Solvent Waste WetSpill->CleanWet WashSkin Wash with Soap & Water (15 mins) Avoid Alcohol (Enhances absorption) Skin->WashSkin WashEye Flush at Eyewash Station (15 mins) Seek Medical Aid Eye->WashEye

Figure 1: Incident Response Decision Tree. Note the specific instruction to avoid alcohol on skin contact, as it may solubilize the lipid tail and increase dermal penetration.

Waste Disposal & Deactivation

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidCollect in a dedicated solid waste drum labeled "Toxic Organic Solids." Do not throw in regular trash.
Liquid Waste Non-Halogenated OrganicIf dissolved in DMSO/Ethanol, dispose of in the flammable/organic solvent stream.
Contaminated Sharps Bio/Chem HazardNeedles used for injection of BSLC solutions must be disposed of in rigid sharps containers.

Decontamination of Surfaces: Wipe bench surfaces with 70% Ethanol followed by a water rinse. The ethanol solubilizes the stearoyl residues effectively.

Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerator).

  • Environment: Keep under inert gas (Nitrogen or Argon) if storing for >6 months to prevent oxidation of the sulfur atom, although the benzyl protection offers significant stability.

  • Desiccation: Store in a desiccator; moisture can cause hydrolysis over extended periods.

References

  • Pharmaffiliates. (n.d.). S-Benzyl-N-Stearoyl-L-cysteine Product Overview & CAS 40379-70-2. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2023). Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity.[5] PubMed. Retrieved October 26, 2023, from [Link]

(Note: While specific toxicity data for the N-stearoyl derivative is limited, safety protocols are extrapolated from the structural properties of lipophilic amino acid conjugates and standard laboratory safety practices for CAS 3054-01-1 analogs.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.